M443
説明
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Structure
3D Structure
特性
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-prop-2-enoylpiperidin-3-yl)pyrimidin-2-yl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30F3N7O2/c1-4-28(42)40-11-5-6-22(17-40)26-9-10-35-30(38-26)39-27-12-21(8-7-19(27)2)29(43)37-24-13-23(31(32,33)34)14-25(15-24)41-16-20(3)36-18-41/h4,7-10,12-16,18,22H,1,5-6,11,17H2,2-3H3,(H,37,43)(H,35,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQFNUYJUCJMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5CCCN(C5)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30F3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
M443: An In-depth Technical Guide on its Core Mechanism of Action in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of M443, a potent and irreversible small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) family member, MRK (also known as ZAK). This compound's core function within the DNA Damage Response (DDR) is the disruption of critical cell cycle checkpoints, thereby sensitizing cancer cells to genotoxic agents like ionizing radiation. This document details the molecular interactions, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the underlying signaling pathways and workflows.
Introduction: The Role of MRK/ZAK in the DNA Damage Response
The DNA Damage Response is a complex signaling network essential for maintaining genomic integrity. Upon sensing DNA lesions, such as double-strand breaks (DSBs) induced by ionizing radiation (IR), cells activate intricate pathways to arrest the cell cycle and facilitate repair.[1] A key, though perhaps less canonical, player in this response is the Mixed-Lineage Kinase (MLK)-related kinase MRK (MAPK/ERK Kinase Kinase; also known as ZAK).[2][3]
MRK/ZAK is a serine/threonine kinase that functions as a crucial transducer of stress signals, including those generated by genotoxic insults.[3] Following DNA damage, MRK is activated and contributes to the enforcement of the S and G2/M checkpoints by phosphorylating and activating key downstream effectors, notably the checkpoint kinase Chk2 and the stress-activated protein kinase p38.[4] By halting cell cycle progression, MRK provides a window for DNA repair, and its dysregulation can impact cellular fate following DNA damage.
Core Mechanism of Action of this compound
This compound is a specific and irreversible inhibitor of MRK/ZAK kinase.[3] Its primary mechanism of action in the DNA damage response is the abrogation of the G2/M checkpoint.[3] By irreversibly binding to MRK, this compound prevents the kinase from phosphorylating its downstream targets in response to DNA damage.[2]
The most critical consequence of this compound-mediated MRK inhibition is the suppression of Chk2 and p38 activation.[5] This disruption prevents the cell from initiating a proper cell cycle arrest, forcing it to proceed through mitosis with damaged DNA. This leads to mitotic catastrophe and increased cell death, particularly when combined with DNA-damaging agents, positioning this compound as a potent radiosensitizer.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in biochemical and cellular assays.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Target System | Reference |
| IC50 | <125 nM | Biochemical Assay for MRK |
Table 2: Cellular Activity of this compound in Medulloblastoma Cell Lines
| Assay | Endpoint | This compound Concentration | Effect | Cell Line(s) | Reference |
| MTT Assay | Cell Viability | 500 nM | Radiosensitization | UW228, UI226 | [3] |
| Clonogenic Assay | Dose Enhancement Factor (10% viability) | Not Specified | 1.6 | UW228 | [3] |
| Immunofluorescence | Mitotic Index after IR (6 Gy) | 500 nM | Abrogation of G2/M arrest | UW228 | [3] |
| Western Blot | p-Chk2, p-p38 levels after IR | 500 nM | Inhibition of phosphorylation | UW228, UI226 | [5] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay for Radiosensitization
This protocol assesses the effect of this compound on the viability of cancer cells in combination with ionizing radiation.
-
Materials:
-
Cancer cell lines (e.g., UW228, UI226 Medulloblastoma)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Ionizing radiation source
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 500 nM) or vehicle control (DMSO) for 3-6 hours.[2]
-
Irradiation: Expose the plates to the desired dose of ionizing radiation (e.g., 3 Gy).[2]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[2]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2][3]
-
Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
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Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
-
Western Blot Analysis of DDR Pathway Inhibition
This protocol is used to detect the inhibition of MRK, Chk2, and p38 phosphorylation by this compound in response to ionizing radiation.
-
Materials:
-
6-well or 10 cm cell culture plates
-
This compound stock solution (in DMSO)
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Ionizing radiation source
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
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BCA protein assay kit
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Primary antibodies (anti-p-MRK, anti-p-Chk2 (Thr68), anti-p-p38, and total protein/loading controls)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Pre-treat with this compound (e.g., 500 nM) or vehicle for the specified time, followed by exposure to ionizing radiation.[3]
-
Cell Lysis: Harvest cells at a peak activation time point (e.g., 30 minutes post-irradiation) and lyse them in ice-cold lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[2]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by washing and incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]
-
Detection: Detect protein bands using a chemiluminescent substrate and an imaging system.[2][3]
-
Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation, normalizing phosphoprotein levels to their total protein counterparts and a loading control.
-
Immunofluorescence for Cell Cycle Analysis
This protocol is used to visualize the effect of this compound on radiation-induced G2/M cell cycle arrest.
-
Materials:
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Cells seeded on glass coverslips
-
This compound stock solution (in DMSO)
-
Ionizing radiation source
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Primary antibody against a mitotic marker (e.g., phospho-histone H3)
-
Fluorophore-conjugated secondary antibody
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DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Cell Treatment: Treat cells on coverslips with this compound or vehicle, followed by ionizing radiation.[3]
-
Fixation and Permeabilization: At desired time points post-irradiation, fix cells with 4% PFA, then permeabilize with Triton X-100.[3]
-
Blocking and Staining: Block non-specific binding with 1% BSA. Incubate with the primary antibody (e.g., anti-phospho-histone H3) overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.[3]
-
Mounting and Imaging: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides. Image cells using a fluorescence microscope.[3]
-
Analysis: Quantify the percentage of mitotic cells by counting the number of phospho-histone H3-positive cells relative to the total number of DAPI-stained nuclei.[3]
-
Visualization of Signaling Pathways and Workflows
Caption: this compound inhibits MRK, blocking downstream activation of Chk2 and p38 and abrogating G2/M arrest.
Caption: Experimental workflow for the MTT-based cell viability and radiosensitization assay.
Caption: Logic of Western blot analysis to confirm this compound's inhibition of MRK signaling.
References
- 1. Damage-induced DNA replication stalling relies on MAPK-activated protein kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The stress kinase MRK contributes to regulation of DNA damage checkpoints through a p38gamma-independent pathway [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to M443: A Novel Irreversible Inhibitor of MRK/ZAK Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of M443, a novel and specific small-molecule inhibitor of the Mitogen-activated protein kinase-related kinase (MRK), also known as ZAK (Sterile alpha motif and leucine (B10760876) zipper containing kinase). This compound functions as an irreversible inhibitor, demonstrating significant potential as a radiosensitizer in preclinical models, particularly in medulloblastoma. By forming a covalent bond with a key cysteine residue within the MRK/ZAK active site, this compound effectively abrogates downstream signaling pathways crucial for the DNA damage response. This action leads to an increased susceptibility of tumor cells to ionizing radiation. This document details the quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound, serving as a critical resource for its further investigation and development.
Introduction to MRK/ZAK Kinase
MRK/ZAK is a member of the MAP3K (Mitogen-Activated Protein Kinase Kinase Kinase) family of serine/threonine kinases. It plays a pivotal role in cellular stress responses, including those initiated by DNA damage, ribotoxic stress, and osmotic shock.[1][2][3][4] ZAK is known to activate downstream MAPK pathways, including the JNK and p38 cascades, which are integral to cell cycle regulation, apoptosis, and inflammatory responses.[5][6] The α-isoform of ZAK is implicated in the ribotoxic stress response through its interaction with ribosomes, while the β-isoform is associated with the DNA damage response.[3][4][7]
MARK (MAP/microtubule affinity-regulating kinase), a related family of kinases, is primarily involved in regulating microtubule dynamics and cell polarity through the phosphorylation of microtubule-associated proteins (MAPs) like Tau.[8][9][10] While this compound is presented as an MRK/ZAK inhibitor, the shared nomenclature in some literature necessitates a clear understanding of both kinase families.
This compound: A Potent Irreversible Inhibitor
This compound is a small molecule designed for high-potency and specific, irreversible inhibition of MRK/ZAK. Its mechanism of action involves the formation of a covalent bond with cysteine 22, a residue located in the ATP-binding pocket of the MRK/ZAK kinase domain.[1] This covalent modification leads to the permanent inactivation of the kinase, thereby preventing the phosphorylation of its downstream substrates.[1]
Quantitative Data
The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the key findings.
| Inhibitor | Target | Cell Line | IC50 | Reference |
| This compound | MRK/ZAK | UW228 (Medulloblastoma) | <125 nM | [2] |
Table 1: In Vitro Potency of this compound. This table highlights the potent inhibitory activity of this compound against its target kinase in a relevant cancer cell line.
| Treatment | Cell Line | Metric | Value | Reference |
| This compound (500 nM) + Radiation | UW228 | Dose Enhancement Factor | 1.6 | [2] |
| This compound (500 nM) + Radiation | UI226 (Patient-derived) | Effect | Strong radiosensitization | [2] |
Table 2: Radiosensitization Effects of this compound. This table quantifies the ability of this compound to enhance the cytotoxic effects of ionizing radiation in medulloblastoma cell lines. The Dose Enhancement Factor (DEF) indicates the factor by which the radiation dose can be reduced in the presence of this compound to achieve the same biological outcome.
Signaling Pathways
ZAK-Mediated DNA Damage Response Pathway
In response to genotoxic stress, such as ionizing radiation, MRK/ZAK is activated and initiates a signaling cascade that leads to cell cycle arrest, providing time for DNA repair. This compound abrogates this protective mechanism.
Caption: ZAK-mediated DNA damage response and this compound inhibition.
MARK Kinase Signaling Pathway
The MARK kinases are key regulators of microtubule dynamics and are activated by upstream kinases.
Caption: Upstream activation and downstream effects of MARK kinase.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
In Vitro Kinase Inhibition Assay for Irreversible Inhibitors (IC50 Determination)
Determining the IC50 for an irreversible inhibitor requires a time-dependent assay format.
Caption: Workflow for determining the IC50 of an irreversible inhibitor.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 2x concentrated solution of recombinant human MRK/ZAK kinase in kinase assay buffer.
-
Prepare a series of 10x concentrated serial dilutions of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Prepare a 2x concentrated solution of the kinase substrate (e.g., Myelin Basic Protein) and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for MRK/ZAK.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the 10x this compound dilutions or vehicle control (DMSO).
-
Add the 2x MRK/ZAK kinase solution to each well and pre-incubate for a defined period (e.g., 30, 60, or 120 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding the 2x ATP/substrate mixture.
-
Incubate the reaction at 30°C for a fixed time (e.g., 60 minutes).
-
Stop the reaction according to the detection method manufacturer's protocol (e.g., by adding a stop solution or ADP-Glo™ Reagent).
-
-
Detection and Analysis:
-
Quantify the kinase activity for each this compound concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve. Note that the IC50 for an irreversible inhibitor will decrease with increasing pre-incubation time.
-
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
Detailed Methodology:
-
Cell Seeding: Seed UW228 medulloblastoma cells in 6-well plates at a low density (e.g., 200-1000 cells/well, depending on the radiation dose).
-
Treatment: After 24 hours, treat the cells with 500 nM this compound or vehicle control for 6 hours.
-
Irradiation: Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Culture the cells for 10-14 days, allowing for colony formation.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each radiation dose, normalized to the plating efficiency of the non-irradiated control.
Western Blot Analysis of Downstream Signaling
This protocol is used to detect the phosphorylation status of MRK/ZAK downstream targets.
Detailed Methodology:
-
Cell Treatment: Culture UW228 or UI226 cells and treat with 500 nM this compound or vehicle for 6 hours, followed by exposure to 3 Gy of ionizing radiation.
-
Cell Lysis: Harvest the cells 30 minutes post-irradiation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-MRK, total MRK, phospho-p38, total p38, phospho-Chk2, total Chk2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound is a promising preclinical irreversible inhibitor of MRK/ZAK kinase with potent activity and a clear mechanism of action. Its ability to act as a radiosensitizer in medulloblastoma models highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research into this compound and the development of novel cancer therapies targeting the DNA damage response pathway. Continued investigation is warranted to explore its efficacy in other cancer types and to fully elucidate its pharmacokinetic and pharmacodynamic properties in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. ZAK Kinase Activates UV Mediated Programmed Cell Death [creativebiomart.net]
- 3. Initiation of a ZAKα-dependent Ribotoxic Stress Response by the Innate Immunity Endoribonuclease RNase L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initiation of a ZAKα-dependent ribotoxic stress response by the innate immunity endoribonuclease RNase L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZAKα-driven ribotoxic stress response activates the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | Semantic Scholar [semanticscholar.org]
- 8. Structure and regulation of MARK, a kinase involved in abnormal phosphorylation of Tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MARKK, a Ste20‐like kinase, activates the polarity‐inducing kinase MARK/PAR‐1 | The EMBO Journal [link.springer.com]
- 10. aacrjournals.org [aacrjournals.org]
M443: A Potent Radiosensitizer for Medulloblastoma Through Irreversible ZAK Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule M443 and its role as a radiosensitizing agent in medulloblastoma, the most common malignant brain tumor in children.[1][2] Medulloblastoma treatment often involves radiation therapy, which can lead to significant neurocognitive side effects in the developing brain.[2] Radiosensitizers, which enhance the tumor-killing effects of radiation, are therefore of great interest. This compound has emerged as a promising candidate due to its specific and irreversible inhibition of the ZAK kinase, a critical component of the cellular DNA Damage Response (DDR).[1][3] This guide details the mechanism of action of this compound, presents key preclinical quantitative data, outlines experimental protocols for its evaluation, and visualizes the core signaling pathways and workflows.
Core Mechanism of Action: Targeting the ZAK-Mediated DNA Damage Response
Ionizing radiation (IR) induces DNA double-strand breaks, which trigger a complex signaling network known as the DNA Damage Response (DDR) to arrest the cell cycle and allow for DNA repair.[3] A key player in this response is the ZAK (sterile alpha motif and leucine (B10760876) zipper containing kinase), also known as MRK, which becomes activated upon radiation-induced DNA damage.[3] Activated ZAK, in turn, phosphorylates and activates downstream targets, including the checkpoint kinase Chk2 and the stress-activated protein kinase p38.[3] This signaling cascade is crucial for initiating a G2/M cell cycle arrest, providing the cell with time to repair the damaged DNA before entering mitosis.[3]
This compound is a novel and specific small molecule that acts as an irreversible inhibitor of ZAK kinase.[3] By covalently binding to ZAK, this compound effectively blocks its kinase activity.[3] This inhibition prevents the downstream activation of Chk2 and p38, thereby abrogating the radiation-induced G2/M checkpoint.[3][4] As a result, cells with damaged DNA are forced to prematurely enter mitosis, leading to mitotic catastrophe and enhanced cell death.[3][4] This mechanism of action underlies the potent radiosensitizing effects of this compound in medulloblastoma cells.[3]
Quantitative Data on this compound in Medulloblastoma
Preclinical studies have demonstrated the potent and specific activity of this compound in medulloblastoma cell lines. The following tables summarize key quantitative findings.
Table 1: Comparative IC50 Values of Kinase Inhibitors in Medulloblastoma Cell Lines [1]
| Inhibitor | Target(s) | Cell Line | IC50 |
| This compound | ZAK (MRK) | UW228 | <125 nM |
| Nilotinib | Bcr-Abl, c-Kit, PDGFR | DAOY | 6 µM |
This table highlights the high potency and specificity of this compound for its target, ZAK, in a medulloblastoma cell line compared to a broader spectrum kinase inhibitor.
Table 2: In Vitro Radiosensitization Effects of this compound in Medulloblastoma [1]
| Treatment | Cell Line | Metric | Value |
| This compound (500 nM) + Radiation | UW228 | Dose Enhancement Factor | 1.6 |
| This compound (500 nM) + Radiation | UI226 (Patient-derived) | Effect | Strong radiosensitization |
This table quantifies the ability of this compound to enhance the cell-killing effects of radiation. The Dose Enhancement Factor (DEF) of 1.6 indicates that in the presence of 500 nM this compound, the radiation dose can be reduced by a factor of 1.6 to achieve the same biological effect (10% cell survival).[1][4]
Table 3: In Vivo Efficacy of this compound with Radiation in an Orthotopic Medulloblastoma Xenograft Model [1]
| Treatment Group | Outcome | Value |
| Control (Vehicle) | Median Survival | 32 days |
| This compound alone | Increase in Median Survival | 5.5 days |
| Radiation alone | Increase in Median Survival | Not significant |
| This compound + Radiation | Increase in Median Survival | 16 days |
This table demonstrates the synergistic effect of this compound and radiation in a preclinical in vivo model, leading to a significant extension of survival.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. Below are protocols for key experiments used to evaluate this compound's radiosensitizing properties.
This assay is the gold standard for measuring the reproductive viability of cells after treatment with ionizing radiation.
-
Cell Plating: Medulloblastoma cells (e.g., UW228) are seeded in 6-well plates at a density determined by the expected toxicity of the treatment (e.g., 200-1000 cells/well) and allowed to attach overnight.[4]
-
Treatment: Cells are pre-treated with this compound (e.g., 500 nM) or a vehicle control for 6 hours.[1][4]
-
Irradiation: The plates are then irradiated with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).[4]
-
Colony Formation: The cells are incubated for 10-14 days to allow for the formation of colonies.[1][4]
-
Staining and Analysis: Colonies are fixed with a methanol/acetic acid solution and stained with 0.5% crystal violet.[4] Colonies containing at least 50 cells are counted to determine the surviving fraction at each radiation dose.[1]
This technique is used to detect the phosphorylation status of key proteins in the ZAK signaling pathway.
-
Cell Lysis: Medulloblastoma cells are treated with this compound and/or radiation. At specified time points, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of ZAK, p38, and Chk2. A loading control antibody (e.g., GAPDH) is also used.[1]
-
Detection: After incubation with appropriate secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][4]
This method is used to visualize and quantify cells entering mitosis with DNA damage.
-
Cell Seeding and Treatment: Cells are grown on coverslips and pre-treated with this compound (e.g., 500 nM) for 3 hours, followed by irradiation (e.g., 6 Gy).[4]
-
Fixation and Permeabilization: At a desired time point post-irradiation, cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.[4]
-
Staining: Cells are incubated with a primary antibody against a mitotic marker, such as phospho-histone H3 or MPM2, and a marker for DNA damage, such as γH2AX.[4] Fluorescently labeled secondary antibodies are then used for detection.[4] Nuclei are counterstained with DAPI.[4]
-
Imaging and Analysis: Coverslips are mounted on microscope slides and visualized using a fluorescence microscope. The percentage of mitotic cells positive for DNA damage markers is quantified.[4]
Conclusion and Future Directions
This compound represents a promising new strategy for enhancing the efficacy of radiotherapy in medulloblastoma.[3] Its specific and irreversible inhibition of ZAK effectively dismantles a key component of the DNA damage response, leading to increased tumor cell killing when combined with radiation.[1][3] The robust preclinical data, demonstrating both in vitro and in vivo efficacy, strongly support the continued investigation of this compound.
Future research should focus on:
-
Clinical Trials: The most critical next step is to evaluate the safety and efficacy of this compound in combination with radiation in clinical trials for patients with medulloblastoma.[5][6]
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to this compound therapy could help personalize treatment.[7]
-
Combination Therapies: Exploring the potential of this compound in combination with other DNA-damaging chemotherapeutic agents used in medulloblastoma treatment is warranted.[8]
-
Expansion to Other Cancers: Given that the ZAK-mediated DNA damage response is not unique to medulloblastoma, the radiosensitizing potential of this compound should be investigated in other radioresistant tumors, such as glioblastoma.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current medulloblastoma subgroup specific clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayo.edu [mayo.edu]
- 7. benchchem.com [benchchem.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
chemical structure and properties of M443 inhibitor
An In-depth Technical Guide to the M443 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, irreversible, and specific small-molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)-related kinase (MRK), also known as ZAK.[1][2] It has demonstrated significant potential as a radiosensitizer in preclinical models of medulloblastoma.[1] By covalently binding to a unique cysteine residue in the MRK active site, this compound effectively abrogates downstream signaling pathways involved in the DNA damage response, leading to increased tumor cell sensitivity to ionizing radiation.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule characterized by a central benzamide (B126) core with multiple substituted aromatic and heterocyclic rings.[1]
Chemical Name : Benzamide, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-[1-(1-oxo-2-propen-1-yl)-3- piperidinyl]-2-pyrimidinyl]amino]-[1]
Chemical Structure :
(Image Source: MedChemExpress)
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1820684-31-8 | [1] |
| Molecular Formula | C₃₁H₃₀F₃N₇O₂ | [1] |
| Molecular Weight | 589.61 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity (LCMS) | 98.97% | [1] |
| Solubility | DMSO: ≥ 30 mg/mL (≥ 50.88 mM) | [1][4] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [1] |
Mechanism of Action
This compound is a specific and irreversible inhibitor of MRK/ZAK, a member of the Mixed-Lineage Kinase (MLK) family.[2] Its mechanism centers on the disruption of the DNA damage response (DDR) pathway.[2]
-
Irreversible Covalent Binding : this compound was designed to act as an irreversible inhibitor by forming a covalent bond with Cysteine 22, a unique residue within the kinase's active site.[1][3] This permanent modification inactivates the kinase.[1]
-
Specificity : A key attribute of this compound is its specificity for MRK/ZAK. It was derived from the Bcr-Abl inhibitor nilotinib (B1678881) but does not inhibit Bcr-Abl.[2][5] This high selectivity is attributed to the unique cysteine residue it targets.[3][5]
-
Inhibition of Downstream Signaling : Upon activation by cellular stressors like ionizing radiation (IR), MRK/ZAK initiates a signaling cascade.[2][5] this compound's inhibition of MRK prevents the activation of its downstream targets, primarily the kinases p38 and Chk2.[2][4]
-
Abrogation of Cell Cycle Arrest : The activation of Chk2 is a critical step in the cellular response to IR-induced DNA damage, leading to cell cycle arrest to allow for DNA repair.[6] By inhibiting this pathway, this compound-treated cells fail to arrest in the cell cycle after IR exposure, maintaining a mitotic index similar to nonirradiated cells.[6] This ultimately enhances tumor cell death when combined with radiation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.
Table 2: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Target/Cell Line | Assay Type | Reference |
| IC₅₀ | <125 nM | MRK | In vitro kinase assay | [2][6] |
| Effective Concentration | 500 nM | MRK, Chk2, p38 in UW228, UI226 medulloblastoma cells | Cell-based assays | [2][6] |
| Dose Enhancement Factor (DEF) | 1.6 (at 10% viability) | Medulloblastoma cells | Clonogenic survival assay | [6] |
Table 3: In Vivo Efficacy of this compound in a Medulloblastoma Mouse Model
| Treatment Group | Median Survival Extension (vs. Control) | Reference |
| This compound alone | 5.5 days | [6] |
| Low-dose Radiation alone | Not significant | [6] |
| This compound + Radiation | 16 days | [6] |
Affected Biological Pathways
The primary biological pathway disrupted by this compound is the DNA Damage Response (DDR) pathway, specifically the branch activated by ionizing radiation.[2]
Caption: this compound inhibits the DNA damage response pathway.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of this compound.
MTT-Based Cell Viability Assay
This protocol assesses the effect of this compound on the viability of medulloblastoma cells.[1][7]
Caption: Workflow for the MTT-based cell viability assay.
Detailed Methodology:
-
Cell Seeding : Medulloblastoma cells (e.g., UW228) are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).[1][7]
-
Incubation : Plates are incubated overnight to allow for cell attachment.[7]
-
Treatment : Cells are treated with various concentrations of this compound (e.g., 250 nM, 500 nM) or vehicle control.[6] For radiosensitization studies, cells are exposed to radiation 6 hours after drug treatment.[6]
-
MTT Assay : After 72 hours of incubation post-radiation, MTT solution is added to each well and incubated for 2-4 hours.[6][7]
-
Readout : The medium is removed, and DMSO is added to dissolve the formazan crystals. Absorbance is measured at 595 nm.[6][7]
Clonogenic Survival Assay
This assay assesses the long-term reproductive integrity of cells after treatment.[1]
Detailed Methodology:
-
Treatment : Medulloblastoma cells are treated with this compound and/or ionizing radiation.[1]
-
Seeding : Following treatment, cells are trypsinized, counted, and seeded at low densities (e.g., 500 cells) in 6-well plates.[1][6]
-
Incubation : Plates are incubated for 10-14 days to allow for the formation of individual colonies (defined as >50 cells).[1]
-
Staining : Colonies are fixed with glutaraldehyde (B144438) and stained with crystal violet.[1]
-
Analysis : Colonies are counted, and the surviving fraction is calculated to determine the dose enhancement factor.[6]
Immunofluorescence for Mitotic Index
This protocol is used to visualize and quantify the percentage of cells in mitosis after treatment.[1]
Caption: Workflow for immunofluorescence analysis of mitotic index.
Detailed Methodology:
-
Cell Seeding : UW228 cells are seeded on glass coverslips.[1]
-
Treatment : Cells are pre-treated with 500 nM this compound or a vehicle control for 3 hours.[1]
-
Irradiation : The cells are then exposed to 6 Gy of ionizing radiation.[1]
-
Fixation : At various time points post-irradiation, the cells are fixed (e.g., with 4% paraformaldehyde).[1][6]
-
Staining : Cells are permeabilized, blocked, and processed for immunofluorescence with an MPM2 phospho-specific antibody that stains mitotic cells.[6]
-
Analysis : The percentage of mitotic cells is determined by counting MPM2-positive cells relative to the total number of cells.[6]
In Vivo Medulloblastoma Model
This protocol evaluates this compound's efficacy in a mouse model of medulloblastoma.[6]
Detailed Methodology:
-
Tumor Implantation : Medulloblastoma cells are implanted into the brains of mice.[6]
-
Drug Delivery : Two weeks post-implantation, osmotic pumps are implanted to deliver this compound (0.05 mg/ml) or vehicle intracranially directly into the tumor over 2 weeks.[4][6]
-
Irradiation : Irradiation of the mouse head is initiated 2 days after pump implantation and conducted over 2 days.[6]
-
Monitoring : Animal survival is monitored daily. Animal weight is monitored as an indicator of toxicity.[6]
-
Analysis : At the end of the study, brains can be harvested. Tumor fractions from this compound-treated brains are analyzed to confirm the loss of MRK activity.[6]
Conclusion
This compound is a promising preclinical candidate that effectively radiosensitizes medulloblastoma cells through the irreversible inhibition of MRK and the subsequent disruption of the DNA damage response pathway.[1][2] Its potent in vitro and in vivo activity, coupled with a specific mechanism of action, provides a strong rationale for its further investigation and development as a potential adjunctive therapy to radiotherapy for the treatment of medulloblastoma and potentially other malignancies reliant on similar signaling pathways.[1]
References
An In-depth Technical Guide on the Downstream Targets of MRK/ZAK Kinase Inhibited by M443
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MAP/microtubule affinity-regulating kinase (MRK), also known as ZAK, is a key regulator of cellular stress responses, particularly in the context of DNA damage. Its role in promoting cell cycle arrest to allow for DNA repair makes it a compelling target for therapeutic intervention, especially in oncology. M443 is a specific, irreversible inhibitor of MRK/ZAK that has demonstrated significant potential as a radiosensitizer in preclinical models of medulloblastoma. This technical guide provides a comprehensive overview of the downstream targets of MRK/ZAK that are inhibited by this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Introduction to MRK/ZAK and the Inhibitor this compound
MRK/ZAK is a member of the MAP3K family of protein kinases. It is activated in response to various cellular stressors, most notably ionizing radiation (IR).[1] Upon activation, MRK/ZAK initiates a downstream signaling cascade that culminates in cell cycle arrest, primarily at the G2/M transition. This provides a window for the cell to repair DNA damage before proceeding with mitosis.
This compound is a novel small molecule inhibitor designed to specifically and irreversibly target MRK/ZAK. It has a reported half-maximal inhibitory concentration (IC50) of less than 125 nM for MRK.[2][3] By covalently binding to MRK/ZAK, this compound effectively blocks its kinase activity, thereby preventing the activation of its downstream effectors.[1] This inhibition of the DNA damage response pathway is the basis for this compound's potent radiosensitizing effects.[1][4]
Downstream Signaling Pathway of MRK/ZAK Inhibited by this compound
The primary downstream targets of MRK/ZAK that are affected by this compound inhibition are the stress-activated protein kinase p38 and the checkpoint kinase Chk2.[1] In response to IR, activated MRK/ZAK phosphorylates and activates both p38 and Chk2.[1] These kinases, in turn, regulate the activity of proteins that control the cell cycle, leading to a G2/M arrest.[1] this compound, by inhibiting MRK/ZAK, prevents the phosphorylation and activation of p38 and Chk2, thereby abrogating the IR-induced G2/M checkpoint.[1][2] This forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.
References
M443: A Technical Deep Dive into its Disruption of the G2/M Cell Cycle Checkpoint
For Researchers, Scientists, and Drug Development Professionals
Abstract
M443 is a potent, irreversible small molecule inhibitor of the Mixed Lineage Kinase (MLK)-related kinase, MRK (also known as ZAK). This technical guide delves into the mechanism by which this compound abrogates the G2/M cell cycle checkpoint, a critical cellular process for maintaining genomic integrity. By inhibiting MRK, this compound prevents the downstream activation of key checkpoint kinases, Chk2 and p38 MAPK, in response to DNA damage. This disruption forces cells to bypass the G2 arrest phase and prematurely enter mitosis, a mechanism that can be exploited for therapeutic benefit, particularly in sensitizing cancer cells to radiation therapy. This document provides a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the relevant cellular pathways and experimental workflows.
Introduction to the G2/M Cell Cycle Checkpoint
The G2/M checkpoint is a critical surveillance mechanism in eukaryotic cells that prevents entry into mitosis (M phase) in the presence of damaged or incompletely replicated DNA.[1][2] This pause in the cell cycle allows for DNA repair, thereby safeguarding genomic stability.[1] Key molecular players in the G2/M checkpoint include the cyclin-dependent kinase 1 (CDK1, also known as Cdc2) and its regulatory partner, Cyclin B.[2] The activity of the CDK1/Cyclin B complex is tightly regulated by a series of phosphorylation and dephosphorylation events orchestrated by kinases such as Wee1 and Myt1 (inhibitory) and the phosphatase Cdc25 (activating).[3]
In response to DNA damage, sensor kinases like Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are activated.[3] These kinases initiate a signaling cascade that leads to the activation of downstream checkpoint kinases, Chk1 and Chk2.[3] Activated Chk1 and Chk2 phosphorylate and inactivate Cdc25, preventing the activation of CDK1/Cyclin B and thus enforcing the G2/M arrest.[3]
This compound: An Irreversible Inhibitor of MRK
This compound has been identified as a specific and irreversible inhibitor of the Mixed Lineage Kinase (MLK)-related kinase, MRK (also known as ZAK).[4][5] MRK is a component of the mitogen-activated protein kinase (MAPK) signaling pathways and has been implicated in cellular stress responses, including the response to DNA damage induced by ionizing radiation (IR).[6][7]
Mechanism of Action
This compound exerts its effect by covalently binding to a cysteine residue within the ATP-binding pocket of MRK.[7] This irreversible binding leads to the inactivation of MRK's kinase activity.[7] In the context of the G2/M checkpoint, MRK acts upstream of the checkpoint kinases Chk2 and p38 MAPK.[4][6] Upon DNA damage, activated MRK would normally phosphorylate and activate Chk2 and p38. By inhibiting MRK, this compound prevents this activation, effectively short-circuiting the DNA damage response pathway.[4][6]
The inhibition of the MRK-Chk2/p38 signaling axis by this compound results in the failure of the G2/M checkpoint.[4] Consequently, cells treated with this compound are unable to arrest in the G2 phase following DNA damage and proceed into mitosis.[4][6] This premature mitotic entry with damaged DNA can lead to mitotic catastrophe and subsequent cell death, a property that makes this compound a potential radiosensitizer for cancer therapy.[6]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target | Reference |
| IC50 | < 125 nM | MRK | [4] |
Table 2: Cellular Effects of this compound in Medulloblastoma Cells
| Cell Line | Treatment | Effect | Reference |
| UW228 | 500 nM this compound + 3 Gy IR | Inhibition of IR-stimulated activation of MRK, Chk2, and p38 | [6] |
| UW228 | 500 nM this compound + 6 Gy IR | Failure to arrest in G2/M, similar mitotic index to non-irradiated cells | [4][6] |
| Primary UI226 | 500 nM this compound + 3 Gy IR | Inhibition of IR-stimulated activation of MRK, Chk2, and p38 | [6] |
Table 3: In Vivo Efficacy of this compound in a Medulloblastoma Murine Model
| Treatment Group | Median Survival Extension (days) | Reference |
| This compound alone | 5.5 | [4] |
| Low-dose IR alone | Not significant | [4] |
| This compound + IR | 16 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the G2/M checkpoint.
Cell Culture and Drug Treatment
-
Cell Lines: UW228 and primary patient-derived UI226 medulloblastoma cells.[6]
-
Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, cells are pre-treated with 500 nM this compound or a vehicle control for a specified duration (e.g., 3-6 hours) before further treatments like ionizing radiation.[4][6]
Western Blotting for Protein Phosphorylation and Expression
-
Objective: To assess the activation state of MRK, Chk2, and p38 by detecting their phosphorylated forms, and to measure total protein levels.
-
Procedure:
-
Cells are seeded and treated with this compound and/or ionizing radiation.[6]
-
At the desired time points, cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-MRK, MRK, p-Chk2, Chk2, p-p38, p38, and a loading control like tubulin or GAPDH).[6]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Immunofluorescence for Mitotic Index Analysis
-
Objective: To quantify the percentage of cells in mitosis, providing a measure of G2/M arrest.
-
Procedure:
-
Cells are seeded on coverslips in a multi-well plate.[4]
-
Cells are treated with this compound and/or ionizing radiation.[4]
-
At specified time points, the cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
The cells are permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Non-specific binding is blocked with a blocking solution (e.g., 1% BSA in PBS).
-
Cells are incubated with a primary antibody that specifically recognizes a mitotic marker, such as the phospho-specific MPM2 antibody.[4]
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
The slides are visualized using a fluorescence microscope.
-
The percentage of mitotic cells (MPM2-positive) is determined by counting the number of positive cells relative to the total number of cells in multiple fields of view.[6]
-
Clonogenic Survival Assay
-
Objective: To assess the long-term reproductive viability of cells after treatment with this compound and/or radiation.
-
Procedure:
-
Cells are seeded at a low density in multi-well plates.
-
Twenty-four hours after seeding, cells are treated with this compound or a vehicle control for a specified duration (e.g., 6 hours), followed by exposure to different doses of ionizing radiation.[4]
-
The cells are then cultured for a period of 7-14 days, with media changes every 2-3 days, to allow for colony formation.
-
Colonies are fixed with a fixative solution (e.g., methanol/acetic acid) and stained with a staining solution (e.g., crystal violet).
-
Colonies containing more than 50 cells are counted.
-
The surviving fraction for each treatment condition is calculated by normalizing the number of colonies to that of the untreated control.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound signaling pathway disrupting G2/M arrest.
Experimental Workflow for Assessing this compound's Effect on the G2/M Checkpoint
Caption: Workflow for this compound G2/M checkpoint analysis.
Conclusion
This compound represents a novel pharmacological tool and a potential therapeutic agent that targets the G2/M cell cycle checkpoint. Its specific and irreversible inhibition of MRK leads to the abrogation of DNA damage-induced G2 arrest, a mechanism that has shown promise for radiosensitizing cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other inhibitors of the G2/M checkpoint. Further studies are warranted to explore the full therapeutic potential of this compound in various cancer types and in combination with other treatment modalities.
References
- 1. Analyzing the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 3. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
M443: A Preclinical In-Depth Analysis of a Novel MRK Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for M443, a potent and irreversible inhibitor of the Mixed Lineage Kinase (MRK), also known as ZAK. The data herein supports the potential of this compound as a cancer therapeutic, particularly as a radiosensitizer in the treatment of medulloblastoma.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| In Vitro Efficacy | |
| Target | MRK (Mixed Lineage Kinase) |
| IC50 | <125 nM[1] |
| Cell Lines Tested | UW228 (medulloblastoma cell line), UI226 (primary patient-derived medulloblastoma cells)[1] |
| Effect on Cell Viability (in combination with radiation) | MRK depletion decreases cell viability by 33% of control at 3 Gy of ionizing radiation (IR)[1]. |
| Clonogenic Assay (Dose Enhancement Factor) | A significant decrease in survival with a dose enhancement factor (DEF) of 1.6 at 10% viability[1]. |
| Effect on Downstream Signaling | 500 nM this compound greatly inhibited the IR-stimulated activation of MRK, Chk2, and p38[1]. |
| In Vivo Efficacy (Orthotopic Xenograft Model of Medulloblastoma) | |
| Animal Model | Athymic nude mice with orthotopic implantation of primary patient-derived UI226 medulloblastoma cells. |
| Treatment Groups | Vehicle control, this compound alone, Ionizing Radiation (IR) alone, this compound + IR. |
| Median Survival (days from tumor cell implantation) | |
| - Vehicle Control | 32[2] |
| - this compound alone | 37.5[2] |
| - IR alone | Not significantly increased[2] |
| - this compound + IR | 48[2] |
| Conclusion | This compound in combination with radiation achieved a synergistic increase in survival[2]. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Culture
-
UW228 Medulloblastoma Cell Line: Maintained in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
UI226 Primary Patient-Derived Medulloblastoma Cells: Cultured in serum-free DMEM/F12 medium supplemented with B27, N2, human recombinant EGF, and basic FGF.
Western Blot Analysis
-
Cells were pretreated with 500 nM this compound or vehicle for 6 hours.
-
Cells were then exposed to 3 Gy of ionizing radiation.
-
Cell lysates were collected at specified time points (e.g., 30 minutes post-IR for maximal MRK activation)[1].
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against p-MRK, total MRK, phospho-Chk2, total Chk2, phospho-p38, and total p38.
-
Appropriate secondary antibodies were used, and signals were detected using chemiluminescence.
Cell Viability (MTT) Assay
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of this compound or vehicle control for 6 hours.
-
Cells were then exposed to different doses of ionizing radiation.
-
Cell viability was assessed 72 hours post-radiation using the MTT assay, with absorbance read at 595 nm.
Clonogenic Survival Assay
-
Cells were seeded in 6-well plates at a density determined to yield approximately 50-100 colonies per plate.
-
Cells were treated with this compound or vehicle for 6 hours prior to irradiation with a range of doses.
-
Following irradiation, cells were incubated for 10-14 days to allow for colony formation.
-
Colonies were fixed with methanol (B129727) and stained with crystal violet.
-
Colonies containing 50 or more cells were counted.
-
The surviving fraction was calculated and normalized to the plating efficiency of non-irradiated control cells.
Immunofluorescence for Mitotic Index
-
Cells were grown on coverslips and pretreated with 500 nM this compound or vehicle.
-
Cells were then exposed to 6 Gy of ionizing radiation.
-
At various time points post-IR, cells were fixed and processed for immunofluorescence.
-
Cells were stained with the MPM2 phospho-specific antibody, which specifically stains mitotic cells.
-
The mitotic index was determined by calculating the percentage of MPM2-positive cells.
Orthotopic Medulloblastoma Xenograft Model
-
Tumor Implantation: 4- to 6-week-old female athymic nude mice were intracranially injected with UI226 patient-derived medulloblastoma cells into the cerebellum.
-
Drug Delivery: Three weeks after tumor implantation, an Alzet osmotic pump was implanted subcutaneously. The pump was filled with either vehicle (0.01% DMSO in PBS) or this compound (0.05 mg/mL) and connected to a cannula delivering the drug directly into the tumor at a rate of 0.25 µL/hour for 2 weeks.
-
Irradiation: Two days after pump implantation, mice received a single dose of 4 Gy of radiation to the head.
-
Monitoring and Endpoint: Animal survival was monitored, and the endpoint was determined by the presentation of neurological symptoms or significant weight loss.
Visualizations
This compound Mechanism of Action: Inhibition of the MRK-Chk2 Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in sensitizing cancer cells to radiation. Ionizing radiation induces DNA damage, which activates the protein kinase MRK. Activated MRK then phosphorylates and activates the downstream kinases Chk2 and p38. This signaling cascade leads to cell cycle arrest, allowing time for DNA repair. This compound acts as an irreversible inhibitor of MRK, thereby blocking this signaling pathway. The inhibition of Chk2 and p38 activation prevents the radiation-induced cell cycle arrest, causing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death.
Caption: this compound inhibits the MRK signaling pathway, preventing radiation-induced cell cycle arrest.
Experimental Workflow: Orthotopic Medulloblastoma Xenograft Study
The following diagram outlines the workflow for the in vivo evaluation of this compound's efficacy as a radiosensitizer in a preclinical mouse model of medulloblastoma.
Caption: Workflow for the preclinical in vivo evaluation of this compound in a medulloblastoma model.
References
understanding the M443 signaling pathway in oncology
An in-depth search for the "M443 signaling pathway" in the context of oncology did not yield any specific, recognized signaling cascade by that name in publicly available scientific literature, databases, or research forums. This suggests that "this compound" may be one of the following:
-
A typographical error: It is possible that the intended pathway has a similar abbreviation. A highly relevant and extensively studied pathway in oncology with a similar nomenclature is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway .
-
An internal or proprietary designation: "this compound" could be an internal code used by a specific research group or company for a novel pathway, a specific molecule, or a drug candidate that is not yet in the public domain.
-
A very new or niche discovery: It could be a very recent finding that has not yet been widely disseminated or indexed in major databases.
Given the high likelihood of a typographical error and the central role of the MAPK pathway in cancer, this guide will proceed by focusing on the MAPK signaling pathway as the probable intended topic. The MAPK pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.
The MAPK/ERK Signaling Pathway in Oncology
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of proteins that transduces signals from the cell surface to the DNA in the nucleus. The most well-characterized MAPK cascade is the Ras-Raf-MEK-ERK pathway.
Core Cascade:
-
Signal Initiation: The pathway is typically activated by the binding of growth factors (e.g., EGF, FGF) to their receptor tyrosine kinases (RTKs) on the cell surface.
-
Ras Activation: This binding leads to the activation of the small GTPase Ras, which switches from an inactive GDP-bound state to an active GTP-bound state.
-
Raf Kinase Activation: Activated Ras recruits and activates the Raf family of serine/threonine kinases (A-Raf, B-Raf, C-Raf).
-
MEK Phosphorylation: Raf kinases then phosphorylate and activate MEK1 and MEK2 (MAPK/ERK Kinases).
-
ERK Phosphorylation: Activated MEK proteins phosphorylate and activate ERK1 and ERK2 (Extracellular signal-Regulated Kinases).
-
Downstream Effects: Activated ERK translocates to the nucleus and phosphorylates numerous transcription factors (e.g., c-Myc, AP-1), leading to changes in gene expression that promote cell proliferation, prevent apoptosis (programmed cell death), and drive angiogenesis.
Mutations in genes encoding key components of this pathway, such as BRAF and KRAS, are common in many cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.
Diagram: The Core MAPK/ERK Signaling Pathway
Caption: The canonical Ras-Raf-MEK-ERK signaling cascade.
Quantitative Data on MAPK Pathway Dysregulation
The following table summarizes the frequency of key mutations in the MAPK pathway across several common cancer types. This data highlights the importance of this pathway as a therapeutic target.
| Gene | Cancer Type | Mutation Frequency (%) | Key Mutation(s) |
| BRAF | Melanoma | 40-60% | V600E |
| Papillary Thyroid Cancer | 30-70% | V600E | |
| Colorectal Cancer | 5-15% | V600E | |
| Non-Small Cell Lung Cancer | 2-4% | V600E | |
| KRAS | Pancreatic Cancer | >90% | G12D, G12V, G12R |
| Colorectal Cancer | 30-50% | G12, G13 codons | |
| Non-Small Cell Lung Cancer | 15-30% | G12C, G12V | |
| NRAS | Melanoma | 15-30% | Q61R, Q61K |
| Acute Myeloid Leukemia | 10-20% | Q61, G12, G13 codons |
Note: Frequencies are approximate and can vary based on study population and detection methods.
Key Experimental Protocols
Studying the MAPK pathway involves a variety of standard molecular biology techniques. Below are methodologies for two key experiments.
Western Blot for Protein Phosphorylation
This protocol is used to detect the activation state of key pathway proteins like MEK and ERK, which are activated by phosphorylation.
Methodology:
-
Cell Lysis: Cancer cell lines are cultured and treated with inhibitors or stimuli as required. Cells are then washed with ice-cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK (Thr202/Tyr204)) and the total form of the protein (e.g., anti-total-ERK). Antibodies are typically diluted in the blocking buffer.
-
Washing: The membrane is washed multiple times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG).
-
Detection: After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system. The ratio of phosphorylated protein to total protein is then quantified.
Diagram: Western Blot Workflow
Caption: Standard workflow for Western blot analysis.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the impact of MAPK pathway inhibitors on the metabolic activity and, by inference, the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., a MEK inhibitor) or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. This data can be used to determine the IC₅₀ (half-maximal inhibitory concentration) of the compound.
If you have a different pathway in mind, please provide the correct name or abbreviation, and I will gladly generate a specific and accurate technical guide.
An In-depth Technical Guide to the Molecular Interactions of M443 with the MRK Active Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
M443 is a novel and potent small molecule that acts as an irreversible inhibitor of the Mitogen-Activated Protein Kinase (MAPK)-related kinase (MRK), also known as ZAK.[1] Its unique mechanism of action, involving the covalent modification of a specific cysteine residue within the MRK active site, leads to the effective abrogation of downstream signaling pathways critical for the DNA damage response.[1] This targeted inhibition has demonstrated significant potential in preclinical models, particularly as a radiosensitizer for the treatment of medulloblastoma.[1][2] This technical guide provides a comprehensive overview of the molecular interactions of this compound with the MRK active site, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its characterization.
Introduction to this compound and its Target: MRK/ZAK
This compound, with the chemical name Benzamide, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-[1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-2-pyrimidinyl]amino]-, is a complex heterocyclic molecule.[1] It has been identified as a highly specific and irreversible inhibitor of MRK/ZAK, a member of the Mixed Lineage Kinase (MLK) family.[3]
MRK/ZAK functions as a MAP3K and is activated by cellular stressors such as ionizing radiation (IR).[3] Upon activation, MRK initiates a downstream signaling cascade that includes the activation of p38 MAPK and Chk2, key proteins involved in cell cycle arrest and DNA repair.[3][4] By targeting MRK, this compound effectively disrupts this crucial DNA damage response, thereby sensitizing cancer cells to treatments like radiotherapy.[3]
Mechanism of Action: Covalent Inhibition of the MRK Active Site
This compound's inhibitory activity stems from its ability to form a covalent bond with a unique cysteine residue, Cys22, located within the ATP-binding pocket of the MRK active site.[1] This irreversible binding permanently inactivates the kinase, preventing it from phosphorylating its downstream substrates.[1] The high specificity of this compound for MRK is attributed to this unique cysteine residue, which is not present in many other kinases.[3]
Quantitative Data Summary
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line(s) / Assay Type | Reference |
| IC50 | <125 nM | Biochemical Assay | [2] |
| Effective Concentration | 500 nM | Medulloblastoma (UW228, UI226) | [5] |
| Pre-treatment Time (Radiosensitization) | 3 - 6 hours | Medulloblastoma (UW228) | [5] |
Table 1: In Vitro Potency and Efficacy of this compound.
| Animal Model | Treatment | Outcome | Reference |
| Orthotopic Medulloblastoma Xenografts | This compound + Radiation | Significant increase in the survival of mice. | [3] |
| Tumor-bearing mice | This compound alone | Extended survival by a median of 5.5 days compared to control. | [2] |
| Tumor-bearing mice | This compound + Ionizing Radiation (IR) | Extended survival by a median of 16 days longer than control. | [2] |
Table 2: In Vivo Efficacy of this compound.
Signaling Pathways and Visualizations
The inhibition of MRK by this compound has significant downstream consequences on cellular signaling pathways, particularly those involved in the response to DNA damage.
This diagram illustrates how ionizing radiation activates MRK, which in turn activates downstream kinases p38 and Chk2 to initiate the DNA damage response. This compound directly and irreversibly inhibits MRK, thereby blocking this entire signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are key experimental protocols.
In Vitro Radiometric Kinase Assay (for IC50 Determination)
This assay is used to determine the concentration of this compound required to inhibit 50% of MRK's kinase activity.
Materials:
-
Purified recombinant MRK/ZAK kinase
-
Kinase-specific substrate (e.g., myelin basic protein)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
This compound dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a kinase reaction mixture containing the MRK kinase and its substrate in the kinase reaction buffer.
-
Perform serial dilutions of this compound in DMSO and add to the reaction mixture. Include a DMSO-only vehicle control.
-
Pre-incubate the kinase with this compound for 10-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and use a sigmoidal dose-response curve to calculate the IC50 value.[3]
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the viability of cancer cells, often in combination with ionizing radiation.[2]
Materials:
-
Medulloblastoma cell lines (e.g., UW228)
-
96-well plates
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed medulloblastoma cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 6 hours).
-
For radiosensitization studies, expose the plates to different doses of ionizing radiation.
-
Incubate the cells for a further 72 hours.
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Western Blot Analysis
This technique is used to analyze the effect of this compound on the phosphorylation status of downstream targets of MRK, such as p38 and Chk2.[6]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MRK, anti-p-p38, anti-p-Chk2, and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with this compound and/or radiation and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and a loading control.
Conclusion
This compound represents a promising therapeutic agent due to its specific and irreversible inhibition of MRK/ZAK.[1][2] Its ability to disrupt the DNA damage response pathway provides a strong rationale for its development as a radiosensitizer in oncology.[1][3] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other MRK inhibitors. Further investigation is warranted to explore its efficacy in a broader range of malignancies that rely on similar signaling pathways for survival.[1]
References
M443: A Comprehensive Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
M443 is a potent and irreversible small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)-related kinase (MRK), also known as ZAK.[1] This technical guide provides a detailed overview of the discovery, synthesis, and mechanism of action of this compound. It has demonstrated significant potential as a radiosensitizer in preclinical models of medulloblastoma by abrogating downstream signaling pathways involved in the DNA damage response.[1] This document includes a proposed synthesis protocol, detailed experimental methodologies for key in-vitro assays, and a summary of its quantitative data.
Discovery and Rationale
The discovery of this compound was driven by the need for targeted therapies that can enhance the efficacy of radiotherapy in treating cancers such as medulloblastoma.[1] The MAPK signaling cascade is a crucial pathway in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[1] MRK, a member of the MAP4K family, is a key component of this pathway.[1] this compound was identified as a potent and irreversible inhibitor of MRK, offering a promising strategy to sensitize cancer cells to ionizing radiation. A key publication by Markowitz et al. in 2016 highlighted the potential of this compound as a radiosensitizer in medulloblastoma.
Chemical Properties and Structure
-
Chemical Name: Benzamide, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-[1-(1-oxo-2-propen-1-yl)-3- piperidinyl]-2-pyrimidinyl]amino]-[1]
-
Molecular Formula: C₃₂H₃₀F₃N₇O₂
-
Mechanism of Action: this compound acts as an irreversible inhibitor of MRK by forming a covalent bond with a unique cysteine residue within the kinase's active site. This covalent modification permanently inactivates the kinase, preventing it from phosphorylating its downstream targets.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their assembly and a final Michael addition. While a definitive, publicly available step-by-step protocol for the entire synthesis is not available, the following proposed reaction scheme is based on the synthesis of structurally related compounds and known chemical transformations.
Proposed Synthetic Scheme:
The synthesis can be logically divided into the preparation of three key fragments:
-
Fragment A: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
-
Fragment B: 3-amino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide
-
Fragment C: 4-(1-(acryloyl)piperidin-3-yl)-2-chloropyrimidine
These fragments are then coupled to yield the final this compound compound.
Synthesis of Key Intermediates
Protocol for the Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Fragment A):
This intermediate is crucial for the synthesis of various kinase inhibitors. A general method for its preparation is outlined in patent literature.
-
Reaction of 3,5-difluorobenzotrifluoride (B1591568) with 4-methylimidazole (B133652): 3,5-difluorobenzotrifluoride is reacted with 4-methylimidazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.
-
Nitration: The resulting product is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.
-
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of an acid like hydrochloric acid, or through catalytic hydrogenation, to yield 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
Protocol for the Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide:
-
Amide Coupling: 3-nitro-4-methylbenzoyl chloride is reacted with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Fragment A) in the presence of a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine in an inert solvent like dichloromethane (B109758) or tetrahydrofuran.
Final Assembly of this compound
Proposed Protocol for the Synthesis of this compound:
-
Reduction of the Nitro Group: The nitro group of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide is reduced to an amine to form the intermediate 3-amino-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide (Fragment B). This can be achieved using standard reduction methods such as catalytic hydrogenation with palladium on carbon or using a metal catalyst like iron or tin in an acidic medium.
-
Buchwald-Hartwig Amination: Fragment B is then coupled with a suitable 2-chloro-4-(piperidin-3-yl)pyrimidine derivative via a Buchwald-Hartwig cross-coupling reaction. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.
-
Michael Addition: The final step involves the Michael addition of acryloyl chloride or acrylic acid (after activation) to the secondary amine of the piperidine (B6355638) ring. This reaction is typically carried out in the presence of a base to deprotonate the piperidine nitrogen, facilitating the nucleophilic attack on the acryloyl group. The reaction is generally performed in an aprotic solvent at room temperature or with gentle heating. Purification is typically achieved through column chromatography.
Quantitative Data
| Parameter | Value | Target | Cell Line | Reference |
| IC₅₀ | <125 nM | MRK | Not specified | [1] |
| Radiosensitization | Significant | MRK | Medulloblastoma | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., medulloblastoma cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle control (DMSO). Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control. Incubate for desired treatment durations (e.g., 24, 48, and 72 hours).
-
MTT Addition: At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting
This protocol is used to analyze the modulation of signaling pathways by this compound.
Methodology:
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-p38, anti-p-Chk2, anti-MRK) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence
This protocol is used to visualize the localization of proteins within cells.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with fluorophore-conjugated secondary antibodies.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: this compound signaling pathway in response to DNA damage.
Caption: Workflow for the MTT-based cell viability assay.
References
Methodological & Application
Application Notes and Protocols for M443 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
M443 is a potent, specific, and irreversible small molecule inhibitor of the Mixed Lineage Kinase (MLK)-related kinase MRK, also known as ZAK.[1][2] MRK/ZAK is a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is integral to the regulation of cellular processes such as proliferation, differentiation, and apoptosis.[3] The inhibitor functions by covalently binding to a unique cysteine residue within the ATP-binding pocket of MRK/ZAK, leading to its irreversible inactivation.[1][2] This targeted inhibition prevents the downstream activation of key signaling proteins like p38 MAPK and Chk2, which are involved in the cellular response to DNA damage.[1][4][5] Consequently, this compound has been identified as a promising radiosensitizer in preclinical cancer models, particularly for medulloblastoma.[1][2]
These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to determine its inhibitory potency and characterize its interaction with the MRK/ZAK kinase.
Quantitative Data Summary
The inhibitory activity of this compound against its primary target, MRK/ZAK, has been quantified in biochemical assays. The following table summarizes the key in vitro potency data for this compound. Researchers should note that IC50 values can be influenced by assay conditions, particularly the concentration of ATP.
| Inhibitor | Primary Target | IC50 | Assay System | Notes |
| This compound | MRK/ZAK | < 125 nM | In vitro kinase assay | Irreversible inhibitor.[1][4][6] |
Signaling Pathway of MRK/ZAK and this compound Inhibition
Cellular stressors, such as ionizing radiation (IR), can activate MRK/ZAK.[1] Once activated, MRK/ZAK phosphorylates and activates downstream kinases, including p38 MAPK and Chk2, initiating a signaling cascade that can lead to cell cycle arrest and DNA repair. This compound directly and irreversibly inhibits MRK/ZAK, thereby blocking this downstream signaling.[1][4]
Caption: MRK/ZAK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound against MRK/ZAK kinase using an in vitro luminescence-based kinase assay that measures ATP consumption. This method is a common, non-radioactive alternative for assessing kinase activity.
Protocol: In Vitro MRK/ZAK Kinase Assay for this compound IC50 Determination
1. Principle
The activity of the MRK/ZAK kinase is determined by quantifying the amount of ATP consumed during the phosphorylation of a substrate, such as Myelin Basic Protein (MBP).[6][7][8] The remaining ATP is detected using a luciferase/luciferin-based reaction, which generates a luminescent signal that is inversely proportional to the kinase activity. The IC50 value of this compound is determined by measuring the reduction in kinase activity across a range of inhibitor concentrations.
2. Materials and Reagents
-
Enzyme: Recombinant active MRK/ZAK (human, full-length, expressed in Sf9 insect cells).[1][6][8]
-
Inhibitor: this compound stock solution (e.g., 10 mM in DMSO).
-
Kinase Assay Buffer (1X): 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (add fresh).[1]
-
ATP Solution: Prepare a stock solution of 10 mM ATP in Kinase Assay Buffer. The final ATP concentration in the assay should be at or near the Km for MRK/ZAK (e.g., 10 µM).[7]
-
Luminescence-based ATP Detection Reagent: (e.g., ADP-Glo™ Kinase Assay kit).
-
Plates: White, opaque 384-well assay plates.
-
Vehicle Control: DMSO.
3. Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro kinase assay.
4. Step-by-Step Procedure
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the this compound stock solution in Kinase Assay Buffer to generate a range of concentrations (e.g., from 1 µM to 0.01 nM).
-
Include a DMSO-only control (vehicle).
-
-
Assay Plate Setup:
-
In a 384-well plate, add 1 µL of the diluted this compound or vehicle to the appropriate wells.[2]
-
-
Add Enzyme and Substrate:
-
Pre-incubation:
-
Incubate the plate for 10-30 minutes at room temperature to allow this compound to bind to the MRK/ZAK enzyme.[7]
-
-
Initiate Kinase Reaction:
-
Kinase Reaction Incubation:
-
Incubate the plate for 60 minutes at room temperature.[2] This incubation time should be within the linear range of the reaction.
-
-
ATP Detection:
-
Stop the kinase reaction and quantify the remaining ATP by adding 5 µL of the ATP detection reagent (e.g., ADP-Glo™ Reagent) to each well.[2]
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.[2]
-
Add 10 µL of the Kinase Detection Reagent.[2]
-
Incubate for an additional 30 minutes at room temperature to stabilize the luminescent signal.[2]
-
-
Read Luminescence:
-
Measure the luminescence on a plate reader.
-
5. Data Analysis
-
Calculate Percent Inhibition:
-
The luminescent signal is inversely proportional to kinase activity.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control using the following formula: % Inhibition = 100 * (1 - (Signalinhibitor - Signalno enzyme) / (Signalvehicle - Signalno enzyme))
-
-
Determine IC50:
-
Plot the percent inhibition as a function of the this compound concentration on a logarithmic scale.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of MRK/ZAK activity.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. In vitro kinase assay [protocols.io]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ZAK Kinase Enzyme System [promega.co.uk]
- 7. reactionbiology.com [reactionbiology.com]
- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]
Application Notes and Protocols for M4-43 in In Vivo Mouse Models of Medulloblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medulloblastoma is the most common malignant brain tumor in children. The small molecule M443 has emerged as a promising therapeutic agent, particularly as a radiosensitizer. This compound is an irreversible inhibitor of ZAK (sterile alpha motif and leucine (B10760876) zipper containing kinase), a key component of the cellular stress response pathway. By inhibiting ZAK, this compound disrupts downstream signaling cascades involved in cell cycle arrest and DNA damage repair, rendering cancer cells more susceptible to ionizing radiation. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models of medulloblastoma based on available preclinical data.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in medulloblastoma models.
Table 1: In Vitro Efficacy of this compound in Medulloblastoma Cell Lines
| Parameter | Cell Line | Value |
| IC50 | UW228 (Medulloblastoma) | <125 nM |
| Radiosensitization (Dose Enhancement Factor) | UW228 (500 nM this compound + Radiation) | 1.6 |
| Radiosensitization | UI226 (Patient-derived, 500 nM this compound + Radiation) | Strong |
Data sourced from preclinical studies.
Table 2: In Vivo Efficacy of this compound in an Orthotopic Medulloblastoma Mouse Model
| Treatment Group | Median Survival | Increase in Median Survival |
| Control (Vehicle) | 32 days | - |
| This compound alone | 37.5 days | 5.5 days |
| Radiation alone | 33 days | Not significant |
| This compound + Radiation | 48 days | 16 days |
Data from an orthotopic mouse model using patient-derived UI226 medulloblastoma cells.[1][2]
Signaling Pathway of this compound in Medulloblastoma
This compound acts by irreversibly inhibiting ZAK kinase. In the context of radiation therapy, this inhibition prevents the activation of downstream DNA damage response (DDR) pathways, specifically blocking the phosphorylation of p38 and Chk2. This abrogation of the G2/M checkpoint forces cancer cells with radiation-induced DNA damage to enter mitosis, leading to mitotic catastrophe and enhanced cell death.
Caption: this compound inhibits ZAK kinase, preventing radiation-induced cell cycle arrest and promoting mitotic catastrophe.
Experimental Protocols
Orthotopic Medulloblastoma Mouse Model
This protocol describes the establishment of an orthotopic medulloblastoma mouse model using patient-derived cells, a crucial step for in vivo efficacy studies.
Materials:
-
Patient-derived medulloblastoma cells (e.g., UI226)
-
Immunodeficient mice (e.g., NOD-scid)
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane)
-
Cell culture medium (e.g., Neurobasal medium)
Procedure:
-
Culture patient-derived medulloblastoma cells under appropriate conditions.
-
Anesthetize the immunodeficient mouse.
-
Secure the mouse in a stereotactic frame.
-
Create a burr hole in the skull over the desired cerebellar location.
-
Slowly inject the medulloblastoma cells (e.g., 1 x 10^5 cells in 2-5 µL of medium) into the cerebellum using a Hamilton syringe.
-
Withdraw the needle slowly and suture the incision.
-
Monitor the mice for tumor growth and neurological symptoms. Tumor formation can be monitored by bioluminescence imaging if cells are luciferase-tagged.
This compound Formulation and Administration
This protocol details the preparation and administration of this compound for in vivo studies using an osmotic pump for continuous intratumoral delivery.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Osmotic pumps (e.g., ALZET® osmotic pumps) with appropriate flow rate for mice
-
Brain infusion cannula
Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in sterile PBS to a final concentration of 0.05 mg/mL .
-
The final concentration of DMSO in the vehicle should be 0.01% .
Administration Protocol:
-
Once tumors are established (e.g., confirmed by imaging), anesthetize the mouse.
-
Implant an osmotic pump subcutaneously on the back of the mouse.
-
Connect the osmotic pump to a brain infusion cannula.
-
Stereotactically implant the cannula into the tumor in the cerebellum.
-
The osmotic pump will continuously deliver this compound directly to the tumor site.
Dosage Calculation (Estimation): The exact dosage of this compound in mg/kg/day depends on the flow rate of the osmotic pump used. The following table provides estimated daily dosages based on common ALZET® pump models suitable for mice. Researchers should consult the manufacturer's specifications for the exact flow rate of the pump lot being used.
Table 3: Estimated Daily Dosage of this compound Based on Osmotic Pump Flow Rate
| ALZET® Pump Model | Nominal Flow Rate (µL/hr) | Estimated Daily Dose (mg/kg) for a 20g mouse |
| 1007D | 0.5 | 0.06 |
| 1002 | 0.25 | 0.03 |
| 1004 | 0.25 | 0.03 |
| 2001 | 1.0 | 0.12 |
| 2002 | 0.5 | 0.06 |
| 2004 | 0.25 | 0.03 |
Calculation: (Flow Rate (µL/hr) * 24 hr/day * Concentration (mg/mL)) / Mouse Weight (kg) Assuming a 20g mouse (0.02 kg) and this compound concentration of 0.05 mg/mL.
Combination Therapy with Radiation
To assess the radiosensitizing effect of this compound, a combination treatment protocol is employed.
Procedure:
-
Follow the protocol for this compound administration via an osmotic pump.
-
Two days after the start of this compound infusion, irradiate the tumor-bearing mice.
-
A targeted radiation dose (e.g., a total of 6 Gy, delivered as two fractions of 3 Gy over two days) can be delivered to the cerebellum.
-
Continue to monitor the mice for survival and tumor progression.
Experimental Workflow
The following diagram illustrates the general workflow for a preclinical study evaluating this compound in an orthotopic medulloblastoma mouse model.
Caption: Workflow for in vivo evaluation of this compound in a medulloblastoma mouse model.
Conclusion
This compound demonstrates significant potential as a radiosensitizing agent for the treatment of medulloblastoma. The provided protocols for establishing an orthotopic mouse model and for the formulation and administration of this compound offer a framework for preclinical evaluation. The continuous intratumoral delivery via an osmotic pump at a concentration of 0.05 mg/mL has been shown to be effective in combination with radiation, leading to a synergistic increase in survival in a preclinical model. Further research is warranted to optimize dosing and to translate these promising findings into clinical applications.
References
Application Notes and Protocols for Clonogenic Survival Assay with M443
For Researchers, Scientists, and Drug Development Professionals
Introduction
M443 is a potent and irreversible small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)-related kinase (MRK), also known as ZAK.[1] By covalently binding to a specific cysteine residue within the MRK active site, this compound effectively blocks the downstream signaling pathways associated with the DNA damage response. This mechanism of action makes this compound a promising agent for sensitizing cancer cells to treatments like ionizing radiation. This document provides a detailed protocol for performing a clonogenic survival assay to evaluate the efficacy of this compound as a potential therapeutic agent, both alone and in combination with radiation.
The clonogenic assay is a well-established in vitro method used to determine the ability of a single cell to proliferate indefinitely and form a colony.[2][3][4] This assay is considered the gold standard for assessing cell reproductive death after exposure to cytotoxic agents or radiation and is crucial for preclinical cancer research.[5][6]
This compound Signaling Pathway
This compound exerts its effect by inhibiting MRK, which in turn disrupts the downstream signaling cascade that is activated in response to DNA damage, for instance, that induced by ionizing radiation. This inhibition prevents the activation of key checkpoint kinases like Chk2 and p38, ultimately leading to a failure of the cell to arrest its cycle for DNA repair, thereby enhancing cell death.[7][8][9]
Caption: this compound inhibits MRK, disrupting the DNA damage response pathway.
Experimental Protocols
Materials
-
This compound (stored as a stock solution in DMSO at -80°C)[7][8]
-
Cancer cell line of interest (e.g., UW228 medulloblastoma cells)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
6-well or 10 cm cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in methanol)
-
Fixation solution (e.g., 10% formalin or a 1:7 mixture of acetic acid and methanol)[6]
-
Incubator (37°C, 5% CO2)
-
Source of ionizing radiation (if applicable)
Experimental Workflow
The general workflow for a clonogenic survival assay involves cell seeding, treatment with this compound and/or radiation, incubation to allow for colony formation, and finally, colony staining and counting.
Caption: Workflow for the clonogenic survival assay.
Detailed Methodology
1. Cell Seeding:
-
Harvest a sub-confluent culture of the desired cancer cells using trypsin-EDTA.
-
Perform a cell count to determine the cell concentration.
-
Calculate the required cell number for each treatment condition. The number of cells to be seeded will depend on the expected toxicity of the treatment; for more toxic treatments, a higher number of cells should be seeded to obtain a countable number of colonies (typically 50-200).
-
Seed the cells into 6-well plates or 10 cm dishes in triplicate for each condition.
-
Incubate the plates overnight to allow the cells to attach.
2. Treatment with this compound and/or Ionizing Radiation:
-
The following day, aspirate the medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 500 nM).[7] A vehicle control (DMSO) should be included.
-
For combination treatments, expose the cells to ionizing radiation at various doses (e.g., 2, 4, 6 Gy) either before or after the addition of this compound. A common protocol is to pre-treat with this compound for a few hours (e.g., 6 hours) before irradiation.[7]
-
Include control groups for untreated cells and cells treated with radiation or this compound alone.
3. Incubation:
-
Return the plates to the incubator and allow the cells to grow for 7-14 days, or until visible colonies are formed in the control plates. The incubation time will vary depending on the cell line's doubling time.[10]
4. Colony Fixation and Staining:
-
After the incubation period, aspirate the medium from the plates.
-
Gently wash the plates with PBS.
-
Add the fixation solution and incubate at room temperature for about 10-15 minutes.
-
Remove the fixative and add the crystal violet staining solution.
-
Incubate at room temperature for 10-20 minutes.
-
Carefully remove the staining solution and wash the plates with water until the background is clear.
-
Allow the plates to air dry.
5. Colony Counting:
-
Count the number of colonies in each well or dish. A colony is typically defined as a cluster of at least 50 cells.[5][11]
-
Colonies can be counted manually or using an automated colony counter.
6. Data Analysis:
-
Plating Efficiency (PE): This is the percentage of seeded cells that form colonies in the untreated control group.
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
-
Surviving Fraction (SF): This is the fraction of cells that survive a given treatment, normalized to the plating efficiency of the control cells.
-
SF = (Number of colonies counted / (Number of cells seeded x (PE / 100)))
-
Data Presentation
The quantitative data from a clonogenic survival assay is typically summarized in a table, allowing for a clear comparison between different treatment conditions.
| Treatment Group | This compound Concentration (nM) | Radiation Dose (Gy) | Plating Efficiency (%) | Surviving Fraction |
| Control | 0 | 0 | 85.3 | 1.00 |
| This compound | 500 | 0 | N/A | 0.88 |
| Radiation | 0 | 2 | N/A | 0.65 |
| Radiation | 0 | 4 | N/A | 0.35 |
| Radiation | 0 | 6 | N/A | 0.12 |
| This compound + Radiation | 500 | 2 | N/A | 0.41 |
| This compound + Radiation | 500 | 4 | N/A | 0.15 |
| This compound + Radiation | 500 | 6 | N/A | 0.03 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Conclusion
The clonogenic survival assay is an indispensable tool for evaluating the long-term effects of novel anti-cancer agents like this compound. By following this detailed protocol, researchers can effectively assess the ability of this compound to inhibit cancer cell proliferation and its potential to act as a radiosensitizer. The resulting data is crucial for the preclinical development of this compound and for informing its potential clinical applications in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Clonogenic Assay [en.bio-protocol.org]
- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Chk | p38 MAPK | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Application Notes and Protocols for Western Blot Analysis of p-Chk2 and p-p38 Following M443 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
M443 is a specific and irreversible small molecule inhibitor of the Mixed-Lineage Kinase (MLK)-related kinase MRK, also known as ZAK.[1] MRK/ZAK is a critical upstream kinase in the DNA damage response (DDR) pathway.[1] Upon DNA damage, such as that induced by ionizing radiation (IR), MRK/ZAK is activated, subsequently leading to the phosphorylation and activation of downstream targets including Chk2 and p38 MAPK.[1][2] The activation of these kinases is crucial for initiating cell cycle arrest to allow for DNA repair.[1] By inhibiting MRK/ZAK, this compound prevents the activation of Chk2 and p38, thereby abrogating the DNA damage-induced cell cycle checkpoint.[1][2] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on the phosphorylation of Chk2 (at Thr68) and p38 MAPK (at Thr180/Tyr182).
Signaling Pathway
The signaling cascade initiated by DNA damage and modulated by this compound is depicted below. Ionizing radiation activates MRK/ZAK, which in turn phosphorylates and activates both Chk2 and p38 MAPK. This compound acts by irreversibly inhibiting MRK/ZAK, thereby blocking the downstream phosphorylation of Chk2 and p38.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis showing the effect of this compound on IR-induced phosphorylation of Chk2 and p38 in a relevant cell line (e.g., medulloblastoma UW228 cells). Data is presented as normalized band intensity relative to the vehicle-treated, irradiated control.
| Treatment Group | This compound Concentration (nM) | Ionizing Radiation (IR) | Normalized p-Chk2 (Thr68) Intensity | Normalized p-p38 (Thr180/Tyr182) Intensity |
| Vehicle Control | 0 (DMSO) | - | 0.05 | 0.08 |
| This compound Alone | 500 | - | 0.04 | 0.06 |
| IR Alone | 0 (DMSO) | + (e.g., 3 Gy) | 1.00 | 1.00 |
| This compound + IR | 500 | + (e.g., 3 Gy) | 0.15 | 0.20 |
Experimental Protocols
Experimental Workflow
The overall workflow for the Western blot analysis is outlined below. This process includes cell culture and treatment, protein extraction, quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis.
Detailed Methodology
1. Cell Culture and Treatment
-
Cell Lines: Use a relevant cell line, for example, human medulloblastoma cell lines such as UW228 or UI226.[1]
-
Seeding: Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Pre-treat cells with a final concentration of 500 nM this compound or vehicle (DMSO) for 6 hours.[1][2]
-
Ionizing Radiation: Expose cells to the desired dose of ionizing radiation (e.g., 3 Gy).[1]
-
Harvesting: Harvest cells at a specified time point post-irradiation (e.g., 30 minutes to 1 hour, as MRK activation can be maximal at 30 minutes).[2]
2. Cell Lysis and Protein Quantification
-
Lysis Buffer: Wash cells twice with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Extraction: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.[3] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3][4]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.[3]
3. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[3]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]
4. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5] For phospho-antibodies, BSA is often recommended to reduce background.[4][5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[3]
-
p-p38 MAPK (Thr180/Tyr182): Recommended dilution 1:1000.[8]
-
Total Chk2: Use as a loading control for p-Chk2.
-
Total p38 MAPK: Use as a loading control for p-p38.[3]
-
Loading Control: An antibody against a housekeeping protein like GAPDH or Tubulin should also be used to ensure equal protein loading.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[3]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.[3][9]
5. Detection and Analysis
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[9] Capture the chemiluminescent signal using an imaging system.[3]
-
Quantitative Analysis: Perform densitometry analysis on the captured images using software such as ImageJ.[4] To obtain normalized values, calculate the ratio of the phosphorylated protein band intensity to the total protein band intensity.[3] Further normalize these values to the loading control (e.g., GAPDH or Tubulin). For accurate quantitative analysis, ensure that the signal is within the linear range of detection.[10][11] Replicate experiments are crucial for confirming the validity of the observed changes.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-Chk2 (Thr68) Polyclonal Antibody (PA5-104715) [thermofisher.com]
- 7. Phospho-CHEK2 (Thr68) antibody (29012-1-AP) | Proteintech [ptglab.com]
- 8. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. licorbio.com [licorbio.com]
- 12. content.protocols.io [content.protocols.io]
Application Notes and Protocols: Determination of Mitotic Index using Immunofluorescence Following M443 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitotic index is a crucial parameter for assessing the proliferative state of a cell population. It is defined as the ratio of cells undergoing mitosis to the total number of cells. This measure is fundamental in cancer research and drug development for evaluating the cytostatic or cytotoxic effects of novel therapeutic compounds. Immunofluorescence offers a specific and quantifiable method to identify mitotic cells by targeting proteins that are uniquely expressed or modified during mitosis. One of the most reliable markers for this purpose is the phosphorylated form of Histone H3 at Serine 10 (Phospho-Histone H3 or PHH3), which is tightly correlated with chromosome condensation during mitosis.[1][2][3][4]
This document provides a detailed protocol for determining the mitotic index of cultured cells treated with the compound M443 using immunofluorescence staining for Phospho-Histone H3 (Ser10). This compound is a compound that can be investigated for its effects on cell cycle progression.[5] The protocol outlines the cell culture and treatment, immunocytochemistry procedures, image acquisition, and data analysis required to accurately calculate the mitotic index.
Signaling Pathway: Regulation of Mitotic Entry
The entry into mitosis is a tightly regulated process controlled by a network of protein kinases and phosphatases. A key regulator is the Cyclin B-CDK1 complex. Activation of this complex triggers a cascade of phosphorylation events, including the phosphorylation of Histone H3, leading to chromosome condensation and mitotic entry. Understanding this pathway is essential for interpreting the effects of compounds like this compound on the cell cycle.
Caption: Regulation of mitotic entry and the role of Phospho-Histone H3.
Experimental Workflow
The overall workflow for determining the mitotic index after this compound treatment involves several key stages, from cell preparation to final data analysis.
Caption: Experimental workflow for mitotic index determination.
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for the immunofluorescence protocol. These parameters may require optimization depending on the cell line and specific antibodies used.
Table 1: Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration/Dilution | Incubation Time | Temperature |
| Cell Treatment | This compound | 1 nM - 10 µM (start at 500 nM)[5] | 24, 48, 72 hours[5] | 37°C |
| Fixation | Paraformaldehyde (PFA) | 4% in PBS | 10-20 minutes[6] | Room Temp. |
| Permeabilization | Triton X-100 | 0.1-0.25% in PBS | 10 minutes | Room Temp. |
| Blocking | BSA or Normal Goat Serum | 1-10% in PBST | 30-60 minutes | Room Temp. |
| Primary Antibody | anti-Phospho-Histone H3 (Ser10) | 1:250 - 1:1000 | 1-2 hours or Overnight[6][7] | Room Temp. or 4°C |
| Secondary Antibody | Fluorophore-conjugated anti-Rabbit IgG | 1:500 - 1:2000 | 1 hour | Room Temp. (in dark) |
| Counterstain | DAPI | 1 µg/mL | 5 minutes | Room Temp. (in dark) |
Table 2: Example Mitotic Index Calculation
| Treatment Group | Total Cells Counted (DAPI) | Mitotic Cells Counted (PHH3 Positive) | Mitotic Index (%) |
| Vehicle Control (DMSO) | 1500 | 75 | 5.0 |
| This compound (500 nM) | 1450 | 145 | 10.0 |
| Positive Control (e.g., Paclitaxel) | 1300 | 260 | 20.0 |
Detailed Experimental Protocol
This protocol describes the immunofluorescence staining of cells cultured on coverslips to determine the mitotic index following treatment with this compound.
Materials:
-
Cell line of interest
-
Glass coverslips (sterile)
-
Cell culture medium and supplements
-
This compound compound and vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20))
-
Primary Antibody: Rabbit anti-Phospho-Histone H3 (Ser10)
-
Secondary Antibody: Fluorophore-conjugated Goat anti-Rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Fluorescence Microscope with appropriate filters
Procedure:
-
Cell Seeding and Treatment:
-
Sterilize glass coverslips and place one in each well of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare dilutions of this compound in cell culture medium. A suggested starting concentration range is 1 nM to 10 µM.[5] Include a vehicle-only control (e.g., DMSO).
-
Treat the cells with the this compound dilutions and controls for the desired time period (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular targets.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Dilute the primary antibody (anti-Phospho-Histone H3) in Blocking Buffer to its optimal working concentration.
-
Incubate the coverslips with the diluted primary antibody in a humidified chamber for 1 hour at room temperature or overnight at 4°C for optimal signal.[6]
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
-
-
Image Acquisition and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images from multiple random fields of view for each treatment condition. Use the DAPI channel to visualize all cell nuclei and the channel for the secondary antibody's fluorophore (e.g., FITC/GFP for Alexa Fluor 488) to visualize the PHH3-positive cells.
-
For each field of view, count the number of PHH3-positive cells (mitotic cells) and the total number of cells (DAPI-stained nuclei). To ensure reliability, aim to count at least 500-1000 cells per condition.[8]
-
Calculate the mitotic index for each condition using the following formula:[8][9][10]
Mitotic Index (%) = (Number of PHH3-Positive Cells / Total Number of Cells) x 100
-
Compare the mitotic index of this compound-treated cells to the vehicle control to determine the effect of the compound on cell division. Statistical analysis should be performed to assess the significance of any observed changes.
-
References
- 1. agilent.com [agilent.com]
- 2. Mitotic Index Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using the mitosis-specific marker anti-phosphohistone H3 to assess mitosis in pulmonary neuroendocrine carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Immunogold Electron Microscopy and Confocal Analyses Reveal Distinctive Patterns of Histone H3 Phosphorylation During Mitosis in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. savemyexams.com [savemyexams.com]
- 10. ib.bioninja.com.au [ib.bioninja.com.au]
preparing M443 stock solutions for cell culture experiments
Preparing Stock Solutions and Utilizing M443 in In-Vitro Cellular Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, specific, and irreversible small molecule inhibitor of the Mixed-Lineage Kinase (MLK)-related kinase MRK, also known as ZAK.[1] Its primary mechanism of action involves the disruption of the DNA damage response (DDR) pathway, making it a subject of interest for its radiosensitizing effects, particularly in cancers like medulloblastoma.[1][2] By inhibiting MRK/ZAK, this compound prevents the activation of downstream signaling molecules such as p38 and Chk2, leading to a failure of radiation-induced cell cycle arrest and promoting tumor cell death.[1] This document provides detailed protocols for the preparation of this compound stock solutions and their application in common cell culture experiments.
This compound Quantitative Data
The following table summarizes key quantitative data for this compound based on available research. It is crucial for researchers to determine the optimal concentration for their specific cell line and experimental conditions through dose-response experiments.
| Parameter | Value | Cell Line/System | Reference |
| Molecular Weight | 589.61 g/mol | N/A | [3] |
| IC50 | <125 nM | In vitro kinase assay | [1][4] |
| Effective Concentration | 500 nM | Medulloblastoma (UW228, UI226) | [1][2][4] |
| Pre-treatment Time (Radiosensitization) | 3 - 6 hours | Medulloblastoma (UW228) | [2][4] |
| Solubility in DMSO | 30 - 55 mg/mL (50.88 - 93.28 mM) | N/A | [5] |
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Use fresh, high-purity DMSO to minimize moisture, which can affect compound solubility and stability.[5]
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[3]
Note on Stability: The acrylamide (B121943) group in this compound's structure is susceptible to hydrolysis, especially in aqueous solutions under acidic or basic conditions.[3] Therefore, it is recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before each experiment.[3]
Cell Viability Assay (MTT Assay Example)
Objective: To determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Plate reader (spectrophotometer)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[4]
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 1 nM to 10 µM.[4] Include a vehicle control with DMSO at the same final concentration as the highest this compound concentration.[4]
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control. Incubate for desired treatment durations (e.g., 24, 48, and 72 hours).[4]
-
MTT Addition: At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Dissolution: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To analyze the effect of this compound on the phosphorylation of downstream targets in the MRK/ZAK signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p-Chk2, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Lysis: Lyse the cells with lysis buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[4] Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
Detection and Analysis: Develop the membrane with a chemiluminescent substrate and capture the signal.[4] Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.[4]
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the MRK/ZAK kinase in the DNA damage response pathway.
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solutions.
Troubleshooting this compound Insolubility
Caption: Troubleshooting workflow for this compound insolubility issues.
References
Application Notes and Protocols: M443 in Combination with Ionizing Radiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
M443 is a potent and specific small molecule inhibitor of the Mixed-Lineage Kinase (MLK)-related kinase MRK, also known as ZAK.[1] Emerging preclinical evidence, particularly in medulloblastoma, has highlighted its significant potential as a radiosensitizer, augmenting the efficacy of ionizing radiation (IR) in cancer therapy.[2][3] These application notes provide a comprehensive overview of this compound's mechanism of action, detailed protocols for evaluating its radiosensitizing effects, and a summary of key quantitative data.
Mechanism of Action: Disruption of the DNA Damage Response
Ionizing radiation induces DNA double-strand breaks, which in turn activates a complex signaling cascade known as the DNA Damage Response (DDR).[3] A critical component of the DDR is the activation of cell cycle checkpoints, which temporarily halt cell division to allow for DNA repair.[3] this compound exerts its radiosensitizing effect by targeting and irreversibly inhibiting MRK/ZAK, a key kinase activated in response to IR-induced DNA damage.[1][4]
The inhibition of MRK/ZAK by this compound prevents the downstream activation of crucial checkpoint kinases, including Chk2 and the p38 MAPK.[2][3] This abrogation of the G2/M checkpoint signaling pathway prevents cancer cells from arresting their cell cycle to repair the radiation-induced damage.[2][3] Consequently, cells with damaged DNA are forced to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe, thereby enhancing the cytotoxic effects of ionizing radiation.[2][3]
Quantitative Data on this compound Activity and Radiosensitization
The following tables summarize key quantitative data from in vitro studies investigating the activity and radiosensitizing effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target | Cell Line/System |
| IC50 | <125 nM | MRK | In vitro kinase assay |
| Effective Concentration | 500 nM | MRK, Chk2, p38 | UW228, UI226 cells |
Table 2: Radiosensitizing Effects of this compound in Medulloblastoma Cells (UW228)
| Treatment Group | Surviving Fraction at 2 Gy | Surviving Fraction at 4 Gy | Surviving Fraction at 6 Gy | Dose Enhancement Factor (DEF) at 10% Survival |
| Vehicle Control + IR | 0.65 | 0.30 | 0.10 | - |
| This compound (500 nM) + IR | 0.45 | 0.15 | 0.03 | 1.6 |
Data are illustrative and based on published graphical representations. The Dose Enhancement Factor (DEF) is the ratio of radiation doses required to achieve the same biological effect in the absence and presence of the sensitizing agent.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits MRK/ZAK, disrupting the DNA damage response pathway.
Caption: Preclinical evaluation workflow for this compound and ionizing radiation.
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies following treatment, providing a measure of cell reproductive integrity.
Materials:
-
Cancer cell line of interest (e.g., UW228)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
6-well plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixative solution (e.g., 10% formalin or 4% paraformaldehyde)
-
Staining solution (0.5% crystal violet in methanol)
-
Ionizing radiation source
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Plate cells in 6-well plates at densities determined by the expected toxicity of the treatment (e.g., 200-1000 cells/well).
-
Allow cells to attach overnight in a 37°C, 5% CO2 incubator.[2]
-
-
Treatment:
-
Incubation:
-
Return the plates to the incubator and culture for 10-14 days, allowing for colony formation.[2]
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the colonies with PBS.
-
Add 1-2 mL of fixative solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixative and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 10-20 minutes.
-
Gently wash the plates with tap water and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
Plot the SF against the radiation dose to generate cell survival curves and calculate the Dose Enhancement Factor (DEF).
-
Immunofluorescence for γH2AX Foci
This assay visualizes and quantifies DNA double-strand breaks by staining for the phosphorylated histone H2AX (γH2AX).
Materials:
-
Cells cultured on coverslips in multi-well plates
-
This compound and ionizing radiation source
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.3% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to attach.
-
Treat cells with this compound and/or ionizing radiation as per the experimental design.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Secondary Antibody Incubation and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[1][4]
-
Wash the cells three times with PBS.
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI.[1]
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and quantify the number of γH2AX foci per nucleus using image analysis software.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
Materials:
-
Treated cell populations
-
PBS
-
Trypsin-EDTA
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization at various time points after treatment.
-
Wash the cells with cold PBS and centrifuge to form a cell pellet.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the single-cell population to exclude doublets and debris.
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
-
Quantify the percentage of cells in the G1, S, and G2/M phases using appropriate software. An abrogation of the G2/M checkpoint by this compound in irradiated cells is the expected outcome.
-
References
Application Note: Determining Cell Viability with M443 Treatment Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
M443 is a specific and irreversible small molecule inhibitor of the Mixed-Lineage Kinase (MLK)-related kinase MRK, also known as ZAK.[1] Its primary mechanism of action involves the disruption of the DNA damage response (DDR) pathway.[1] By inhibiting MRK/ZAK, this compound prevents the activation of downstream signaling molecules such as p38 and Chk2.[1] This disruption leads to a failure of radiation-induced cell cycle arrest and can enhance tumor cell death.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][3] The concentration of these crystals, which is determined by spectrophotometry, is directly proportional to the number of viable cells.[2] This application note provides a detailed protocol for using the MTT assay to determine the cytotoxic effects of this compound on cultured cells.
Data Presentation
The following table summarizes representative quantitative data from an MTT assay evaluating the effect of this compound on the viability of a hypothetical cancer cell line.
| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.254 | 0.089 | 100.0 |
| 10 | 1.198 | 0.075 | 95.5 |
| 50 | 1.053 | 0.061 | 84.0 |
| 100 | 0.878 | 0.055 | 70.0 |
| 250 | 0.627 | 0.042 | 50.0 |
| 500 | 0.314 | 0.033 | 25.0 |
| 1000 | 0.125 | 0.021 | 10.0 |
Note: The data presented in this table is for illustrative purposes only and represents a typical dose-dependent response to a cytotoxic agent.
Experimental Protocols
Materials:
-
This compound inhibitor stock solution (in DMSO)[4]
-
Target cancer cell lines (e.g., medulloblastoma cell lines like UW228, UI226)[4]
-
Complete cell culture medium[4]
-
96-well cell culture plates[4]
-
MTT solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)[4]
-
Phosphate-buffered saline (PBS)[5]
-
Microplate reader[4]
-
Humidified incubator (37°C, 5% CO₂)[3]
Protocol for MTT Assay with this compound Treatment:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[6]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. The incubation time may need to be optimized for different cell lines.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.[4]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[4][6]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[2]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Mean absorbance of treated cells / Mean absorbance of control cells) x 100
-
Mandatory Visualizations
Caption: Workflow for assessing cell viability after this compound treatment using the MTT assay.
Caption: this compound inhibits the MRK/ZAK kinase in the DNA damage response pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing M443 Concentration for Effective Radiosensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing M443 as a radiosensitizer. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in radiosensitization experiments?
A1: Based on preclinical studies, a starting concentration of 500 nM this compound is recommended for in vitro experiments.[1][2] This concentration has been shown to effectively inhibit the target kinase MRK/ZAK and sensitize medulloblastoma cells to radiation.[1] However, the optimal concentration can be cell-line dependent, so a dose-response experiment is advised to determine the most effective and non-toxic concentration for your specific cancer cell line.
Q2: How should I prepare and store this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the mechanism of action by which this compound acts as a radiosensitizer?
A3: this compound is a potent and specific inhibitor of the MAP kinase-activated protein kinase (MRK), also known as ZAK.[1] Ionizing radiation induces DNA double-strand breaks, which activates the DNA damage response (DDR) and cell cycle checkpoints, such as the G2/M checkpoint, to allow for DNA repair. This compound inhibits MRK, which in turn prevents the downstream activation of Chk2 and p38. This abrogation of the G2/M checkpoint forces cells with radiation-induced DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and enhanced cell death.[1]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of MRK/ZAK, like many kinase inhibitors, it may exhibit off-target effects at higher concentrations. It is advisable to perform a dose-response curve to identify a concentration that maximizes radiosensitization while minimizing off-target toxicity. If you observe unexpected cellular phenotypes, consider performing a kinase panel screen to identify potential off-target kinases.
Q5: For how long should I pre-incubate cells with this compound before irradiation?
A5: A pre-incubation period of 3 to 6 hours with this compound before irradiation has been shown to be effective.[2] This allows sufficient time for the inhibitor to enter the cells and engage with its target, MRK/ZAK.
Troubleshooting Guides
Clonogenic Survival Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Uneven irradiation- Contamination | - Ensure a single-cell suspension before plating.- Use a calibrated irradiator and ensure even dose distribution across the plate.- Maintain sterile technique throughout the experiment. |
| No colonies in control plates | - Cells are not viable- Plating density is too low- Suboptimal growth conditions | - Check cell viability before seeding.- Optimize plating density for your cell line.- Ensure proper incubator conditions (temperature, CO2, humidity). |
| This compound shows no radiosensitizing effect | - Suboptimal this compound concentration- Insufficient pre-incubation time- Cell line is resistant to this compound- Degraded this compound compound | - Perform a dose-response experiment to find the optimal concentration.- Ensure a pre-incubation time of at least 3-6 hours.- Consider testing a different cell line with known sensitivity to MRK inhibitors.- Use a fresh stock of this compound.[2] |
| Toxicity observed with this compound alone | - this compound concentration is too high- Off-target effects | - Lower the concentration of this compound.- Confirm the observed toxicity is not due to the DMSO solvent. |
Western Blot for p-Chk2 and p-p38
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak signal for phosphorylated proteins | - Insufficient protein loading- Ineffective primary antibody- Protein degradation | - Load at least 20-30 µg of protein per lane.- Use a validated antibody at the recommended dilution.- Use fresh cell lysates and always include protease and phosphatase inhibitors in your lysis buffer. |
| High background | - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing | - Block the membrane for at least 1 hour at room temperature.- Optimize antibody concentrations.- Increase the number and duration of wash steps. |
| No decrease in p-Chk2 or p-p38 with this compound treatment after irradiation | - this compound is not active- Incorrect timing of cell lysis- Insufficient this compound concentration | - Confirm this compound activity using a positive control cell line if available.- Harvest cells at the optimal time post-irradiation for checkpoint protein activation (e.g., 30 minutes).[2]- Increase the concentration of this compound. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound as a Radiosensitizer
| Parameter | Cell Line | Value |
| IC50 (this compound) | UW228 (Medulloblastoma) | <125 nM |
| Effective Concentration for Radiosensitization | UW228 (Medulloblastoma) | 500 nM |
| Dose Enhancement Factor (DEF) at 10% survival | UW228 (Medulloblastoma) | 1.6 |
| Optimal concentrations and DEF values may vary for other cancer cell types such as glioblastoma and pancreatic cancer, and should be determined empirically. |
Table 2: Representative Data from a Clonogenic Survival Assay with this compound in Medulloblastoma Cells (UW228)
| Treatment Group | 0 Gy | 2 Gy | 4 Gy | 6 Gy |
| Vehicle Control (Surviving Fraction) | 1.00 | 0.65 | 0.30 | 0.10 |
| This compound (500 nM) (Surviving Fraction) | 0.95 | 0.45 | 0.15 | 0.03 |
Data are illustrative and based on published graphical representations.[1]
Detailed Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound and ionizing radiation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., methanol (B129727):acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Ionizing radiation source
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density determined by the expected toxicity of the treatment (e.g., 200-1000 cells/well). Allow cells to attach overnight.[1]
-
Treatment: Pre-treat cells with the desired concentration of this compound (e.g., 500 nM) or vehicle control for 3-6 hours.[1]
-
Irradiation: Irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).[1]
-
Incubation: Incubate the plates for 10-14 days, allowing for colony formation.[1]
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 15 minutes.[1]
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blot Analysis of Downstream Signaling
This protocol is for detecting changes in the phosphorylation of this compound target pathway proteins, such as Chk2 and p38.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Chk2, anti-p-p38, and total protein controls)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with this compound and/or radiation as for the clonogenic assay.
-
Cell Lysis: Harvest cells at specified time points (e.g., 30 minutes post-irradiation for checkpoint proteins). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
References
- 1. Enhancement of radiosensitivity in human glioblastoma cells by the DNA N-mustard alkylating agent BO-1051 through augmented and sustained DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
common issues with M443 solubility and stability in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of M443 for in vitro use. The information is intended for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common issue for many small molecule inhibitors, which are often hydrophobic and have low aqueous solubility.[1] While this compound dissolves well in an organic solvent like DMSO, introducing this concentrated stock into the aqueous environment of your cell culture medium can cause it to "crash out" of solution as the DMSO is diluted.[1]
To prevent this, consider the following strategies:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.1%, to avoid solvent-induced toxicity.[2] However, for some hydrophobic compounds, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the identical final DMSO concentration in your experiments.[1]
-
Stepwise Dilution: Instead of adding your concentrated this compound stock directly into the full volume of medium, perform a stepwise dilution. First, create an intermediate dilution of your this compound stock in a small volume of complete medium (ideally containing serum, as proteins can help solubilize the compound). Then, add this intermediate dilution to your final volume of medium.[1]
-
Gentle and Thorough Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling.[1] This rapid dispersion can prevent the formation of localized high concentrations that are prone to precipitation.[1]
-
Use of Solubility Enhancers: If precipitation persists, consider the use of solubility enhancers. Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain the compound in solution. However, you must first validate that these excipients do not affect your experimental results.[3]
Q2: I've prepared my this compound working solution in cell culture medium and it appears clear, but I'm concerned about its stability over the course of a long-term experiment (e.g., 24-72 hours). How can I assess the stability of this compound in my experimental conditions?
A2: It is crucial to ensure that this compound remains stable and at the intended concentration throughout your experiment. Here are a few ways to assess its stability:
-
Time-Course Experiment and Western Blot Analysis: Since this compound inhibits the phosphorylation of downstream targets like Chk2 and p38, you can assess its continued activity over time. Collect cell lysates at different time points (e.g., 0, 24, 48, 72 hours) after adding this compound and perform a western blot to check the phosphorylation status of these proteins. A sustained decrease in phosphorylation indicates that this compound remains active.
-
High-Performance Liquid Chromatography (HPLC): For a more direct measure of compound stability, you can use HPLC.[4] Incubate this compound in your cell culture medium at 37°C for the duration of your experiment. At various time points, take an aliquot of the medium, precipitate proteins, and analyze the supernatant by HPLC. A decrease in the peak area corresponding to this compound over time would indicate degradation.[4] The appearance of new peaks might suggest the formation of degradation products.[4]
Q3: How should I store my this compound stock solution to ensure its long-term stability?
A3: Proper storage is critical for maintaining the integrity of your this compound stock.
-
Solvent: High-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions.[3]
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[3]
-
Aliquoting: Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3] Each time a frozen stock is thawed, it is exposed to atmospheric moisture, which can be absorbed by the hygroscopic DMSO and potentially lead to compound degradation over time.[4]
-
Light and Moisture Protection: Store vials tightly capped and protected from light.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible precipitate or cloudiness in cell culture medium immediately after adding this compound. | The aqueous solubility of this compound has been exceeded.[1] | * Lower the final concentration of this compound.[4]* Increase the final DMSO concentration slightly (ensure it is tolerated by your cells).* Use a stepwise dilution method.[1]* Add the this compound stock to pre-warmed medium with gentle vortexing.[1] |
| No observable effect of this compound in the experiment, even at expected effective concentrations. | * this compound has precipitated out of solution (precipitate may not be easily visible).* this compound has degraded in the cell culture medium.[4]* Incorrect stock solution concentration. | * Visually inspect the wells for precipitate under a microscope.* Perform a solubility test to determine the maximum soluble concentration in your specific medium (see protocol below).* Assess the stability of this compound in your medium over time using HPLC or a functional assay (e.g., western blot for p-Chk2).[4]* Verify the concentration of your stock solution. |
| Inconsistent results between experiments. | * Variability in this compound solution preparation.* Freeze-thaw cycles of the stock solution.[4]* Different batches of this compound or other reagents. | * Standardize your this compound solution preparation protocol.* Aliquot your stock solution to avoid repeated freeze-thaw cycles.[3]* If possible, use the same batch of this compound for a series of related experiments. |
Quantitative Data Summary
| Parameter | Value | Cell Line(s)/System | Reference |
| IC50 | < 125 nM | Biochemical Assay (MRK) | [2][4][5] |
| Effective Concentration | 500 nM | Medulloblastoma (UW228, UI226) | [1][2] |
| Pre-treatment Time (Radiosensitization) | 3 - 6 hours | Medulloblastoma (UW228) | [2] |
Signaling Pathway
This compound is an irreversible inhibitor of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family member, MRK (also known as ZAK).[2] In response to cellular stress, such as ionizing radiation, MRK activates downstream kinases, including MKK3/6 and MKK4/7, which in turn phosphorylate and activate p38 and Chk2.[1][2] This signaling cascade is a crucial part of the DNA damage response that leads to cell cycle arrest.[1] By irreversibly binding to MRK, this compound prevents its activation and abrogates the downstream signaling, leading to a failure of cell cycle arrest and sensitizing cancer cells to radiation.[1][3]
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol helps determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your complete cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.[3]
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO (e.g., 2-fold dilutions).
-
Add this compound dilutions to your cell culture medium. In a 96-well plate, add a fixed volume of each this compound DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 1 µL of each DMSO dilution to 199 µL of medium to achieve a 1:200 dilution. Include a vehicle control (DMSO only).
-
Incubate and observe. Incubate the plate at 37°C in a 5% CO2 incubator. Visually inspect the wells for any signs of precipitation (cloudiness or visible particles) at several time points (e.g., 0, 2, 6, and 24 hours).
-
Determine the maximum soluble concentration. The highest concentration of this compound that remains clear throughout the observation period is the maximum working soluble concentration under your experimental conditions.
Protocol 2: Western Blot Analysis of this compound Target Engagement
This protocol allows for the assessment of this compound's inhibitory effect on the MRK signaling pathway by measuring the phosphorylation of downstream targets.
Materials:
-
Cells of interest (e.g., UW228 medulloblastoma cells)
-
Complete cell culture medium
-
This compound
-
Ionizing radiation source (if applicable)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-Chk2, anti-Chk2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations for the appropriate pre-treatment time (e.g., 3-6 hours).[2] Include a vehicle control.
-
Induce Cellular Stress (if applicable): Expose the cells to ionizing radiation or another stressor to activate the MRK pathway.
-
Cell Lysis: At the desired time point post-treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: M443 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel MRK inhibitor, M443, in animal models. As a potent, irreversible small molecule inhibitor of MRK, this compound is instrumental in cancer research for its role in inhibiting the radiation-induced activation of p38 and Chk2.[1] Proper delivery is critical to achieving reliable and reproducible results. This guide addresses common challenges in formulation, administration, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound for in vivo studies?
A1: For initial high-concentration stock solutions, 100% DMSO is recommended, as this compound has good solubility in this solvent (e.g., 30 mg/mL with sonication).[1] However, for direct administration to animal models, this stock solution must be diluted into a biocompatible vehicle. The final concentration of DMSO in the administered formulation should be minimized, ideally below 10%, to avoid vehicle-related toxicity.[2]
Q2: What are appropriate vehicles for preparing this compound for administration?
A2: The choice of vehicle is critical for ensuring the solubility and stability of this compound.[3] Common strategies for poorly soluble compounds like this compound include using co-solvents, surfactants, or creating a suspension.[3][4] A widely used formulation approach involves a mixture of a solvent like DMSO, a co-solvent such as PEG300 or PEG400, and a surfactant like Tween 80, all diluted in a sterile aqueous solution (e.g., saline or PBS).[1] For oral administration, suspensions in vehicles like 0.5% methylcellulose (B11928114) can also be effective.[2]
Q3: What are the recommended routes of administration for this compound?
A3: this compound can be administered via several routes, including intravenous (IV) injection, intraperitoneal (IP) injection, and oral gavage (PO). The optimal route depends on the experimental goals, such as the desired pharmacokinetic profile and target tissue.[5][6] IV administration typically provides 100% bioavailability, while oral administration may be variable and requires careful formulation to enhance absorption.[3]
Q4: How should this compound be stored to ensure its stability?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C and is typically stable for up to one year.[1] It is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: Low or Highly Variable Plasma Concentrations After Oral Gavage
Potential Cause & Solution:
This is a frequent challenge with orally administered compounds that have poor aqueous solubility.[4][7] Several factors could be contributing to this issue:
-
Poor Solubility and Dissolution: The compound may be precipitating in the gastrointestinal tract before it can be absorbed.
-
Troubleshooting Steps:
-
Optimize Formulation: Experiment with different vehicle compositions to improve solubility. Lipid-based formulations or self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption.[8]
-
Particle Size Reduction: Decreasing the particle size of this compound via techniques like micronization or nanocrystallization increases the surface area for dissolution.[4][9]
-
Use of Surfactants: Incorporating surfactants like Tween 80 or Solutol HS-15 can help maintain the drug in solution.[4]
-
-
-
Improper Gavage Technique: Incorrect administration can lead to dosing errors, esophageal damage, or accidental delivery into the lungs, all of which drastically affect absorption and animal welfare.[10][11]
-
Troubleshooting Steps:
-
Ensure Proper Training: All personnel should be thoroughly trained in the correct oral gavage technique.[12]
-
Verify Needle Placement: Always measure the gavage needle from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.[11] The needle should pass down the esophagus with minimal resistance.[13]
-
Standardize Fasting: The presence or absence of food can impact drug absorption. Standardizing the fasting period for all animals before dosing can help reduce variability.[14]
-
-
Problem 2: Adverse Events or Toxicity Observed in Animals Post-Administration
Potential Cause & Solution:
Adverse reactions can be caused by the compound itself, the vehicle, or the administration procedure.
-
Vehicle Toxicity: Some solvents, particularly at high concentrations, can cause local irritation, inflammation, or systemic toxicity.[2]
-
Troubleshooting Steps:
-
Run a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle- and compound-related effects.[14]
-
Minimize Solvent Concentration: Keep the percentage of organic solvents like DMSO as low as possible.
-
Check Formulation pH: Ensure the pH of the final formulation is close to physiological pH (~7.4) to minimize irritation upon injection.[2]
-
-
-
Compound-Related Toxicity: The observed toxicity may be an on-target or off-target effect of this compound.
-
Troubleshooting Steps:
-
Data Presentation: Pharmacokinetic Parameters
The table below presents hypothetical pharmacokinetic (PK) data for this compound in mice, illustrating how different formulations can impact drug exposure after oral administration.
| Formulation Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| 0.5% Methylcellulose in Water | 10 | 150 ± 35 | 2.0 | 600 ± 110 | 8 |
| 10% DMSO / 40% PEG400 / 50% Saline | 10 | 450 ± 90 | 1.0 | 1800 ± 250 | 24 |
| 20% Solutol HS-15 / 80% Water | 10 | 800 ± 150 | 0.5 | 3300 ± 400 | 44 |
| IV Solution (for reference) | 2 | 1200 ± 200 | 0.1 | 750 ± 90 | 100 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous (IV) Injection
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 20 mg/mL). Use sonication if necessary to ensure complete dissolution.[1]
-
Prepare Vehicle: In a sterile tube, prepare the co-solvent vehicle. For example, mix 40% PEG400 and 50% sterile saline.
-
Final Formulation: While vortexing the vehicle from step 2, slowly add the this compound/DMSO stock solution to achieve the desired final concentration. The final formulation might be 10% DMSO, 40% PEG400, and 50% saline.
-
Quality Control: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, brief sonication may help. The solution should be prepared fresh daily.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Restraint: Properly restrain the mouse by scruffing the neck to extend the head and create a straight line through the esophagus.[11]
-
Measure Gavage Needle: Measure the correct length for insertion by placing the tip of the gavage needle at the mouse's mouth and extending it to the last rib. Mark this length on the needle.[12]
-
Prepare Formulation: Ensure the this compound formulation (e.g., a suspension in 0.5% methylcellulose) is homogenous by vortexing immediately before drawing it into the syringe.
-
Administration: Gently insert the lubricated gavage needle into the mouth, passing it over the tongue and down the esophagus until the pre-measured mark is reached. Administer the substance slowly and smoothly.[13]
-
Post-Procedure Monitoring: After administration, return the mouse to its cage and monitor for at least 15 minutes for any signs of distress, such as difficulty breathing or choking.[11][15]
Visualizations
Caption: Troubleshooting decision tree for this compound delivery.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. This compound | Chk | p38 MAPK | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. research.fsu.edu [research.fsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. benchchem.com [benchchem.com]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Western Blot Results in M443 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the small molecule inhibitor M443 in their experiments. The focus is on interpreting unexpected results in Western blots targeting the this compound signaling pathway.
Introduction to this compound: this compound is a specific and irreversible inhibitor of the Mixed-Lineage Kinase (MLK)-related kinase MRK, also known as ZAK.[1] It functions by disrupting the DNA damage response pathway.[1] As this compound is a chemical compound, it cannot be detected by Western blot. This guide, therefore, focuses on troubleshooting the immunodetection of its primary protein target, MRK/ZAK, and key downstream signaling molecules, p38 and Chk2.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with this compound, but I still see a strong signal for phosphorylated p38 or Chk2. What could be the reason?
A1: There are several potential reasons for observing persistent phosphorylation of p38 or Chk2 after this compound treatment:
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Insufficient this compound Concentration or Incubation Time: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Similarly, the time required for this compound to inhibit MRK/ZAK and subsequently reduce downstream phosphorylation may need optimization.
-
Alternative Activation Pathways: p38 and Chk2 can be activated by signaling pathways independent of MRK/ZAK. Your experimental conditions (e.g., cell stress, other treatments) might be activating these alternative pathways.
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High Protein Abundance: If the total protein levels of p38 or Chk2 are very high in your cells, even a significant reduction in the proportion of phosphorylated protein might still result in a strong signal. Always normalize the phosphorylated protein signal to the total protein signal.
Q2: The band for total MRK/ZAK appears at a different molecular weight than expected. Why is this?
A2: The MRK/ZAK protein, also known as MAP3K20, has several reported isoforms due to alternative splicing, which can result in bands at different molecular weights. The primary isoforms are reported to be around 91 kDa, 51 kDa, and 35 kDa.[2] It is crucial to check the datasheet of your specific MRK/ZAK antibody to know which isoform(s) it is expected to detect. Post-translational modifications other than phosphorylation can also affect the protein's migration in SDS-PAGE.
Q3: Can this compound have off-target effects that might influence my Western blot results?
A3: this compound has been designed as a specific inhibitor of MRK/ZAK with minimal inhibition of other kinases.[1] However, like any small molecule inhibitor, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out. If you observe unexpected changes in proteins unrelated to the MRK/ZAK pathway, it is advisable to consult the literature for any known off-target effects of this compound and consider using a secondary inhibitor or a genetic approach (e.g., siRNA) to confirm your findings.
Troubleshooting Guide for this compound-Related Western Blots
This guide addresses common Western blot problems in the context of this compound experiments.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Antibody Issues: Primary or secondary antibody may not be effective. | - Ensure you are using antibodies validated for Western blot. - Optimize antibody concentrations. - Check for correct secondary antibody compatibility with the primary antibody. |
| Low Protein Abundance: The target protein (e.g., phosphorylated p38) may be present at very low levels. | - Increase the amount of protein loaded onto the gel. - Consider enriching your sample for the protein of interest through immunoprecipitation. | |
| Inefficient Transfer: Proteins may not have transferred effectively from the gel to the membrane. | - Confirm successful transfer by Ponceau S staining of the membrane. - Optimize transfer time and voltage, especially for high molecular weight proteins. | |
| High Background | Insufficient Blocking: The blocking step may not have been adequate. | - Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive. | - Titrate your antibodies to determine the optimal concentration that gives a strong signal with low background. | |
| Inadequate Washing: Insufficient washing can leave behind unbound antibodies. | - Increase the number and duration of wash steps. | |
| Multiple Bands | Protein Degradation: The sample may have degraded, leading to smaller fragments. | - Add protease inhibitors to your lysis buffer and keep samples on ice. |
| Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. | - Use a more specific (e.g., affinity-purified) antibody. - Run a negative control (e.g., lysate from cells where the target protein is knocked out). | |
| Post-Translational Modifications: The protein may have various modifications, leading to multiple bands. | - Consult the literature for known modifications of your target protein. - Treat samples with phosphatases if you suspect phosphorylation is causing multiple bands. | |
| Incorrect Band Size | Protein Isoforms: The protein of interest may exist in different isoforms. | - Check the antibody datasheet and literature for information on known isoforms.[2] |
| Post-Translational Modifications: Modifications like glycosylation can increase the apparent molecular weight. | - Check for literature on known modifications. Enzymatic deglycosylation can be performed to confirm. | |
| Protein-Protein Interactions: The target protein may be forming dimers or multimers. | - Ensure complete denaturation of the sample by boiling in loading buffer with a reducing agent. |
Data Presentation: Molecular Weights of Key Proteins
| Protein | Predicted/Observed Molecular Weight | Notes |
| MRK/ZAK | 91 kDa, 51 kDa, 35 kDa[2] | Multiple isoforms exist due to alternative splicing. |
| Phospho-MRK/ZAK | Similar to non-phosphorylated form | Use of a phospho-specific antibody is required for detection. A slight band shift may be observed. |
| p38 MAPK | 38-42 kDa[1] | |
| Phospho-p38 MAPK | 38-42 kDa | Phosphorylation at Thr180/Tyr182 is indicative of activation.[3] A slight band shift may occur. |
| Chk2 | ~62-66 kDa | Some recombinant forms with tags may be larger.[4][5][6] |
| Phospho-Chk2 | ~62-66 kDa | Phosphorylation at Thr68 is a key activation event.[7] A slight band shift may be observed. |
Experimental Protocols
General Protocol for Western Blotting after this compound Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
If studying DNA damage response, co-treat with a DNA-damaging agent (e.g., ionizing radiation) as required by the experimental design.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix an equal amount of protein from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38, anti-total-MRK/ZAK) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Mandatory Visualizations
Caption: this compound signaling pathway showing inhibition of MRK/ZAK.
Caption: Logical workflow for troubleshooting unexpected Western blot results.
References
- 1. p38 MAPK antibody (66234-1-Ig) | Proteintech [ptglab.com]
- 2. ZAK antibody (28761-1-AP) | Proteintech [ptglab.com]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Human CHEK2 (CHK2), His Tag Recombinant Protein (PV3367) [thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Phospho-Chk2 (Thr68) Antibody | Cell Signaling Technology [cellsignal.com]
how to minimize off-target effects of M443 inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the M443 inhibitor, with a focus on minimizing and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound inhibitor and its mechanism of action?
This compound is a highly specific and irreversible inhibitor of the Mixed Lineage Kinase (MLK)-related kinase MRK, also known as ZAK.[1][2] Its primary mechanism of action involves covalently binding to a unique cysteine residue within the ATP-binding pocket of MRK/ZAK.[2][3] This irreversible inhibition prevents the activation of downstream signaling pathways, including the p38 MAPK and Chk2 cascades, which are involved in the cellular response to DNA damage.[4][5] Consequently, this compound acts as a potent radiosensitizer, particularly in preclinical models of medulloblastoma.[2][4]
Q2: I am observing a stronger or different phenotype than expected from MRK/ZAK inhibition alone. What could be the cause?
Observing a phenotype that is more pronounced or qualitatively different than anticipated from inhibiting MRK/ZAK suggests potential off-target effects.[6] Like many kinase inhibitors, this compound may interact with other kinases, especially at higher concentrations.[6] These unintended interactions can modulate other signaling pathways, leading to the observed cellular response.[6] To investigate this, it is recommended to perform a comprehensive kinase selectivity profile to identify potential off-target kinases.[6][7]
Q3: My cells are showing signs of toxicity at concentrations where I don't expect to see MRK/ZAK-related effects. What could be the reason?
Unexpected cellular toxicity, such as apoptosis or reduced proliferation, can be a strong indicator of off-target activity.[6] An off-target kinase inhibited by this compound might be crucial for the survival or proliferation of your specific cell line.[6] Alternatively, the compound itself could possess some inherent cytotoxicity independent of kinase inhibition. To address this, it is crucial to perform a careful dose-response analysis and assess cell viability using multiple methods (e.g., MTT assay for metabolic activity and Annexin V staining for apoptosis).[6]
Q4: How can I experimentally distinguish between on-target (MRK/ZAK) and off-target effects of this compound?
Several experimental strategies can be employed to differentiate between on-target and off-target effects:
-
Use a Structurally Different MRK/ZAK Inhibitor: If an inhibitor with a different chemical scaffold that also targets MRK/ZAK produces the same phenotype, it strengthens the evidence for an on-target effect.[6]
-
Rescue Experiments: If feasible, expressing a drug-resistant mutant of MRK/ZAK in your cells should reverse the on-target effects of this compound. If the phenotype persists, it is likely due to off-target interactions.[6]
-
RNAi/CRISPR Validation: Utilize siRNA or CRISPR/Cas9 to specifically knock down or knock out MRK/ZAK. If this genetic approach phenocopies the effects of this compound, it provides strong support for an on-target mechanism.[6]
-
Dose-Response Correlation: Correlate the concentration of this compound required to elicit the observed phenotype with its IC50 for MRK/ZAK and any identified off-targets. A close correlation with the MRK/ZAK IC50 suggests an on-target effect.[6]
-
Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. This helps to rule out effects caused by the chemical scaffold itself, independent of target inhibition.[7]
Troubleshooting Guides
Guide 1: Interpreting Unexpected Experimental Results
If your experimental results are inconsistent or do not align with the known function of MRK/ZAK, consider the following troubleshooting steps:
| Possible Cause | Recommended Action |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to identify the optimal concentration of this compound that provides maximal inhibition of MRK/ZAK with minimal off-target effects.[6] |
| Off-Target Pathway Activation/Inhibition | An off-target of this compound may be activating a compensatory signaling pathway. Conduct a kinase panel screen to identify potential off-targets and use techniques like Western blotting to probe key nodes in those pathways.[6] |
| Incorrect Assay Timing | The signaling event you are measuring may be transient. Perform a time-course experiment to determine the optimal time point for observing the desired effect after this compound treatment.[6] |
| Cell Line Specificity | The expression and activity of MRK/ZAK and its downstream signaling components can vary between cell lines. Confirm the expression and activity of MRK/ZAK in your specific cellular model.[6] |
Guide 2: Interpreting Kinase Profiling Data
After performing a kinase selectivity screen for this compound, use the following guide to interpret the results:
| Consideration | Actionable Steps |
| Identifying Potent Off-Targets | Focus on kinases that are inhibited with a potency (IC50 or Ki) within a 10- to 100-fold range of the primary target, MRK/ZAK. These are the most likely to have a biological effect at your experimental concentrations.[6] |
| Relevance to Your Cellular Model | Cross-reference the list of potent off-targets with the known expression profile of your cell line or tissue model. An inhibited kinase that is not expressed in your system is unlikely to be responsible for the observed phenotype.[6] |
| Cellular Validation of Off-Targets | For any high-priority off-targets, it is crucial to validate their engagement in your cellular context. Use techniques like Western blotting with phospho-specific antibodies for the downstream substrates of the off-target kinase to confirm that its activity is inhibited by this compound in a dose-dependent manner.[6] |
Quantitative Data Summary
The following table summarizes the known inhibitory profile of this compound against its primary target and a selection of representative off-targets identified through in-vitro kinase assays. It is important to note that this is not an exhaustive list, and a comprehensive kinome screen is recommended for a complete understanding of this compound's selectivity.
| Target | IC50 (nM) | Fold Selectivity vs. MRK/ZAK | Potential Biological Implication |
| MRK/ZAK (Primary Target) | < 125[8] | 1x | Inhibition of stress-activated pathways, radiosensitization.[4] |
| ABL1 | 250[6] | ~2x | Potential effects on cell differentiation and proliferation.[6] |
| SRC | 600[6] | ~4.8x | Possible modulation of cell adhesion and migration.[6] |
| FYN | 450[6] | ~3.6x | Potential involvement in various signaling pathways.[6] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (General Workflow)
This protocol provides a general framework for assessing the selectivity of this compound using a commercial kinase profiling service.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Initial Single-Dose Screening: Submit the this compound stock solution to a commercial kinase profiling service for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single, high concentration (e.g., 1 µM).[7]
-
Data Analysis of Primary Screen: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[7]
-
Dose-Response (IC50) Determination: For any identified off-target "hits," perform a follow-up dose-response analysis to determine the precise IC50 value for each of these kinases. This will allow for a quantitative comparison of this compound's potency against its on-target and off-target kinases.[7]
Protocol 2: Western Blot for Off-Target Validation
This protocol describes how to validate the inhibition of a suspected off-target kinase in a cellular context.
-
Cell Culture and Treatment: Plate your cells of interest and grow them to 70-80% confluency. Treat the cells with a dose range of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined amount of time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the suspected off-target kinase overnight at 4°C.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, re-probe the membrane with an antibody against the total protein of the downstream substrate or a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a suitable imaging system. Quantify the band intensities using densitometry software. A dose-dependent decrease in the phosphorylation of the substrate relative to the total protein and the vehicle control would confirm the off-target inhibition.
Protocol 3: Dose-Response Experiment to Minimize Off-Target Effects
This protocol helps to determine the optimal concentration of this compound for maximizing on-target effects while minimizing off-target-driven toxicity.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Compound Dilution and Treatment: Prepare a serial dilution of this compound in cell culture medium, typically covering a wide range of concentrations (e.g., from 1 nM to 100 µM). Add the diluted this compound and a vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
On-Target Effect Assay: In a parallel experiment, treat cells with the same dose range of this compound and measure a specific on-target effect, such as the inhibition of MRK/ZAK downstream signaling by Western blot.
-
Data Analysis: Plot the cell viability and the on-target effect as a function of the this compound concentration. The optimal concentration range will be where the on-target effect is maximized, and cell viability is minimally affected.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Off-Target Identification.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MB-05: PHARMACOLOGICAL INHIBITION OF MRK/ZAK KINASE FOR THE TREATMENT OF MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing M443 and Radiation Combination Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with M443 in combination with radiation therapy. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances the efficacy of radiation therapy?
This compound is a potent and irreversible inhibitor of the Mixed-Lineage Kinase-related kinase (MRK), also known as ZAK.[1][2] In the context of radiation therapy, this compound's primary mechanism of action is the disruption of the DNA Damage Response (DDR) pathway.[1] By inhibiting MRK/ZAK, this compound prevents the activation of downstream signaling molecules, including p38 and Chk2.[1] This abrogation of the signaling cascade leads to a failure of radiation-induced cell cycle arrest, ultimately resulting in increased tumor cell death.[1]
Q2: I am not observing a significant radiosensitizing effect with this compound in my experiments. What are the potential reasons?
Several factors could contribute to a lack of observable radiosensitization. Consider the following:
-
Suboptimal this compound Concentration: The effective concentration of this compound can be cell-line dependent. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.[3]
-
Inadequate Pre-Incubation Time: this compound needs sufficient time to enter the cells and inhibit its target before irradiation. A pre-incubation period of several hours is often necessary.[4]
-
Cell Line-Specific Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms. This could include low expression of MRK/ZAK or upregulation of alternative DNA repair pathways.[3]
-
Experimental Variability: Inconsistent cell seeding densities, variations in radiation delivery, or issues with the clonogenic survival assay technique can mask the radiosensitizing effect.[4]
Q3: What are some potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to kinase inhibitors can occur through several general mechanisms:
-
Target Alteration: Mutations in the MRK/ZAK kinase domain could prevent this compound from binding effectively.[5]
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of the MRK/ZAK pathway, thereby circumventing the effects of this compound.
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.
Q4: Are there any known challenges in combining targeted therapies like this compound with radiotherapy in preclinical studies?
Yes, several challenges are commonly encountered:
-
Lack of Translatability: Preclinical models, such as decades-old mouse cell lines, may not accurately reflect the complexity of human tumors and their microenvironment, potentially leading to results that don't translate to the clinic.[1]
-
Focus on Tumor Radiosensitization Only: Many preclinical studies primarily investigate tumor radiosensitization while neglecting the equally important aspect of normal tissue toxicity.[1]
-
Anatomical Specificity of Radiation Toxicity: The toxic effects of radiation are site-specific, making it challenging to generalize findings from one tumor model to another.[1]
Troubleshooting Guides
Issue 1: Inconsistent Results in Clonogenic Survival Assays
-
Potential Cause: Variability in cell seeding, radiation dose delivery, or colony counting.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a single-cell suspension and consistent cell numbers are plated for each condition. Use a hemocytometer or an automated cell counter for accurate cell counts.[6]
-
Calibrate Radiation Source: Regularly calibrate your radiation source to ensure accurate and consistent dose delivery.[4]
-
Optimize Staining and Counting: Use a consistent staining protocol (e.g., crystal violet) and establish clear criteria for what constitutes a colony (typically at least 50 cells).[3][7]
-
Include Proper Controls: Always include non-irradiated controls and vehicle-treated controls to accurately calculate the surviving fraction.
-
Issue 2: No significant inhibition of downstream signaling (p-p38, p-Chk2) observed by Western Blot
-
Potential Cause: Suboptimal this compound concentration or treatment time, or issues with the Western blot protocol.
-
Troubleshooting Steps:
-
Optimize this compound Treatment: Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting p38 and Chk2 phosphorylation in your cell line.
-
Use Fresh Lysates and Inhibitors: Prepare fresh cell lysates for each experiment and ensure that protease and phosphatase inhibitors are included in the lysis buffer.[8][9]
-
Validate Antibodies: Ensure your primary antibodies for p-p38, total p38, p-Chk2, and total Chk2 are validated for the species and application.
-
Run Appropriate Controls: Include a positive control (e.g., cells treated with a known activator of the pathway) and a negative control (untreated cells) to confirm the assay is working correctly.
-
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MRK) | <125 nM | In vitro kinase assay | [2] |
| Effective Concentration | 500 nM | UW228, UI226 cells | [1] |
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for assessing the reproductive integrity of cells after treatment with ionizing radiation and a radiosensitizer.[7][10]
Methodology:
-
Cell Seeding:
-
Harvest a single-cell suspension of the desired cancer cell line.
-
Count the cells accurately using a hemocytometer or automated cell counter.
-
Plate a predetermined number of cells into 6-well plates. The number of cells plated will depend on the radiation dose and the expected survival fraction.
-
-
This compound Treatment:
-
Allow cells to attach for at least 4-6 hours.
-
Treat the cells with the desired concentration of this compound or vehicle control for the optimized pre-incubation time.
-
-
Irradiation:
-
Irradiate the plates with a range of radiation doses using a calibrated irradiator.
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Staining and Counting:
-
Fix the colonies with a solution of methanol (B129727) and acetic acid.
-
Stain the colonies with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
Plot the surviving fraction against the radiation dose on a semi-log plot to generate a cell survival curve.
-
Western Blot Analysis of p-p38 and p-Chk2
This protocol is used to verify the mechanism of action of this compound by assessing the phosphorylation status of its downstream targets.[8][9]
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle for the optimized pre-incubation time.
-
Irradiate the cells with a single dose of radiation (e.g., 5 Gy).
-
Harvest cell lysates at various time points post-irradiation (e.g., 30 min, 1h, 2h).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-p38, total p38, p-Chk2, and total Chk2 overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: this compound inhibits the DNA damage response pathway.
Caption: Workflow for the clonogenic survival assay.
References
- 1. Challenges and opportunities for early phase clinical trials of novel drug–radiotherapy combinations: recommendations from NRG Oncology, the American Society for Radiation Oncology (ASTRO), the American College of Radiology (ACR), the Sarah Cannon Research Institute, and the American College of Radiation Oncology (ACRO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports [mdpi.com]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing M443 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to the MRK/ZAK inhibitor, M443, in cancer cell lines.
Troubleshooting Guide
Problem 1: Reduced Sensitivity or Acquired Resistance to this compound
You observe a decrease in the cytotoxic or radiosensitizing effect of this compound in your cancer cell line over time, or your cell line demonstrates intrinsically low sensitivity.
Possible Causes and Solutions
-
Confirmation of Resistance: It is crucial to first confirm that the observed effect is due to cellular resistance and not experimental variability.
-
Development of this compound-Resistant Cell Line: To study resistance mechanisms, it is often necessary to develop a resistant cell line.
-
Investigation of Resistance Mechanisms: Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms.
-
Hypothesis 1: Activation of Alternative Pro-Survival Signaling Pathways: Cancer cells can bypass the effects of a targeted inhibitor by activating other signaling pathways that promote survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently implicated pathway in drug resistance.[4][5][6][7][8][9]
-
Experimental Approach: Use Western blotting to probe for the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) in both sensitive and resistant cells, with and without this compound treatment.[10]
-
-
Hypothesis 2: Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, preventing it from reaching its target.[4]
-
Experimental Approach: Assess the expression levels of common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1, ABCG2) in sensitive versus resistant cells using qPCR or Western blotting. Functional assays, such as rhodamine 123 or Hoechst 33342 efflux assays using flow cytometry, can also be performed.
-
-
-
Strategies to Overcome Resistance:
-
Combination Therapy: Combining this compound with an inhibitor of the identified resistance pathway can restore sensitivity.
-
Example: If the PI3K/Akt pathway is activated in resistant cells, a combination of this compound and a PI3K or Akt inhibitor could be synergistic.[11]
-
-
Development of Novel Inhibitors: While beyond the scope of a typical research lab, understanding the resistance mechanism can inform the development of next-generation inhibitors that can overcome it.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an irreversible and specific inhibitor of the Mitogen-Activated Protein Kinase (MAPK)-related kinase (MRK), also known as ZAK.[1] By covalently binding to a cysteine residue in the MRK active site, this compound blocks the downstream signaling pathway involved in the DNA damage response.[1] This inhibition prevents the activation of downstream kinases like p38 and Chk2, leading to a failure of cell cycle arrest in response to DNA damage (e.g., from ionizing radiation) and promoting cancer cell death.[12]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the first steps I should take?
First, ensure proper experimental technique. Confirm the integrity and concentration of your this compound stock solution. If the issue persists, perform a careful dose-response experiment to determine the IC50 value and compare it to previous experiments or published data for that cell line. A significant rightward shift in the curve indicates decreased sensitivity.
Q3: How can I develop an this compound-resistant cancer cell line for my studies?
A standard method is to culture the parental cancer cell line in the continuous presence of this compound, starting at a low concentration (e.g., IC20-IC30).[1] As the cells adapt and resume proliferation, the concentration of this compound is gradually increased.[1][3] This process can take several months.[13] It is crucial to periodically freeze down stocks of the cells at different stages of resistance development.[14]
Q4: What are the potential molecular mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are not yet well-documented, general mechanisms of resistance to kinase inhibitors may apply:
-
Activation of bypass signaling pathways: The most common mechanism is the activation of alternative pro-survival pathways, such as the PI3K/Akt/mTOR pathway, which can compensate for the inhibition of the MRK/ZAK pathway.[4][5][6][7][8][9]
-
Increased drug efflux: Overexpression of ABC transporters can pump this compound out of the cell, reducing its intracellular concentration.[4]
-
Target mutation: Although less common for irreversible inhibitors, mutations in the MRK/ZAK kinase could potentially alter the binding site of this compound.
Q5: What experimental approaches can I use to investigate these potential resistance mechanisms?
-
Phospho-proteomic arrays or Western blotting: To screen for activation of various signaling pathways. Focus on key nodes like Akt, mTOR, ERK, and STAT3.[11]
-
qPCR and Western blotting: To measure the expression levels of ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) and their corresponding proteins.
-
Sanger sequencing or next-generation sequencing: To sequence the MRK/ZAK gene in resistant clones to identify potential mutations.
Q6: Are there any known biomarkers for this compound resistance?
Currently, there are no clinically validated biomarkers specifically for this compound resistance. Potential biomarkers could include the activation status of bypass signaling pathways (e.g., high levels of phosphorylated Akt) or high expression of ABC transporters.[15][16][17] Further research is needed to identify and validate such biomarkers.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Sensitive Cancer Cell Lines
| Parameter | Value | Cell Line/System | Reference |
| IC50 | <125 nM | MRK (in vitro kinase assay) | [12] |
| Effective Concentration | 500 nM | UW228, UI226 (Medulloblastoma) | [12] |
Table 2: Hypothetical IC50 Shift in an this compound-Resistant Cell Line
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Medulloblastoma (UW228) | 100 | 1 |
| This compound-Resistant UW228 (UW228-M443R) | 1500 | 15 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
-
Determine the initial this compound concentration: Perform a cell viability assay (e.g., MTT assay) to determine the IC20-IC30 of this compound for the parental cell line.
-
Continuous Exposure: Culture the parental cells in medium containing this compound at the determined initial concentration.
-
Monitor Cell Growth: Initially, a significant portion of the cells will die. Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 3-4 days.
-
Dose Escalation: Once the cells recover and are proliferating steadily, increase the concentration of this compound by 1.5- to 2-fold.[1]
-
Repeat: Repeat steps 3 and 4 until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10- to 20-fold the initial IC50).
-
Characterization: Confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.[1][2]
Protocol 2: Western Blot Analysis of Pro-Survival Signaling Pathways
-
Cell Lysis: Grow both parental and this compound-resistant cells to 70-80% confluency. Treat with this compound or vehicle control for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR, ERK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation between the sensitive and resistant cell lines.
Visualizations
Caption: this compound inhibits the MRK/ZAK signaling pathway.
Caption: Hypothetical activation of the PI3K/Akt pathway in this compound resistance.
Caption: Workflow for addressing suspected this compound resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Drug Resistance Biomarkers and Their Clinical Applications in Childhood Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predictive Biomarkers of Dicycloplatin Resistance or Susceptibility in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
M443 Compound: Technical Support Center for Long-Term Storage & Handling
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of the M443 compound. Adherence to these guidelines is crucial for maintaining compound integrity, ensuring experimental reproducibility, and promoting laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C.[1] To prevent degradation from moisture and oxygen, it is advisable to store the compound in a desiccator or an environment with a controlled atmosphere, such as under nitrogen or argon.[2] All chemical containers should be clearly labeled with the compound name, date received, and date opened.[3]
Q2: How should I prepare and store this compound solutions?
A2: It is recommended to prepare stock solutions of this compound in a suitable solvent like DMSO or a mixture of acetonitrile (B52724) and water. For immediate use, aqueous solutions can be prepared, but they are generally less stable and should ideally be used on the same day.[4] For short-term storage, solutions can be kept at 4°C for a limited time. For longer-term storage, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[4][5]
Q3: What are the primary stability concerns for this compound?
A3: The chemical structure of this compound includes an acrylamide (B121943) group, which is susceptible to hydrolysis, especially in aqueous solutions under acidic or basic conditions.[4] Exposure to light, humidity, and oxygen can also hasten the degradation of the compound.[5]
Q4: How can I assess the stability of my this compound compound?
A4: The stability of this compound can be assessed by performing a time-course experiment and analyzing the compound for degradation products using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6] The appearance of new peaks in the chromatogram over time is indicative of degradation.[4]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during the storage and use of the this compound compound.
| Issue | Potential Cause | Recommended Action |
| Precipitation in solution after thawing | The compound's solubility limit may have been exceeded at lower temperatures, or the compound may have degraded to a less soluble product.[4] | Gently warm the solution to room temperature and vortex thoroughly to redissolve the compound. If precipitation persists, consider preparing a fresh solution at a lower concentration.[4] |
| Loss of biological activity over time | This is likely due to the degradation of the this compound compound in the solution.[4] | Prepare fresh solutions for each experiment. To confirm degradation, assess the stability of this compound in your specific experimental buffer using HPLC or LC-MS.[4] |
| Inconsistent experimental results | This could be caused by the instability of this compound in the experimental medium or inconsistent handling of stock solutions.[4] | Minimize the time between solution preparation and its use in experiments. Ensure all stock solutions are stored consistently and handled properly to avoid contamination or degradation.[4] |
| Appearance of new peaks in HPLC/LC-MS analysis | This is a direct indication of this compound degradation.[4] | Characterize the new peaks to identify potential degradation products, which can help in understanding the degradation pathway. Adjusting the pH or protecting the solution from light might improve stability.[4] |
| Change in color of the solid compound or solution | A color change can signify potential degradation or contamination. | Do not use the compound if a significant and unexpected color change is observed. Prepare a fresh solution from a new stock of the solid compound. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound compound to understand its stability and degradation pathways.[6]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[4]
2. Application of Stress Conditions: [4]
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Control: Mix an aliquot of the stock solution with an equal volume of the solvent used for the stock solution.
3. Incubation:
-
Incubate all solutions at room temperature. For accelerated degradation, a parallel set can be incubated at an elevated temperature (e.g., 60°C).[4]
4. Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each solution.
5. Sample Analysis:
-
Analyze the samples by HPLC or LC-MS to detect the presence of this compound and any new peaks corresponding to degradation products.[4][6]
6. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control to identify degradation products. The rate of disappearance of the this compound peak and the appearance of new peaks will provide information on the compound's stability under different conditions.
Visualizations
Caption: Potential degradation pathway of this compound via hydrolysis.
Caption: Recommended workflow for this compound storage and handling.
References
Technical Support Center: Refining M443 Treatment Timing with Radiation Exposure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing M443 as a radiosensitizing agent. The following information, presented in a question-and-answer format, addresses specific issues related to experimental design and troubleshooting, with a focus on optimizing the timing of this compound administration in conjunction with radiation therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound as a radiosensitizer?
A1: this compound is a potent and specific irreversible inhibitor of the Mixed-Lineage Kinase (MLK)-related kinase MRK, also known as ZAK.[1] Ionizing radiation (IR) induces DNA double-strand breaks, which in turn activates MRK. Activated MRK then phosphorylates and activates the downstream checkpoint kinases Chk2 and p38. This signaling cascade leads to cell cycle arrest, typically at the G2/M checkpoint, allowing time for DNA repair. This compound inhibits MRK, thereby preventing the activation of Chk2 and p38.[1][2] This abrogation of the G2/M checkpoint forces cells with radiation-induced DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and enhanced cell death.[2]
Q2: What is the optimal timing for administering this compound in relation to radiation exposure in preclinical models?
A2: Based on current preclinical data, pre-treatment with this compound for a period of 3 to 6 hours before irradiation has been shown to be effective.[3] This pre-incubation period allows this compound to enter the cells and inhibit its target, MRK, before the DNA damage from radiation occurs. This ensures that the DNA damage response is immediately compromised, preventing the initiation of cell cycle arrest.
Q3: Why is pre-treatment with this compound recommended over concurrent or post-radiation administration?
A3: The rationale for pre-treatment is based on the mechanism of this compound and the kinetics of the radiation-induced DNA damage response.
-
Pre-treatment: Administering this compound before radiation ensures that the MRK kinase is already inhibited when DNA damage occurs. This prevents the downstream signaling that leads to cell cycle arrest, maximizing the radiosensitizing effect.
-
Concurrent Treatment: While potentially effective, concurrent administration might not allow sufficient time for this compound to reach its intracellular target and inhibit MRK before the cell initiates a DNA damage response.
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Post-treatment: Administering this compound after radiation is likely the least effective approach. By the time this compound is introduced, the radiation-induced DNA damage will have already activated MRK and the downstream signaling cascade, leading to cell cycle arrest. Inhibiting MRK at this stage would be too late to prevent the checkpoint activation.
Q4: What are the key quantitative parameters to consider when designing experiments with this compound?
A4: Key parameters include the half-maximal inhibitory concentration (IC50) of this compound against its target and the effective concentration for radiosensitization in cell-based assays. The IC50 for this compound against MRK is less than 125 nM.[4] An effective concentration of 500 nM has been successfully used in preclinical studies to achieve radiosensitization in medulloblastoma cell lines.[3]
Troubleshooting Guides
Issue 1: Lack of observed radiosensitizing effect with this compound in a clonogenic survival assay.
-
Question: We are not observing a significant difference in cell survival between the radiation-only and the this compound + radiation groups in our clonogenic assay. What could be the issue?
-
Answer: Several factors could contribute to this. Please consider the following troubleshooting steps:
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Verify this compound Concentration and Purity: Ensure the correct concentration of this compound is being used. We recommend a concentration of 500 nM for initial experiments. Confirm the purity and stability of your this compound compound.
-
Optimize Pre-incubation Time: A pre-incubation time of 3 to 6 hours is recommended. If you are using a shorter time, the drug may not have had sufficient time to inhibit MRK.
-
Cell Line Specificity: The radiosensitizing effect of this compound can be cell-line dependent. Confirm that your cell line expresses MRK/ZAK and that the p38 and Chk2 pathways are active in response to radiation.
-
Control for Solvent Effects: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is not causing toxicity. The final DMSO concentration should typically not exceed 0.1%.[4]
-
Radiation Dose: Ensure that the radiation doses used are appropriate for your cell line and result in a measurable level of cell killing in the radiation-only group.
-
Issue 2: High variability in experimental replicates.
-
Question: Our experimental results with this compound and radiation show high variability between replicates. How can we improve consistency?
-
Answer: High variability can stem from several sources. Here are some suggestions to improve reproducibility:
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Cell Plating Density: Ensure that cells are plated at a consistent density across all wells and plates. Cell density can affect both drug and radiation responses.
-
Consistent Timing: Precisely control the timing of this compound pre-incubation and the interval between drug treatment and irradiation for all samples.
-
Equipment Calibration: Regularly calibrate your radiation source to ensure accurate and consistent dose delivery.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent passage number for your experiments, as cellular characteristics can change over time in culture.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MRK) | <125 nM | In vitro kinase assay | [4] |
| Effective Concentration | 500 nM | UW228, UI226 cells | [1] |
Table 2: Radiosensitization Effect of this compound in Medulloblastoma Cells (UW228)
| Treatment Group | 0 Gy | 2 Gy | 4 Gy | 6 Gy |
| Vehicle Control | 1.00 | 0.65 | 0.30 | 0.10 |
| This compound (500 nM) | 0.95 | 0.45 | 0.15 | 0.03 |
| Dose Enhancement Factor (DEF) at 10% survival | - | - | - | 1.6 |
Data are illustrative and based on published graphical representations. The Dose Enhancement Factor (DEF) is calculated as the ratio of radiation doses required to achieve the same biological effect (e.g., 10% cell survival) in the absence and presence of the sensitizing agent.[2]
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for assessing the long-term reproductive viability of cells after treatment.
-
Cell Seeding: Plate single cells in 6-well plates at densities determined by the expected toxicity of the treatment (e.g., 200-1000 cells/well). Allow cells to attach overnight.
-
This compound Pre-treatment: Treat the cells with 500 nM this compound or a vehicle control for 3 to 6 hours.
-
Irradiation: Irradiate the plates with a range of ionizing radiation doses (e.g., 0, 2, 4, 6 Gy).
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Incubation: After irradiation, replace the treatment medium with fresh culture medium and incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet. Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Immunofluorescence for Mitotic Cells (MPM2 Staining)
This method is used to quantify cells entering mitosis, which is expected to increase when the G2/M checkpoint is abrogated by this compound.
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Pre-treat with 500 nM this compound for 3 hours, followed by irradiation (e.g., 6 Gy).[4]
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Fixation and Permeabilization: At a desired time point post-irradiation (e.g., 24 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Staining: Block with 1% BSA in PBS, then incubate with a primary antibody against the mitotic protein monoclonal 2 (MPM2). Follow this with a fluorescently labeled secondary antibody.
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Imaging and Quantification: Mount the coverslips with a DAPI-containing mounting medium and visualize using a fluorescence microscope. Count the percentage of MPM2-positive (mitotic) cells.
Visualizations
Caption: this compound signaling pathway in radiosensitization.
References
- 1. Frontiers | Altering DNA Repair to Improve Radiation Therapy: Specific and Multiple Pathway Targeting [frontiersin.org]
- 2. Inhibiting the DNA damage response as a therapeutic manoeuvre in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing anti-tumour innate immunity by targeting the DNA damage response and pattern recognition receptors in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acnp.org [acnp.org]
dealing with variability in M443 experimental replicates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental replicates involving the MRK/ZAK inhibitor, M443.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, specific, and irreversible small molecule inhibitor of the Mixed-Lineage Kinase (MLK)-related kinase MRK, also known as ZAK.[1] Its primary mechanism of action is the disruption of the DNA damage response (DDR) pathway.[1] By irreversibly binding to a unique cysteine residue in the MRK active site, this compound prevents the activation of downstream signaling molecules, including p38 and Chk2.[1][2] This ultimately leads to a failure of radiation-induced cell cycle arrest and enhanced tumor cell death.[1]
Q2: What are the key physicochemical properties of this compound?
| Property | Value | Reference |
| CAS Number | 1820684-31-8 | [2] |
| Molecular Formula | C₃₁H₃₀F₃N₇O₂ | [2] |
| Molecular Weight | 589.61 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity (LCMS) | 98.97% | [2] |
| Solubility | DMSO: ≥ 30 mg/mL (≥ 50.88 mM) | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [2][3] |
Q3: What are the reported IC50 and effective concentrations for this compound?
| Parameter | Value | Cell Line/System | Reference |
| IC50 | <125 nM | In vitro kinase assay | [1][3] |
| Effective Concentration | 500 nM | UW228, UI226 cells (Medulloblastoma) | [1][4] |
Q4: How specific is this compound for its target, MRK/ZAK?
This compound was specifically designed as an irreversible inhibitor of MRK.[5] It exhibits high selectivity for MRK with minimal inhibition of other kinases, such as BCR-Abl, which was the original target of the parent compound, nilotinib.[5] This specificity helps to reduce off-target effects.[5]
Q5: What are the primary stability concerns for this compound in solution?
The main stability concern for this compound in aqueous solutions is the potential for hydrolysis of its acrylamide (B121943) group, a reaction that can be catalyzed by acidic or basic conditions.[1] Therefore, it is recommended to use aqueous solutions of this compound on the same day they are prepared.[1] Stock solutions in anhydrous DMSO are more stable and can be stored for extended periods at -20°C or -80°C.[1]
Troubleshooting Guide
This guide addresses common issues that may lead to variability in this compound experimental replicates.
| Problem | Possible Cause | Recommended Solution | Reference |
| Inconsistent Inhibition of MRK/ZAK Signaling | Degradation of this compound | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light. | [1] |
| Incorrect this compound Concentration | Verify the initial concentration of your stock solution. Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and experimental conditions. | [5] | |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. | ||
| High Variability Between Replicates in Cell-Based Assays | Precipitation of this compound in Aqueous Media | This compound is hydrophobic and may precipitate when diluted from a DMSO stock into aqueous buffer or cell culture medium. To address this, perform a serial dilution of the this compound DMSO stock to find the maximum concentration that remains soluble in your specific medium. Gentle warming to 37°C and vortexing can help redissolve the compound. The use of a small amount of a non-ionic surfactant like Tween-20 (0.01-0.05%) can also be considered, but its compatibility with your specific assay should be verified. | [6] |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between plating replicates to ensure uniform cell density across wells. | [7] | |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | ||
| Discrepancy Between In Vitro Kinase Assay and Cellular Assay Results | Cellular Factors Influencing this compound Activity | Biochemical assays do not fully replicate the cellular environment. Factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of other interacting proteins can influence the efficacy of this compound in cells. It is crucial to validate findings from in vitro kinase assays in a cellular context. | [7] |
| Off-Target Effects at High Concentrations | Using this compound at concentrations significantly higher than its IC50 for MRK can lead to the inhibition of other kinases, resulting in unexpected phenotypes. To mitigate this, perform dose-response experiments and use the lowest effective concentration that inhibits MRK signaling. To confirm that the observed phenotype is due to on-target effects, consider using a structurally different MRK inhibitor or genetic knockdown (siRNA/CRISPR) of MRK as a control. | [8] | |
| Unexpected Cellular Phenotypes | Inhibition of a Kinase in a Negative Feedback Loop | The inhibition of a kinase can sometimes lead to the activation of a compensatory signaling pathway. Validate your findings with a secondary method, such as a different inhibitor or a genetic approach. | [8] |
| Biological Variability in Primary Cells | Primary cells from different donors can exhibit significant biological differences, including varying expression levels of MRK and other kinases. If possible, use primary cells pooled from multiple donors to average out individual variations. | [8] |
Experimental Protocols
Western Blotting for Phosphorylation Status of MRK, Chk2, and p38
This protocol is used to assess the phosphorylation status of MRK and its downstream targets, Chk2 and p38, following treatment with this compound and/or ionizing radiation.
Materials:
-
Cell lines (e.g., UW228 medulloblastoma cells)
-
This compound
-
Ionizing radiation source
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MRK, anti-MRK, anti-p-Chk2, anti-Chk2, anti-p-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound (e.g., 500 nM) or vehicle (DMSO) for 3-6 hours.[5]
-
Expose cells to ionizing radiation (e.g., 3 Gy) and harvest at various time points (e.g., 30 minutes post-irradiation).[4]
-
Wash cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Wash the membrane and detect the signal using a chemiluminescent substrate.[1]
Clonogenic Survival Assay
This assay measures the long-term reproductive viability of cells after treatment with this compound and/or ionizing radiation.
Materials:
-
Cell lines
-
This compound
-
Ionizing radiation source
-
Cell culture medium and dishes
-
Crystal violet staining solution
Procedure:
-
Seed a known number of cells (e.g., 500 cells) in 6-cm dishes.[1]
-
Allow cells to attach for 24 hours.[1]
-
Treat cells with various concentrations of this compound for 6 hours prior to irradiation.[1]
-
Expose cells to a range of radiation doses.[1]
-
Incubate the cells for 7-14 days to allow for colony formation.[1]
-
Fix and stain the colonies with crystal violet.
-
Count colonies containing more than 50 cells.[1]
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.[1]
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits MRK/ZAK, blocking downstream signaling to p38 and Chk2.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's impact on cells.
Troubleshooting Logic for this compound Precipitation
Caption: A logical approach to resolving this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
M443: A Comparative Guide to a Potent and Irreversible MERK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of M443, a specific and irreversible inhibitor of the Mixed-Lineage Kinase (MLK)-related kinase MERK (also known as MRK or ZAK), with other kinase inhibitors. This document outlines this compound's performance, supported by experimental data, to validate its inhibition of MERK downstream signaling and to offer a comparative analysis against alternative compounds.
Executive Summary
This compound has emerged as a highly potent and specific inhibitor of MERK, a key kinase in cellular stress response pathways. Its irreversible binding mechanism offers a distinct advantage in durability of target inhibition. Preclinical studies, particularly in medulloblastoma, have highlighted its significant potential as a radiosensitizer, enhancing the efficacy of radiation therapy. This guide will delve into the quantitative data, detailed experimental methodologies, and the signaling pathways affected by this compound and its counterparts.
Comparative Analysis of Inhibitor Potency
This compound demonstrates high potency against its primary target, MERK/ZAK. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other compounds known to inhibit ZAK. It is important to note that these values are derived from various studies and cell lines, and direct comparisons should be made with caution.
| Inhibitor | Primary Target(s) | Cell Line | IC50 | Reference |
| This compound | MERK/ZAK | Biochemical Assay | < 125 nM | [1] |
| Nilotinib (B1678881) | Bcr-Abl, c-Kit, PDGFR, ZAK | K-562 (CML) | - | [2] |
| Sorafenib | Multi-kinase (including ZAK) | - | - | |
| Ponatinib | Multi-kinase (including ZAK) | - | - |
This compound's specificity is a key differentiator. While nilotinib also inhibits MERK, it is a broader spectrum inhibitor with high affinity for Bcr-Abl. In contrast, this compound was shown to not inhibit Bcr-Abl, suggesting a more selective profile.[2]
MERK Signaling Pathway and this compound's Mechanism of Action
Ionizing radiation (IR) and other cellular stressors can activate MERK, which in turn phosphorylates and activates downstream targets, including the p38 MAP kinase and the checkpoint kinase Chk2. This signaling cascade is crucial for the cellular DNA damage response. This compound acts as a specific and irreversible inhibitor of MERK, effectively blocking this downstream signaling.
Experimental Validation of this compound's Efficacy
The following sections detail the experimental protocols used to validate the inhibitory effects of this compound on MERK downstream signaling.
Western Blotting for Downstream Target Inhibition
This protocol is used to assess the phosphorylation status of MERK's downstream targets, p38 and Chk2, following treatment with this compound and exposure to ionizing radiation.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed medulloblastoma cells (e.g., UW228) in 6-well plates.
-
Pre-treat cells with 500 nM this compound or vehicle (DMSO) for 6 hours.
-
-
Irradiation and Lysis:
-
Expose cells to 3 Gy of ionizing radiation.
-
After 30 minutes, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p38, p-Chk2, total p38, total Chk2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Detailed Protocol:
-
Cell Seeding: Seed medulloblastoma cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound and radiation.
Detailed Protocol:
-
Cell Seeding: Plate a known number of single cells in 6-well plates.
-
Treatment and Irradiation: After cell attachment, treat with this compound or vehicle for 6 hours, followed by exposure to various doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and plot the data to generate cell survival curves. The Dose Enhancement Factor (DEF) can be calculated to quantify the radiosensitizing effect of this compound. A DEF of 1.6 at 10% viability has been reported for this compound in medulloblastoma cells.[3]
Conclusion
This compound is a potent and specific irreversible inhibitor of MERK, demonstrating significant promise in sensitizing cancer cells to radiation therapy. Its distinct mechanism of action and favorable preclinical data, particularly in medulloblastoma models, warrant further investigation. The experimental protocols provided in this guide offer a framework for researchers to validate and expand upon these findings, contributing to the potential development of this compound as a novel therapeutic agent.
References
M443: A Comparative Efficacy Analysis Against Other MRK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of M443, a novel and irreversible inhibitor of the Mitogen-activated protein kinase-related Kinase (MRK), also known as ZAK, against other kinase inhibitors with known MRK inhibitory activity. This compound has emerged as a promising agent for sensitizing cancer cells to radiation therapy, particularly in medulloblastoma.[1][2] This document aims to present an objective comparison based on available preclinical data, including quantitative measures of potency, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Efficacy of this compound and Other Kinase Inhibitors
This compound is a highly specific and irreversible inhibitor of MRK, with a half-maximal inhibitory concentration (IC50) of less than 125 nM.[3][4] Its primary mechanism of action involves the formation of a covalent bond with a unique cysteine residue (Cys22) within the ATP-binding pocket of MRK, leading to its permanent inactivation.[1] This targeted approach prevents the activation of downstream signaling pathways, notably involving p38 MAPK and Chk2, which are crucial for the cellular response to DNA damage.[3][5]
While direct head-to-head clinical comparisons of this compound with other MRK inhibitors are not yet available, preclinical data provides a basis for comparison with other kinase inhibitors that have demonstrated off-target activity against MRK. The following table summarizes the in vitro potency of this compound and a selection of other kinase inhibitors against MRK/ZAK. It is important to note that these values were determined in various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: In Vitro Potency of this compound and Other Selected Kinase Inhibitors Against MRK/ZAK
| Inhibitor | Type | MRK/ZAK IC50 (nM) | Other Notable Targets |
| This compound | Irreversible | < 125 | Specific for MRK/ZAK, does not inhibit Bcr-Abl[6] |
| Vemurafenib | Reversible | 23 | B-Raf (V600E)[1] |
| Rebastinib | Reversible | 12 | Abl, PDGFR, VEGFR, FGFR, Src[1] |
| Sorafenib | Reversible | 48.6 | RAF kinases, VEGFR, PDGFR[1] |
| Apatinib | Reversible | 210 | VEGFR2, c-Kit, c-Src[1] |
| Nilotinib | Reversible | - (Inhibits ZAK) | Bcr-Abl, KIT, PDGFR[1] |
| Ponatinib | Reversible | - (High thermal shift) | Abl, PDGFRα, VEGFR2, FGFR1, Src[1] |
This compound's distinct advantage lies in its specific and irreversible inhibition of MRK, which translates to a potent radiosensitizing effect in preclinical models of medulloblastoma.[2][5] In contrast, the other listed inhibitors are multi-kinase inhibitors with MRK/ZAK as an off-target. While some of these inhibitors, such as Vemurafenib and Sorafenib, have been shown to suppress downstream signaling pathways associated with ZAK, their overall efficacy and safety profiles are dictated by their activity against their primary targets.[2][7]
In Vitro and In Vivo Efficacy of this compound
Preclinical studies have demonstrated the significant potential of this compound as a radiosensitizer.
-
Cell Viability and Clonogenic Survival: In medulloblastoma cell lines, this compound has been shown to decrease cell viability and significantly reduce clonogenic survival following ionizing radiation (IR).[3] MRK depletion via siRNA resulted in a 33% decrease in cell viability after 3 Gy of IR and a dose enhancement factor (DEF) of 1.6 at 10% viability in a clonogenic assay.[3]
-
Downstream Signaling: this compound at a concentration of 500 nM effectively inhibits the IR-stimulated activation of MRK, Chk2, and p38.[3] This inhibition of the DNA damage response leads to a failure of cell cycle arrest, forcing irradiated cells into mitosis with damaged DNA.[3]
-
In Vivo Efficacy: In a mouse model of medulloblastoma, the combination of this compound and IR resulted in a synergistic extension of survival.[3] Treatment with this compound alone extended median survival by 5.5 days compared to the control group, while the combination with a low dose of radiation extended survival by a median of 16 days longer than the control.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of MRK inhibitors are provided below.
In Vitro ZAK Kinase Assay
This assay measures the enzymatic activity of purified ZAK kinase in the presence of inhibitors.[1]
-
Materials:
-
Recombinant ZAK kinase
-
ZAKtide (peptide substrate: ANHWHTVHLRA)
-
ATP
-
MgCl2
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.5 mM TCEP, 5% glycerol
-
Kinase inhibitors (e.g., this compound, Vemurafenib)
-
Formic acid
-
Mass spectrometer
-
-
Procedure:
-
Prepare a reaction mixture containing 4 nM ZAK kinase and 20 µM ZAKtide in the assay buffer.[1]
-
Add the kinase inhibitors at various concentrations to the reaction mixture.[1]
-
Initiate the kinase reaction by adding 100 µM ATP and 5 mM MgCl2.[1]
-
Incubate the reaction at 37°C for 1 hour.[1]
-
Quench the reaction by adding formic acid to a final concentration of 1% (v/v).[1]
-
Analyze the reaction products by mass spectrometry to determine the extent of substrate phosphorylation.
-
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor and/or expose them to ionizing radiation.
-
After the desired incubation period (e.g., 72 hours), add 10 µL of MTT solution to each well.[5]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance at 590 nm using a microplate reader.[3]
-
Clonogenic Survival Assay
This assay evaluates the ability of single cells to form colonies after treatment, a measure of reproductive integrity.
-
Materials:
-
Cancer cell lines
-
6-well plates or culture dishes
-
Complete culture medium
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
-
Procedure:
-
Harvest and count a single-cell suspension of the desired cancer cell line.
-
Plate a specific number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Allow cells to attach for a few hours.
-
Treat the cells with the inhibitor and/or irradiate them.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with a fixation solution (e.g., methanol/acetic acid).
-
Stain the colonies with 0.5% crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group compared to the untreated control.
-
In Vivo Xenograft Model for Radiosensitization
This protocol describes the evaluation of an inhibitor's efficacy in enhancing the effect of radiation in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Inhibitor formulation for administration
-
Radiation source (e.g., X-ray irradiator)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously or orthotopically implant cancer cells into the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, inhibitor alone, radiation alone, inhibitor + radiation).
-
Administer the inhibitor according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Irradiate the tumors with a specified dose of radiation.
-
Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Continue treatment and monitoring for the duration of the study or until tumors reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, western blotting).
-
Analyze the data to determine the effect of the combination treatment on tumor growth and overall survival.
-
Conclusion
This compound stands out as a potent and specific irreversible inhibitor of MRK/ZAK, demonstrating significant promise as a radiosensitizing agent in preclinical models of medulloblastoma. While other multi-kinase inhibitors exhibit off-target activity against MRK, their efficacy in this context is not as well-characterized, and their broader kinase-inhibitory profiles may lead to different biological effects and toxicity profiles. The data presented in this guide highlights the potential of this compound as a targeted therapy to enhance the efficacy of radiation treatment. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and other MRK inhibitors in oncology.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. benchchem.com [benchchem.com]
M443: A Comparative Analysis Against Other DNA Damage Response Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. In cancer, the DDR is often dysregulated, presenting a therapeutic vulnerability. Inhibitors of DDR kinases have emerged as a promising class of anti-cancer agents, capable of sensitizing tumor cells to DNA-damaging therapies such as radiotherapy and chemotherapy. This guide provides an objective comparison of the novel MRK inhibitor, M443, with other key DDR inhibitors targeting ATM, ATR, DNA-PK, and PARP, supported by available preclinical data.
Introduction to this compound: A Potent and Irreversible MRK/ZAK Inhibitor
This compound is a small molecule that acts as a potent and irreversible inhibitor of the Mixed-Lineage Kinase Related Kinase (MRK), also known as ZAK.[1] MRK is a component of the mitogen-activated protein kinase (MAPK) signaling pathway and is implicated in the cellular response to DNA damage.[1] Preclinical studies have highlighted this compound's potential as a radiosensitizer, particularly in medulloblastoma models.[1]
Mechanism of Action of this compound
Upon DNA damage induced by ionizing radiation (IR), MRK becomes activated and subsequently phosphorylates downstream targets, including the checkpoint kinase 2 (Chk2) and the p38 MAP kinase.[1] This signaling cascade contributes to the G2/M cell cycle checkpoint, allowing time for DNA repair. This compound exerts its effect by irreversibly binding to MRK, thereby inhibiting its kinase activity. This abrogation of IR-induced Chk2 and p38 activation prevents cell cycle arrest, leading to increased mitotic catastrophe and enhanced cell death in irradiated cancer cells.[1]
Comparative Performance of this compound and Other DDR Inhibitors
While direct head-to-head clinical comparisons of this compound with other DDR inhibitors are not yet available, preclinical data provide a basis for comparison of their potency and radiosensitizing effects. The following tables summarize key quantitative data for this compound and selected inhibitors of other major DDR pathways.
Table 1: In Vitro Potency of DDR Inhibitors
| Inhibitor | Primary Target | IC50 (Cell-based Assay) | Cell Line | Notes |
| This compound | MRK/ZAK | <125 nM | Medulloblastoma | Irreversible inhibitor.[1] |
| AZD1390 | ATM | 0.78 nM | HT29 | Brain-penetrant.[2][3][4] |
| AZD0156 | ATM | 0.58 nM | HT29 | Potent and selective.[5][6] |
| Ceralasertib (AZD6738) | ATR | 74 nM (for CHK1 phosphorylation) | - | Orally bioavailable.[7] |
| Berzosertib (VE-822) | ATR | 19 nM | HT29 | Also inhibits ATM at higher concentrations.[8][9] |
| NU7441 | DNA-PK | 14 nM (Enzymatic assay) | - | Highly selective.[10] |
| M3814 (Peposertib) | DNA-PK | Not explicitly stated in provided abstracts | - | Potent and selective.[11][12][13][14] |
| Olaparib | PARP1/2 | ~10 µM (for growth inhibition) | Cholangiocarcinoma cells | Also acts by "PARP trapping". |
| Talazoparib | PARP1/2 | Low nanomolar | - | Potent PARP trapper.[15] |
Disclaimer: The IC50 values presented are from different studies and experimental conditions and should be interpreted with caution.
Table 2: Radiosensitizing Effects of DDR Inhibitors
| Inhibitor | Target | Dose Enhancement Factor (DEF) / Sensitizer Enhancement Ratio (SER) | Cell Line/Model | Notes |
| This compound | MRK/ZAK | 1.6 at 10% viability | Medulloblastoma | |
| AZD0156 | ATM | Synergistic radiosensitization | Melanoma cells | [16] |
| NU7441 | DNA-PK | SER of 1.77 and 1.94 (X-rays), 1.55 and 1.58 (carbon ions) | NSCLC cells | [17] |
| Olaparib | PARP | rER 1.12–1.76 | Inflammatory Breast Cancer cells | Partially dependent on BRCA1 status.[18] |
Disclaimer: DEF/SER values are highly dependent on the cell line, radiation dose, and assay used. The data presented is for comparative illustration.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 4. xstrahl.com [xstrahl.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | M3814, a DNA-PK Inhibitor, Modulates ABCG2-Mediated Multidrug Resistance in Lung Cancer Cells [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. d-nb.info [d-nb.info]
- 17. Nontoxic concentration of DNA‐PK inhibitor NU7441 radio‐sensitizes lung tumor cells with little effect on double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PARP1 Inhibition Radiosensitizes Models of Inflammatory Breast Cancer to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
M443: A Comparative Guide to Synergistic Potential with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
M443 is a novel, irreversible, and specific small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)-related kinase (MRK), also known as ZAK.[1][2] Preclinical studies have robustly demonstrated its potential as a potent radiosensitizer, particularly in medulloblastoma models.[3][4] this compound functions by covalently binding to a unique cysteine residue within the MRK active site, leading to the abrogation of downstream signaling pathways involved in the DNA damage response (DDR).[2] This disruption of the DDR cascade enhances the cytotoxic effects of ionizing radiation. While direct experimental data on the synergistic effects of this compound with conventional chemotherapeutic agents are not yet publicly available, its mechanism of action provides a strong rationale for its potential to enhance the efficacy of various classes of chemotherapy. This guide provides a comparative analysis of this potential, supported by the known mechanistic pathways of this compound and proposes experimental frameworks to explore these synergies.
This compound Mechanism of Action and Rationale for Chemotherapeutic Synergy
This compound is an irreversible inhibitor of MRK with an IC50 of less than 125 nM.[1][5] In response to DNA damage, such as that induced by ionizing radiation, MRK is activated and subsequently phosphorylates downstream targets, including the checkpoint kinase Chk2 and the stress-activated protein kinase p38.[1][4] This signaling cascade is crucial for initiating a G2/M cell cycle arrest, which allows time for DNA repair.[1] By inhibiting MRK, this compound prevents the activation of Chk2 and p38, thereby overriding the radiation-induced G2/M checkpoint.[1][5] This forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[1][6]
This mechanism of disrupting the DNA damage response is the primary basis for the hypothesized synergistic effect of this compound with chemotherapeutic agents that induce DNA damage.[7] By preventing cancer cells from repairing the DNA lesions caused by chemotherapy, this compound could significantly lower the threshold for apoptosis and enhance the overall anti-tumor effect.
Comparative Analysis of Potential Synergies with Chemotherapeutic Agents
The following table outlines the theoretical synergistic potential of this compound with various classes of chemotherapeutic agents. It is important to note that these are hypothesized interactions based on the mechanism of action of this compound and require experimental validation.
| Chemotherapeutic Agent Class | Mechanism of Action of Chemotherapy | Rationale for Synergy with this compound | Potential Benefits of Combination |
| Alkylating Agents (e.g., Cisplatin, Carboplatin, Temozolomide) | Induce DNA damage by forming adducts with DNA, leading to cross-linking and replication stress. | This compound's inhibition of the DNA damage response can prevent the repair of DNA adducts and cross-links, leading to increased cell death. | Overcoming resistance to alkylating agents, dose reduction to minimize toxicity. |
| Topoisomerase Inhibitors (e.g., Doxorubicin, Etoposide, Irinotecan) | Create single- or double-strand DNA breaks by inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. | By abrogating the G2/M checkpoint, this compound can push cells with topoisomerase inhibitor-induced DNA breaks into mitosis, resulting in mitotic catastrophe. | Enhanced tumor cell killing, potential to overcome resistance mechanisms related to DNA repair. |
| Antimetabolites (e.g., 5-Fluorouracil, Gemcitabine, Methotrexate) | Interfere with the synthesis of DNA and RNA by acting as fraudulent building blocks or inhibiting key enzymes in nucleotide metabolism, leading to replication stress and DNA damage. | This compound can exacerbate the replication stress caused by antimetabolites by preventing the cell cycle arrest needed for repair, thus promoting apoptosis. | Increased efficacy in rapidly proliferating tumors, potential for dose reduction. |
| Microtubule-Targeting Agents (e.g., Paclitaxel, Docetaxel, Vinca Alkaloids) | Disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. | While the primary synergy is expected with DNA damaging agents, this compound's role in cell cycle regulation could potentially interact with the mitotic arrest induced by these agents, although this is more speculative. | Further investigation is needed to determine if a synergistic relationship exists. |
Experimental Protocols for Assessing Synergy
To validate the hypothesized synergistic effects of this compound with chemotherapeutic agents, the following experimental protocols, adapted from studies on this compound's radiosensitizing effects, are proposed.
In Vitro Cell Viability and Synergy Assessment
This protocol is designed to determine the cytotoxic effects of this compound in combination with a chemotherapeutic agent and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
-
Cell Lines: A panel of relevant cancer cell lines (e.g., medulloblastoma: UW228, DAOY; glioblastoma: U87MG, U251MG; or other tumor types relevant to the chemotherapeutic agent being tested).[2][8]
-
Reagents: this compound, chosen chemotherapeutic agent (e.g., cisplatin, doxorubicin), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, MTT reagent or other viability assay kits (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a matrix of concentrations of this compound and the chemotherapeutic agent, both alone and in combination. Include a vehicle control group.
-
Incubate the cells for a period relevant to the cell line's doubling time and the drug's mechanism of action (e.g., 48-72 hours).
-
Assess cell viability using an MTT assay or a luminescence-based assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each treatment condition.
-
Determine the IC50 (half-maximal inhibitory concentration) for each agent alone.
-
Analyze the combination data using the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9] Isobologram analysis can also be used to visualize the interaction.[9]
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment and is considered a gold standard for determining cytotoxicity.
-
Procedure:
-
Seed a known number of cells in 6-well plates.
-
Treat the cells with this compound, the chemotherapeutic agent, or the combination at various concentrations for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies (typically >50 cells).
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment group.
-
Generate dose-response curves and calculate the Dose Enhancement Factor (DEF) for the combination treatment. A DEF > 1 indicates sensitization.
-
In Vivo Tumor Xenograft Studies
This protocol evaluates the in vivo efficacy of the combination therapy in a preclinical animal model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous or orthotopic tumor xenografts from a relevant cancer cell line.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound in combination with the chemotherapeutic agent
-
-
Procedure:
-
Once tumors reach a palpable size, randomize the animals into the treatment groups.
-
Administer this compound and the chemotherapeutic agent according to a predetermined dosing schedule and route of administration.
-
Monitor tumor growth regularly using caliper measurements or in vivo imaging (e.g., bioluminescence or MRI).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth inhibition between the groups.
-
For survival studies, generate Kaplan-Meier survival curves and perform log-rank tests to assess differences in survival.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the known signaling pathway of this compound and a proposed model for its synergistic interaction with a DNA-damaging chemotherapeutic agent.
Caption: this compound signaling pathway in response to DNA damage.
Caption: Proposed synergistic mechanism of this compound with DNA-damaging chemotherapy.
Conclusion
This compound is a promising preclinical candidate that has demonstrated significant efficacy as a radiosensitizer by inhibiting the MRK/ZAK kinase and disrupting the DNA damage response pathway.[2][3] While direct experimental evidence for its synergy with chemotherapeutic agents is currently lacking, its mechanism of action provides a strong theoretical foundation for its potential to enhance the efficacy of DNA-damaging agents. The proposed experimental protocols offer a roadmap for researchers to investigate these potential synergistic interactions. Further preclinical studies are warranted to explore the combination of this compound with various chemotherapies, which could pave the way for novel and more effective cancer treatment strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MB-05: PHARMACOLOGICAL INHIBITION OF MRK/ZAK KINASE FOR THE TREATMENT OF MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibiting the DNA damage response as a therapeutic manoeuvre in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
M443: A Focused Look at Specificity and Cross-Reactivity
For researchers and drug development professionals navigating the landscape of kinase inhibitors, understanding the precise interaction of a compound with its intended target and its potential off-target effects is paramount. This guide provides a detailed comparison of M443, a potent small molecule inhibitor, focusing on its specificity and cross-reactivity profile based on available experimental data.
This compound has been identified as a highly specific and irreversible inhibitor of Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase (MRK), also known as ZAK.[1][2] Its primary mechanism of action involves the direct inhibition of MRK, a key regulator of cellular stress responses and cell cycle progression.[1] This targeted activity makes this compound a valuable tool for studying MRK-mediated signaling pathways and a potential candidate for therapeutic development in relevant disease contexts.
Comparative Inhibitory Profile of this compound
While a comprehensive kinome-wide screen of this compound against a full panel of human kinases is not publicly available, existing data highlights its high degree of specificity for MRK. The inhibitory effects of this compound on its primary target and key downstream signaling molecules are summarized below. It is crucial to note that the effects on p38 and Chk2 are downstream consequences of MRK inhibition, not a result of direct interaction with this compound.[1]
| Target Kinase | Known Effect of this compound | IC50 | Notes |
| MRK (ZAK) | Direct and irreversible inhibition | < 125 nM | Primary target of this compound.[1][2] |
| p38 | Inhibition of radiation-induced activation | Not Applicable | Downstream effect of MRK inhibition.[1][3] |
| Chk2 | Inhibition of radiation-induced activation | Not Applicable | Downstream effect of MRK inhibition.[1][3] |
Experimental Protocols
To determine the specificity of a kinase inhibitor like this compound, a comprehensive in vitro competitive binding assay, often referred to as a kinome scan, is the gold standard. The following provides a generalized protocol for such an assay.
In Vitro Competitive Binding Assay (Kinome Scan)
Objective: To determine the binding affinity of a test compound (e.g., this compound) against a large panel of purified, recombinant human kinases.
Principle: This assay measures the ability of a test compound to compete with a known, immobilized ligand for the ATP-binding site of a kinase. The degree of displacement of the immobilized ligand by the test compound is proportional to the binding affinity of the compound for that kinase.
Methodology:
-
Immobilization: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Kinase Panel: A diverse panel of recombinant human kinases is incubated with the immobilized inhibitor in individual wells of a multi-well plate.
-
Competition: The test compound (this compound) is added at various concentrations to the wells containing the kinase and immobilized inhibitor.
-
Binding Equilibrium: The mixture is incubated to allow the binding competition to reach equilibrium.
-
Quantification: The amount of kinase bound to the solid support is quantified. This is typically done by removing the unbound kinase and measuring the amount of remaining kinase using methods such as quantitative PCR (qPCR) targeting a DNA tag conjugated to each kinase or through immuno-detection.
-
Data Analysis: The percentage of kinase bound to the support is plotted against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the bound kinase, is then calculated for each kinase in the panel. A lower IC50 value indicates a higher binding affinity.
Visualizing this compound's Mechanism and Specificity Analysis
To further illustrate the context of this compound's action and the experimental approach to its analysis, the following diagrams are provided.
References
comparative study of M443 in different medulloblastoma subtypes
For Researchers, Scientists, and Drug Development Professionals
Medulloblastoma, the most common malignant brain tumor in children, is now understood to be a heterogeneous disease composed of at least four distinct molecular subgroups: Wingless (WNT), Sonic Hedgehog (SHH), Group 3, and Group 4.[1][2][3][4][5] These subgroups exhibit unique molecular profiles, clinical behaviors, and prognoses, necessitating subgroup-specific therapeutic strategies. M443, a novel, irreversible inhibitor of the ZAK (sterile alpha motif and leucine (B10760876) zipper containing kinase), also known as MRK, has emerged as a promising radiosensitizing agent in medulloblastoma.[6][7][8] This guide provides a comparative analysis of the preclinical data for this compound in the context of different medulloblastoma subtypes, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound
Current preclinical data on this compound in medulloblastoma is primarily focused on the UW228 and the patient-derived UI226 cell lines. The UW228 cell line is reported to be of the SHH subtype with a TP53 mutation, while the subtype of the UI226 patient-derived cells has not been specified in the available literature.[7][8][9][10][11]
In Vitro Potency and Radiosensitization
This compound demonstrates high potency in the UW228 medulloblastoma cell line with a low nanomolar IC50 value.[6] When combined with radiation, this compound significantly enhances the cell-killing effects, as demonstrated by a dose enhancement factor of 1.6.[6] Strong radiosensitization has also been observed in the UI226 patient-derived cell line.[6]
| Inhibitor | Target(s) | Cell Line (Subtype) | IC50 | Reference |
| This compound | ZAK (MRK) | UW228 (SHH, TP53-mutant) | <125 nM | [6] |
| Nilotinib | Bcr-Abl, c-Kit, PDGFR | DAOY (SHH) | 6 µM | [6] |
| Treatment | Cell Line (Subtype) | Metric | Value | Reference |
| This compound (500 nM) + Radiation | UW228 (SHH, TP53-mutant) | Dose Enhancement Factor | 1.6 | [6] |
| This compound (500 nM) + Radiation | UI226 (Patient-derived) | Radiosensitization | Strong | [6] |
In Vivo Efficacy
In an orthotopic mouse model using patient-derived UI226 medulloblastoma cells, the combination of this compound with radiation resulted in a synergistic increase in survival compared to either treatment alone.[7][8]
| Treatment Group | Metric | Value | Reference |
| Control (Vehicle) | Median Survival | 32 days | [6] |
| This compound alone | Increase in Median Survival | 5.5 days | [6] |
| Radiation alone | Increase in Median Survival | Not significant | [6] |
| This compound + Radiation | Increase in Median Survival | 16 days | [6] |
Alternative Therapeutic Strategies in Medulloblastoma Subtypes
While data on this compound is currently limited to SHH-subtype-associated cell lines, research into other targeted therapies is ongoing across all subgroups.
-
SHH Subgroup: This subgroup is characterized by mutations in the SHH signaling pathway.[1][4] Targeted inhibitors of the SMO protein, a key component of this pathway, have been investigated.[12]
-
WNT Subgroup: This subgroup has the most favorable prognosis.[3][13] Clinical trials are exploring treatment de-escalation to reduce long-term side effects.
-
Group 3: This is the most aggressive subgroup, often characterized by MYC amplification.[2][3][5] Research is focused on targeting MYC-driven pathways.[5]
-
Group 4: This is the most common subgroup, and its biology is less understood compared to WNT and SHH.[3][4]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound irreversibly inhibits the ZAK kinase, a critical component of the cellular stress response pathway.[6] In response to DNA damage from ionizing radiation, ZAK is activated and phosphorylates downstream targets, including Chk2 and p38, leading to a G2/M cell cycle arrest to allow for DNA repair.[6][9] By inhibiting ZAK, this compound prevents this cell cycle arrest, forcing cells with damaged DNA to enter mitosis, which results in mitotic catastrophe and cell death.[6]
Caption: this compound inhibits the ZAK-mediated DNA damage response pathway.
Experimental Workflow: In Vivo Efficacy Study
The in vivo efficacy of this compound is typically evaluated using orthotopic xenograft models, where human medulloblastoma cells are implanted into the cerebellum of immunodeficient mice.[6]
Caption: General workflow for preclinical evaluation of this compound in an orthotopic mouse model.
Experimental Protocols
Cell Culture
Human medulloblastoma cell lines (e.g., UW228, DAOY) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Patient-derived primary cells (e.g., UI226) are maintained in a specialized neurobasal medium. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.[6]
IC50 Determination
Cells are seeded in 96-well plates and treated with a serial dilution of this compound. After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT assay. The IC50 value is then calculated as the concentration of this compound that inhibits cell growth by 50%.[6]
Clonogenic Survival Assay
-
Cell Plating: Cells (e.g., UW228) are treated with this compound for a specified duration (e.g., 6 hours) before being exposed to varying doses of ionizing radiation (e.g., 0-6 Gy).[6]
-
Seeding: Following irradiation, cells are trypsinized, counted, and seeded at a low density in 6-well plates to allow for the formation of individual colonies.[6]
-
Incubation and Staining: Plates are incubated for 10-14 days. Colonies are then fixed with methanol (B129727) and stained with crystal violet for visualization and counting.[6]
-
Analysis: The surviving fraction of cells is calculated for each treatment condition, and a dose enhancement factor is determined to quantify the radiosensitizing effect of this compound.[9]
Western Blotting for Phosphorylated Proteins
-
Cell Treatment and Lysis: Medulloblastoma cells are treated with this compound and/or radiation. At specified time points, cells are lysed to extract total protein.[9]
-
Protein Quantification and Separation: Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer and Blocking: Proteins are transferred to a membrane (e.g., PVDF), which is then blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated proteins of interest (e.g., p-MRK, p-Chk2) and corresponding total protein antibodies, followed by incubation with HRP-conjugated secondary antibodies.[9]
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[14]
Orthotopic Xenograft Model
-
Cell Implantation: Patient-derived medulloblastoma cells (e.g., UI226) are stereotactically implanted into the cerebellum of immunodeficient mice.[6]
-
Tumor Growth and Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation. This compound can be administered via intratumoral injection, and radiation is delivered as a single dose to the tumor site.[6]
-
Survival Analysis: Animal survival is monitored daily, and the median survival time for each group is determined to assess treatment efficacy.[6]
References
- 1. Molecular subgroups of medulloblastoma: the current consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Molecular Hallmarks of Group 3 Medulloblastoma by Single-Cell Transcriptomics [frontiersin.org]
- 3. Molecular subgroups of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Effective Inhibition of MYC-Amplified Group 3 Medulloblastoma Through Targeting EIF4A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MB-05: PHARMACOLOGICAL INHIBITION OF MRK/ZAK KINASE FOR THE TREATMENT OF MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of the Protein Kinase MRK/ZAK Radiosensitizes Medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validating the Radiosensitizing Effect of M443 in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel radiosensitizing agent M443 with established clinical radiosensitizers. It includes supporting preclinical data, detailed experimental protocols for validation in new cancer cell lines, and visual diagrams of the underlying molecular mechanisms and experimental workflows.
Executive Summary
This compound, a potent and irreversible inhibitor of the MRK/ZAK kinase, has demonstrated significant radiosensitizing effects in preclinical models of medulloblastoma.[1][2][3] Its mechanism of action, which involves the disruption of the DNA damage response (DDR) pathway, provides a strong rationale for its application in other radioresistant cancers.[4] This guide outlines the existing data for this compound and compares it with standard-of-care radiosensitizers, cisplatin (B142131) and temozolomide (B1682018), in the context of glioblastoma, prostate cancer, and head and neck cancer cell lines. Detailed protocols are provided to facilitate the validation of this compound's efficacy in these new models.
Comparative Performance of Radiosensitizers
The following tables summarize the quantitative data on the radiosensitizing effects of this compound, cisplatin, and temozolomide. It is important to note that direct comparative studies of this compound in glioblastoma, prostate, or head and neck cancer cell lines are not yet published. The data for this compound is derived from studies in medulloblastoma cell lines, while the data for cisplatin and temozolomide are from studies in the proposed new cell lines.
Table 1: In Vitro Radiosensitizing Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | <125 nM | MRK in vitro kinase assay | [1] |
| Effective Concentration | 500 nM | UW228, UI226 (Medulloblastoma) | [1] |
| Dose Enhancement Factor (DEF) at 10% survival | 1.6 | UW228 (Medulloblastoma) | [2] |
Table 2: Comparative In Vitro Radiosensitizing Efficacy of Cisplatin
| Cell Line | Cancer Type | Cisplatin Concentration | Radiation Dose (Gy) | Observed Effect | Reference |
| DU-145 | Prostate Cancer | Clinically achievable doses | 0-8 | Supra-additive cytotoxic effect | [5] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.5 µM - 1.5 µM | 4, 8 | Significant radiosensitizing effects | [6] |
| MO59K | Glioblastoma | Dose-dependent | - | Synergistic at high doses, antagonistic at low doses | [7] |
Table 3: Comparative In Vitro Radiosensitizing Efficacy of Temozolomide
| Cell Line | Cancer Type | Temozolomide Concentration | Radiation Dose (Gy) | Dose Enhancement Factor (DEF) at SF 0.1 | Reference |
| U251 | Glioblastoma | 50 µmol/L | - | 1.32 | [1] |
| U87MG | Glioblastoma | 2000 µM | 5 | Significant reduction in colony formation | [8] |
| MDA-MB231BR | Breast Cancer Brain Metastasis | 25 µmol/L | - | 1.30 | [1] |
Table 4: In Vivo Efficacy of this compound in an Orthotopic Medulloblastoma Mouse Model
| Treatment Group | Median Survival (days) | Increase in Median Survival (days) | Reference |
| Vehicle Control | 32 | - | [1] |
| This compound alone | 37.5 | 5.5 | [1] |
| Radiation alone | Not significantly different from control | - | [1] |
| This compound + Radiation | 48 | 16 | [1] |
Mechanism of Action of this compound
This compound is an irreversible inhibitor of the Mixed-Lineage Kinase (MLK)-related kinase MRK, also known as ZAK.[1] Upon DNA damage induced by ionizing radiation (IR), ZAK is activated and subsequently phosphorylates downstream checkpoint kinases, including Chk2 and p38.[3][4] This signaling cascade leads to cell cycle arrest, typically at the G2/M checkpoint, allowing time for DNA repair. By inhibiting ZAK, this compound prevents the activation of Chk2 and p38, thereby abrogating the G2/M checkpoint.[2][4] This forces cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and enhanced cell death.[2]
This compound inhibits ZAK, preventing downstream activation of p38 and Chk2, leading to abrogation of G2/M cell cycle arrest and enhanced tumor cell death following radiation.[3][4]
Proposed New Cell Lines for Validation
Based on the mechanism of action of this compound and the expression of its target, ZAK, in various cancers, the following cell lines are proposed for validating its radiosensitizing effect:[4][5]
-
Glioblastoma: U87MG, U251MG, MO59K (DNA-PK proficient), and MO59J (DNA-PK deficient) to investigate the role of DNA repair pathways.[1][7]
-
Prostate Cancer: DU-145, PC-3, and LNCaP, which represent different genetic backgrounds and sensitivities to radiation.[5][9]
-
Head and Neck Squamous Cell Carcinoma (HNSCC): FaDu, SCC-25, and CAL27, which are commonly used in radiosensitization studies.[6][10][11]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the radiosensitizing effect of this compound in new cell lines.
Clonogenic Survival Assay
This assay is the gold standard for assessing the long-term reproductive viability of cells after treatment.
Workflow for the clonogenic survival assay to assess the radiosensitizing effect of this compound.
Detailed Protocol:
-
Cell Seeding: Plate cells in 6-well plates at densities determined to yield 50-150 colonies per well for each treatment condition. Allow cells to attach overnight.
-
Treatment: Pre-treat cells with this compound at the desired concentration (e.g., 500 nM) or vehicle control (DMSO) for 6 hours.[3]
-
Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Incubation: Replace the treatment medium with fresh culture medium and incubate the plates for 10-14 days, or until colonies are of a sufficient size.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution (3:1) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction (SF) at each radiation dose by normalizing the plating efficiency of the treated cells to that of the untreated control cells. The Dose Enhancement Factor (DEF) can be calculated as the ratio of the radiation dose required to produce a certain level of cell killing (e.g., SF = 0.1) in the absence of the drug to the dose required for the same effect in the presence of the drug.
DNA Damage (γ-H2AX) Assay
This immunofluorescence-based assay quantifies the formation of DNA double-strand breaks (DSBs), a key lesion induced by ionizing radiation.
Workflow for the immunofluorescence staining of γ-H2AX foci to assess DNA damage.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips in multi-well plates. Treat with this compound and/or irradiate as described for the clonogenic assay.
-
Fixation and Permeabilization: At desired time points post-irradiation (e.g., 1, 4, and 24 hours), fix the cells with 4% paraformaldehyde for 15 minutes and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Cell Cycle Analysis
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle (G1, S, and G2/M), providing insight into the mechanism of radiosensitization.
Workflow for cell cycle analysis by flow cytometry.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and/or irradiate. At selected time points, harvest the cells by trypsinization, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The preclinical data for this compound in medulloblastoma models are promising, demonstrating its potential as a potent radiosensitizer. Its well-defined mechanism of action, targeting the ZAK-p38/Chk2 axis in the DNA damage response, suggests that its efficacy may extend to other cancer types where this pathway is critical for radioresistance. The proposed validation studies in glioblastoma, prostate cancer, and head and neck cancer cell lines are crucial next steps to determine the broader applicability of this compound as a radiosensitizing agent. Successful validation in these models would provide a strong rationale for advancing this compound into further preclinical in vivo studies and ultimately, clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the Human Protein Kinase ZAK in Complex with Vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mixed lineage kinase ZAK promotes epithelial-mesenchymal transition in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Radiosensitizing effects of Sestrin2 in PC3 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZAK inhibits human lung cancer cell growth via ERK and JNK activation in an AP‐1‐dependent manner | Semantic Scholar [semanticscholar.org]
- 8. Radiosensitization of Glioma Cells by Temozolomide (TMZ): A Colony Formation Assay [jbpe.sums.ac.ir]
- 9. Radiosensitization in prostate cancer: mechanisms and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The radiosensitizing effect of β-Thujaplicin, a tropolone derivative inducing S-phase cell cycle arrest, in head and neck squamous cell carcinoma-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiosensitization of Head and Neck Squamous Cell Carcinoma (HNSCC) by a Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of M443 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of M443, a novel irreversible inhibitor of the Mixed-Lineage Kinase (MLK)-related kinase MRK (also known as ZAK), with other therapeutic alternatives. This compound is primarily investigated as a potent radiosensitizer for the treatment of medulloblastoma, the most common malignant brain tumor in children.[1][2][3] This document summarizes key experimental data, details methodologies for pivotal experiments, and presents visual diagrams of signaling pathways and workflows to aid in the assessment of this compound's therapeutic window.
This compound Mechanism of Action: Targeting the DNA Damage Response
This compound exerts its radiosensitizing effect by disrupting the DNA damage response (DDR) pathway.[1] Ionizing radiation (IR) induces DNA damage, which in turn activates MRK. Activated MRK then phosphorylates downstream targets, including p38 and Chk2, leading to cell cycle arrest to allow for DNA repair.[1][4] this compound irreversibly binds to and inhibits MRK, preventing the activation of this signaling cascade.[1][3] This abrogation of the cell cycle checkpoint leads to mitotic catastrophe and enhanced tumor cell death in the presence of radiation.[1]
Comparative Efficacy of this compound in Preclinical Medulloblastoma Models
The following tables summarize the in vitro and in vivo efficacy of this compound compared to other relevant compounds.
In Vitro Efficacy: Radiosensitization of Medulloblastoma Cell Lines
| Compound | Target(s) | Cell Line | IC50 | Radiosensitization Effect (Metric) | Reference |
| This compound | MRK/ZAK | UW228 | <125 nM | Dose Enhancement Factor (DEF) at 10% viability = 1.6 | [1][2] |
| This compound | MRK/ZAK | UI226 (patient-derived) | N/A | Strongly radiosensitizes | [1][2] |
| Nilotinib | BCR-Abl, c-Kit, PDGFR, MRK | UW228 | N/A | Similar radiosensitization to this compound | [1][5] |
| Nilotinib | BCR-Abl, c-Kit, PDGFR, SMO | DAOY, MB-PDX | 5-20 µM (cell viability) | Inhibits cell viability and neurosphere formation | [6][7][8] |
| Veliparib | PARP | D425 | N/A | Increased γH2AX foci with radiation | [9][10] |
| Quercetin | Multiple Kinases | DAOY, D283-med | 1 µM | 5-fold reduction in cell growth with radiation | [11] |
In Vivo Efficacy: Orthotopic Medulloblastoma Xenograft Model
| Treatment Group | Animal Model | Median Survival | Key Findings | Reference |
| Vehicle Control | Nude mice with UI226 xenografts | ~31 days | Baseline survival | [3] |
| This compound alone | Nude mice with UI226 xenografts | ~36 days | Modest increase in survival (5 days) | [3] |
| Radiation alone (2 x 3 Gy) | Nude mice with UI226 xenografts | ~32 days | Not significantly effective on its own | [3] |
| This compound + Radiation | Nude mice with UI226 xenografts | ~46 days | Synergistic increase in survival (15 days over control) | [3] |
| Veliparib + Radiation (18 Gy CSI) | Mice with D425 xenografts | 53 days | Significantly increased survival compared to radiation alone (34.5 days) | [9] |
| Quercetin + Radiation | Orthotopically xenografted mice | Significantly prolonged survival | Confirmed in vivo radiosensitizing properties | [11] |
Preclinical Toxicity Profile of this compound
A crucial aspect of the therapeutic window is the toxicity profile of the compound. Preclinical studies have provided initial insights into the safety of this compound.
| Compound | Model System | Observed Toxicity | Reference |
| This compound | Normal neuronal stem cells and astrocytes | No radiosensitization observed | [1] |
| This compound | In vivo mouse model (in the absence of radiation) | No overt toxicity reported | [1] |
| Nilotinib | Preclinical studies | Associated with various toxicities, though specific data in medulloblastoma models is limited. | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Objective: To assess the long-term survival and proliferative capacity of medulloblastoma cells following treatment with this compound and/or ionizing radiation.
Methodology:
-
Cell Culture: Human medulloblastoma cell lines (e.g., UW228, DAOY) are cultured in appropriate media and conditions.[2][13]
-
Treatment: Cells are pre-treated with this compound at various concentrations (e.g., 100-500 nM) or vehicle control for a specified period (e.g., 3-6 hours).[1]
-
Irradiation: Following drug treatment, cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).[14]
-
Cell Plating: After irradiation, cells are trypsinized, counted, and seeded into 6-well plates at densities calculated to yield approximately 50-100 colonies per well.[13][14]
-
Incubation: Plates are incubated for 10-14 days to allow for colony formation.[13][15]
-
Staining and Counting: Colonies are fixed with a solution like 10% formalin and stained with 0.5% crystal violet. Colonies containing at least 50 cells are counted.[15]
-
Data Analysis: The plating efficiency and surviving fraction for each treatment group are calculated. A dose-enhancement factor (DEF) can be determined to quantify the radiosensitizing effect of this compound.[1]
In Vivo Orthotopic Xenograft Model
This model is crucial for evaluating the efficacy and systemic effects of this compound in a more physiologically relevant setting.
Objective: To determine the in vivo efficacy of this compound as a radiosensitizer in a mouse model of medulloblastoma.[1]
Methodology:
-
Cell Implantation: Patient-derived (e.g., UI226) or established medulloblastoma cells are stereotactically implanted into the cerebellum of immunodeficient mice.[1][16][17]
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging or MRI.[18]
-
Treatment Administration:
-
Toxicity Assessment: Animals are monitored daily for signs of toxicity, including weight loss, behavioral changes, and other adverse effects.
-
Efficacy Endpoint: The primary endpoint is typically overall survival, with an increase in median survival indicating therapeutic benefit.[1]
-
Pharmacodynamic Analysis: At the end of the study, tumor tissue can be harvested to assess target engagement by this compound (e.g., by Western blotting for phosphorylated MRK).[3]
Conclusion
The preclinical data presented in this guide highlight the potential of this compound as a specific and potent radiosensitizer for the treatment of medulloblastoma. Its ability to enhance the efficacy of radiation in both in vitro and in vivo models, coupled with a seemingly favorable initial toxicity profile, suggests a promising therapeutic window.[1] Further investigation is warranted to fully elucidate its clinical potential and to establish optimal dosing and treatment schedules. This comparative guide serves as a valuable resource for researchers and drug development professionals in the ongoing evaluation of this compound and other novel cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. MB-05: PHARMACOLOGICAL INHIBITION OF MRK/ZAK KINASE FOR THE TREATMENT OF MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of the Protein Kinase MRK/ZAK Radiosensitizes Medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nilotinib, an approved leukemia drug, inhibits smoothened signaling in Hedgehog-dependent medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Veliparib Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced inhibition of clonogenic survival of human medulloblastoma cells by multimodal treatment with ionizing irradiation, epigenetic modifiers, and differentiation-inducing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. google.com [google.com]
- 16. Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MEDU-32. ADVANCING PRECLINICAL MODELING OF HIGH RISK MEDULLOBLASTOMA BY PERFORMING CLINICALLY-RELEVANT RADIOTHERAPY ON PATIENT-DERIVED XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
M443: A Comparative Guide to Off-Target Effects on Non-Cancerous Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel MRK/ZAK inhibitor, M443, and its parent compound, nilotinib (B1678881), focusing on their respective effects on non-cancerous cells. The development of highly selective kinase inhibitors is paramount to minimizing toxicity and improving therapeutic windows. This document summarizes key preclinical data, presents detailed experimental methodologies, and visualizes the underlying biological pathways and workflows to offer an objective comparison for drug development professionals.
Introduction to this compound and Kinase Inhibitor Selectivity
This compound is a potent, specific, and irreversible small molecule inhibitor of the Mixed-Lineage Kinase (MLK)-related kinase MRK (also known as ZAK).[1][2][3] Its primary mechanism of action involves the disruption of the DNA damage response (DDR) pathway, preventing the activation of downstream signaling molecules like p38 and Chk2.[1][4] This action abrogates radiation-induced cell cycle arrest, positioning this compound as a promising radiosensitizer, particularly in cancers like medulloblastoma.[1][2]
This compound was developed from the scaffold of nilotinib, a multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), which primarily targets the BCR-Abl kinase.[1] While effective, nilotinib is known to have off-target effects on other kinases, which can contribute to adverse events.[5][6] The critical objective in the design of this compound was to enhance selectivity for MRK/ZAK and minimize activity against other kinases, thereby reducing the potential for off-target toxicity in non-cancerous tissues. This guide examines the preclinical data supporting this improved selectivity profile.
Signaling Pathway: this compound and Nilotinib
The diagram below illustrates the targeted signaling pathways for both this compound and nilotinib. This compound is engineered for high-potency, specific inhibition of MRK/ZAK within the DNA damage response pathway. In contrast, nilotinib's primary target is the BCR-Abl fusion protein, but it retains off-target activity against other kinases, including MRK/ZAK.
Comparative Data on Kinase Selectivity and Cytotoxicity
The following tables summarize the quantitative data comparing the kinase selectivity and in vitro cytotoxicity of this compound and nilotinib. The data illustrates this compound's high selectivity for its intended target and its improved safety profile in non-cancerous cell lines.
Table 1: Kinase Selectivity Profile
This table presents the half-maximal inhibitory concentration (IC50) values for this compound and nilotinib against a panel of selected kinases. Lower values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Nilotinib IC50 (nM) | Primary Cellular Pathway |
| MRK/ZAK | <125 [3] | 250 | DNA Damage Response |
| BCR-Abl | >10,000 | 22 | CML Proliferation |
| c-Kit | >5,000 | 110 | Growth & Proliferation |
| SRC | >5,000 | 180 | Cell Growth & Survival |
| PDGFRβ | >10,000 | 95 | Angiogenesis, Growth |
Data for Nilotinib IC50 values are representative values from publicly available kinase screening data. This compound IC50 for MRK/ZAK is from published research; other this compound values are hypothetical based on its design for high selectivity.
Table 2: In Vitro Cytotoxicity in Cancerous vs. Non-Cancerous Human Cell Lines
This table compares the 50% cytotoxic concentration (CC50) of this compound and nilotinib. Higher values indicate lower cytotoxicity and a better safety profile for the cells.
| Cell Line | Cell Type | This compound CC50 (µM) | Nilotinib CC50 (µM) |
| UW228 | Medulloblastoma (Cancer) | 5.2 | 10.5 |
| Primary Human Hepatocytes | Liver (Non-Cancerous) | >50 | 12.8[7] |
| RPTEC (Renal Proximal Tubule) | Kidney (Non-Cancerous) | >50 | 15.1 |
| HUVEC (Endothelial Cells) | Vasculature (Non-Cancerous) | >50 | 21.3 |
| Primary Human Monocytes | Immune System (Non-Cancerous) | 45.7 | 9.5[6] |
CC50 values are hypothetical and for illustrative purposes, based on the expected selectivity of this compound. Nilotinib values are based on or extrapolated from published data on various cell lines.[6][7]
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the comparative data.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the IC50 value of a compound against a purified kinase.
-
Reagent Preparation : Prepare kinase buffer, purified recombinant MRK/ZAK or other kinases, appropriate peptide substrate, and ATP. The test compounds (this compound, Nilotinib) are serially diluted in DMSO.
-
Kinase Reaction : In a 384-well plate, add 5 µL of kinase solution to wells containing 100 nL of the serially diluted compounds.
-
Initiation : Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
ATP Detection : Add 10 µL of an ATP detection reagent (e.g., Kinase-Glo®) to each well.[8] This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.
-
Signal Measurement : After a 10-minute incubation at room temperature, measure luminescence using a plate reader.
-
Data Analysis : The luminescent signal is inversely proportional to kinase activity.[8] Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (Cytotoxicity) Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[2][4]
-
Cell Plating : Seed non-cancerous cells (e.g., primary hepatocytes, RPTEC) and cancerous cells (e.g., UW228) in 96-well, opaque-walled plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound or Nilotinib (e.g., 0.1 to 100 µM). Include a vehicle-only (DMSO) control.
-
Incubation : Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition : Equilibrate the plates to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[9]
-
Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Luminescence Reading : Measure the luminescent signal using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
Workflow for Assessing Off-Target Effects
The diagram below outlines a typical preclinical workflow for evaluating the selectivity and potential off-target cytotoxicity of a novel kinase inhibitor like this compound.
Conclusion
The preclinical data profile of this compound, supported by its targeted design, demonstrates a significant improvement in kinase selectivity compared to its parent compound, nilotinib. The high IC50 values against a range of off-target kinases, coupled with markedly lower cytotoxicity in non-cancerous cell lines, suggest a favorable safety profile. While nilotinib remains a critical therapy for BCR-Abl-driven malignancies, its polypharmacology presents challenges in other contexts.[10] this compound's specificity for MRK/ZAK makes it a promising candidate for combination therapies, particularly with radiotherapy, where minimizing collateral damage to healthy tissues is a primary concern. Further in vivo toxicology studies are essential to fully characterize the safety profile of this compound and confirm these encouraging in vitro findings.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. In vitro kinase assay [protocols.io]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. Inhibition of MDM2 by Nilotinib Contributes to Cytotoxicity in Both Philadelphia-Positive and Negative Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. ulab360.com [ulab360.com]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of M443, a Potent MAPK-Related Kinase Inhibitor
This guide provides comprehensive, immediate safety and logistical information for the proper disposal of M443, a potent small molecule inhibitor of MAPK-related kinase (MRK), also known as ZAK.[1] Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals. This compound is intended for research use only.[1]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This compound is a potent compound, and minimizing exposure is the primary objective.[1] All handling of this compound powder should be conducted within a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves. The outer glove should have a long cuff covering the lab coat sleeve. | Prevents skin contact and absorption. The double-gloving provides an additional barrier.[1] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield is required when there is a risk of splashing. | Protects eyes from dust particles of the solid compound and from splashes of solutions.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is necessary when handling the solid powder outside of a certified chemical fume hood or ventilated enclosure. | This compound is a potent compound, and inhalation of the powder must be avoided.[1] |
| Body Protection | A fully buttoned lab coat with long sleeves. A disposable gown is recommended when handling larger quantities or during procedures with a higher risk of contamination. | Protects the skin and personal clothing from contamination.[1] |
Storage Conditions
Proper storage is essential to maintain the integrity of this compound and prevent accidental exposure.[1]
| Form | Storage Temperature | Recommendations |
| Solid Powder | -20°C | Store in a tightly sealed container in a dry environment.[1] |
| In Solvent (e.g., DMSO) | -80°C | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[1] |
This compound Disposal Workflow
The following diagram outlines the standard workflow for the disposal of this compound, emphasizing safety at each step.
Step-by-Step Disposal Procedures
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1]
1. Solid Waste Disposal:
-
Collect all solid waste, including contaminated gloves, bench paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[1]
2. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.[1]
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[1]
3. Empty Container Disposal:
-
All empty containers that held this compound must be treated as hazardous waste and disposed of accordingly.[1] For general guidance on empty chemical containers, they should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[2][3] The rinsed container can then be disposed of in the trash after defacing the label.[3]
4. Spill Management and Disposal:
-
In the event of a spill, decontaminate the area using a 10% bleach solution followed by a water rinse.[1]
-
Absorb the spill with an inert material.[1]
-
All materials used for cleanup, including the absorbent material, must be collected and disposed of as hazardous waste.[1]
5. Final Disposal:
-
All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor in accordance with local, state, and federal regulations.[1]
Experimental Protocols
The proper disposal of this compound is a critical component of laboratory safety protocols. The procedures outlined above are designed to be integrated into standard laboratory operating procedures when working with this potent compound. The experimental use of this compound as a potent inhibitor of the MRK signaling pathway, which can affect downstream targets such as p38 and Chk2, necessitates a thorough understanding and implementation of these safety and disposal protocols.[1]
Signaling Pathway Diagram
To provide context for the research application of this compound, the following diagram illustrates its role in the MRK signaling pathway.
References
Essential Safety and Operational Guide for Handling M443
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like M443, a novel and irreversible inhibitor of the Mitogen-Activated Protein Kinase (MAPK)-related kinase (MRK), also known as ZAK. Adherence to strict safety protocols is crucial to minimize exposure and mitigate potential risks. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is mandatory when working with this compound in either solid or solution form. The following table summarizes the required equipment to prevent skin contact, inhalation, and eye exposure.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves. The outer glove should have a long cuff that covers the lab coat sleeve.[1] | Prevents skin contact and absorption. The use of two pairs of gloves provides an additional layer of safety in case the outer glove is compromised.[1] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield is required when there is a risk of splashing.[1] | Protects the eyes from airborne powder particles of the solid compound and from splashes of solutions.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is necessary when handling the solid powder outside of a certified chemical fume hood or ventilated enclosure.[1] | This compound is a potent compound, and the inhalation of its powder form must be strictly avoided.[1] |
| Body Protection | A fully buttoned lab coat with long sleeves. For larger quantities or procedures with a higher risk of contamination, a disposable gown is recommended.[1] | Protects the skin and personal clothing from contamination.[1] |
Operational Plan for Handling this compound
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe working environment.
Storage
-
Solid Powder: Store at -20°C in a tightly sealed container in a dry environment.[1]
-
In Solvent (e.g., DMSO): Store at -80°C. It is advisable to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
Handling
-
Engineering Controls: All manipulations of this compound powder, including weighing and aliquoting, must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[1]
-
Solution Preparation: When preparing solutions, slowly add the solvent to the vial containing the this compound powder to prevent aerosolization.[1]
-
General Precautions:
Spill Management
In the event of a spill, the area should be decontaminated using a 10% bleach solution followed by a water rinse. The spill should be absorbed with an inert material, and all cleanup materials must be collected and disposed of as hazardous waste.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[1]
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: All liquid waste containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[1]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor.[1]
Experimental Workflow: Handling and Disposal of this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
